Product packaging for 4-methyl-6-nitro-1H-indazole(Cat. No.:CAS No. 885520-77-4)

4-methyl-6-nitro-1H-indazole

Cat. No.: B3022832
CAS No.: 885520-77-4
M. Wt: 177.16 g/mol
InChI Key: LOUROJHPRPDTSO-UHFFFAOYSA-N
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Description

4-methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B3022832 4-methyl-6-nitro-1H-indazole CAS No. 885520-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUROJHPRPDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis pathway of 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. Recognizing the critical challenge of regiochemical control in the functionalization of the indazole nucleus, this document evaluates two distinct synthetic strategies. The first pathway involves the preparation of a 4-methyl-1H-indazole intermediate followed by direct electrophilic nitration. This route is critically analyzed with respect to its inherent limitations in regioselectivity. The second, and recommended, pathway employs a regiochemically defined aniline precursor, thereby circumventing the challenges of isomeric separation and ensuring an unambiguous route to the target compound. Detailed experimental protocols, mechanistic discussions, and process visualizations are provided to equip researchers with the necessary knowledge for a successful synthesis.

Introduction: The Challenge of Regioselective Indazole Synthesis

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] The synthesis of specifically substituted indazoles, such as this compound, presents a significant synthetic challenge, primarily centered on achieving regiochemical control. The introduction of substituents onto the benzene portion of the indazole ring via electrophilic aromatic substitution is often complicated by the interplay of directing effects from both the existing substituents and the fused pyrazole ring. This guide explores the practical synthesis of this compound, offering a critical perspective on a direct functionalization approach and presenting a robust, regiocontrolled alternative.

Pathway 1: Synthesis via Direct Nitration - A Study in Regiochemical Complexity

A logical, albeit problematic, approach to the target molecule involves a two-step sequence: the synthesis of the 4-methyl-1H-indazole core, followed by nitration.

Step 2.1: Synthesis of 4-methyl-1H-indazole Precursor

The Jacobson indazole synthesis provides a classic and reliable method for constructing the indazole core from ortho-alkylanilines.[2] In this proposed protocol, 2,5-dimethylaniline serves as the starting material. The mechanism involves the diazotization of the primary amine, followed by an intramolecular cyclization that engages the adjacent methyl group to form the pyrazole ring.

  • Acetylation: In a three-necked flask equipped with a mechanical stirrer and thermometer, slowly add 2,5-dimethylaniline (1.0 eq.) to a cooled (0-5 °C) mixture of glacial acetic acid (3 vol.) and acetic anhydride (2.0 eq.). Allow the exothermic reaction to proceed while maintaining the temperature below 20 °C.

  • Nitrosation & Diazotization: Cool the resulting solution of N-acetyl-2,5-dimethylaniline to 0-5 °C. Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of water. Add the sodium nitrite solution dropwise to the cooled, stirred reaction mixture, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential to manage the exothermic nature of the diazotization.

  • Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. The color of the solution will typically darken as the reaction progresses.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice (~10 vol.). A precipitate of crude 4-methyl-1H-indazole will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-methyl-1H-indazole.

Step 2.2: Electrophilic Nitration of 4-methyl-1H-indazole

With the precursor in hand, the next step is the introduction of a nitro group. A standard method for nitration is the use of a nitrating mixture of concentrated nitric and sulfuric acids.

  • Dissolution: In a flask cooled in an ice-salt bath to 0 °C, slowly add 4-methyl-1H-indazole (1.0 eq.) to concentrated sulfuric acid (4-5 vol.) with stirring. Ensure complete dissolution.

  • Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 vol.) at 0 °C. Add this mixture dropwise to the solution of 4-methyl-1H-indazole, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The nitrated products will precipitate. Neutralize the solution cautiously with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to complete precipitation.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. This crude product will be a mixture of nitroisomers. Separation of these isomers requires careful column chromatography.

Critical Analysis of Regioselectivity

The primary drawback of Pathway 1 is the lack of regiochemical control during the nitration step. The outcome of electrophilic aromatic substitution on 4-methyl-1H-indazole is governed by two competing electronic effects:

  • The C4-Methyl Group (-CH₃): This is an electron-donating group, which activates the benzene ring towards electrophilic attack. It is a classic ortho-, para- director, meaning it directs incoming electrophiles to the C5 and C7 positions.[3]

  • The Fused Pyrazole Ring: This heterocyclic system is electron-withdrawing in nature, deactivating the benzene ring. Its deactivating influence is most strongly felt at the positions meta to the points of fusion, which are C4 and C6.[4]

The strong activating and directing effect of the methyl group is expected to dominate, leading to the nitronium ion (NO₂⁺) preferentially attacking the more electron-rich C5 and C7 positions. The desired C6 position is electronically disfavored. Therefore, this pathway is predicted to yield a complex mixture of isomers, with 4-methyl-5-nitro-1H-indazole and 4-methyl-7-nitro-1H-indazole as the major products. The target this compound would likely be a minor component, making isolation difficult and resulting in a very low overall yield.

Pathway 1 Analysis cluster_0 Step 2.1: Precursor Synthesis cluster_1 Step 2.2: Nitration & Analysis A 2,5-Dimethylaniline B 4-Methyl-1H-indazole A->B  Jacobson Synthesis (Diazotization & Cyclization) C Nitration (HNO₃/H₂SO₄) B->C D Mixture of Isomers (5-NO₂, 7-NO₂, and 6-NO₂) C->D  Poor Regioselectivity (Conflicting Directing Effects) E Low Yield of This compound (After difficult separation) D->E

Caption: Workflow for Pathway 1, highlighting the critical issue of poor regioselectivity.

Pathway 2: A Regiochemically Controlled Synthesis (Recommended)

To overcome the ambiguity of direct nitration, a superior strategy is to construct the indazole ring from a starting material that already contains the required substituents in the correct positions. This approach provides absolute control over the final product's regiochemistry.

Rationale and Starting Material

The ideal precursor for this pathway is 3,5-dimethyl-4-nitroaniline . This commercially available compound[5] possesses the necessary arrangement of functional groups: an amino group for diazotization, a methyl group ortho to the amine for cyclization, and the nitro and second methyl groups at the positions that will become C6 and C4 of the indazole, respectively.

Synthesis of this compound

The synthesis is a one-pot procedure involving the diazotization of 3,5-dimethyl-4-nitroaniline and subsequent in-situ cyclization. This method is adapted from well-established protocols for indazole synthesis from substituted anilines.[6]

  • Dissolution: In a flask suitable for the scale of the reaction, dissolve 3,5-dimethyl-4-nitroaniline (1.0 eq.) in glacial acetic acid (15-20 vol.). Stir at room temperature until a homogeneous solution is obtained.

  • Diazotization/Cyclization: Cool the solution to 15-20 °C using an ice-water bath. In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (1.2 eq.). Add the sodium nitrite solution to the aniline solution all at once with vigorous stirring. It is critical to maintain the reaction temperature below 25 °C during this exothermic addition.[7]

  • Reaction Completion: Continue stirring the mixture for 15-30 minutes, during which a precipitate may begin to form. Allow the reaction mixture to stand at room temperature for 3 days to ensure complete cyclization.

  • Work-up and Isolation: Concentrate the solution under reduced pressure (e.g., on a rotary evaporator) to remove the bulk of the acetic acid. Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.

Reagent/MaterialMolar Mass ( g/mol )Pathway 1 Starting MaterialMolar Mass ( g/mol )Pathway 2 Starting Material
2,5-Dimethylaniline121.18 166.183,5-Dimethyl-4-nitroaniline
Acetic Anhydride102.09
Sodium Nitrite69.00 69.00Sodium Nitrite
Nitric Acid63.01
Sulfuric Acid98.08
Glacial Acetic Acid60.05 60.05Glacial Acetic Acid
Table 1: Comparison of key starting materials and reagents for the two synthetic pathways.

digraph "Pathway 2" {
graph [rankdir="LR", splines=ortho, nodesep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

A[label="3,5-Dimethyl-4-nitroaniline\n(Regiochemically Defined Precursor)"];
B[label="Diazonium Salt Intermediate\n(Unstable, in-situ)"];
C [label="this compound\n(Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B[label=" NaNO₂\n Glacial Acetic Acid "];
B -> C [label=" Intramolecular\n Cyclization "];

}

Caption: The unambiguous and recommended regiocontrolled synthesis of this compound.

Conclusion and Recommendation

While the synthesis of this compound via direct nitration of 4-methyl-1H-indazole is a theoretically possible route, it is fraught with significant regiochemical challenges that lead to the formation of a complex isomeric mixture, low yields of the desired product, and difficult purification steps. This guide strongly advises against this pathway for preparative purposes.

The recommended and most scientifically sound approach is the regiocontrolled synthesis starting from 3,5-dimethyl-4-nitroaniline. This pathway offers an unambiguous, efficient, and reliable method for obtaining the target molecule with high purity. By building the desired substitution pattern into the starting material, the issues of regioselectivity are completely avoided, providing a robust protocol suitable for researchers and drug development professionals.

References

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-methyl-6-nitro-1H-indazole for Advanced Research

The indazole scaffold, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in biologically active compounds.[1] Nitrogen-containing heterocycles are fundamental to drug discovery, and indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific functionalization of the indazole ring is critical in defining the compound's biological target and therapeutic utility.[1] This guide focuses on this compound, a specific derivative positioned as a valuable building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity characterized by a methyl group at position 4 and a nitro group at position 6 of the indazole core.

  • CAS Number : 885520-77-4[]

  • Molecular Formula : C₈H₇N₃O₂

  • IUPAC Name : this compound

The structural arrangement of this molecule is depicted below:

Caption: Chemical structure of this compound.

A summary of its key computed and experimental properties is provided below.

PropertyValueSource
Molecular Weight 177.16 g/mol [4][5]
Physical State Solid powder[6]
Melting Point 187-188°C (for 3-methyl-6-nitro isomer)[6]
Boiling Point 384.9±22.0°C (estimated for isomer)[6]
Density 1.437 g/cm³ (estimated for isomer)[6]
LogP 1.8 - 1.99 (for related isomers)[][5]

Synthesis and Mechanistic Considerations

A logical precursor for this synthesis is 2,5-dimethyl-3-nitroaniline. The synthesis would proceed via diazotization to form the indazole ring, a method that has been reported to produce the related 6-methyl-4-nitro-1H-indazole with a 52% yield.[7]

Caption: Plausible synthetic workflow for this compound.

Protocol: Synthesis of the Indazole Core

This protocol is adapted from the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline, a closely related transformation.[8]

  • Reaction Setup : In a reaction vessel equipped with an overhead stirrer and a cooling system, dissolve the starting material, 2,5-dimethyl-3-nitroaniline, in glacial acetic acid. Cool the solution to 0°C.

  • Diazotization : Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution at once to the cooled aniline solution while stirring vigorously. An immediate precipitate should be observed.

    • Causality: The acidic environment protonates sodium nitrite to form nitrous acid (HNO₂), which then reacts with the primary amine to form a diazonium salt. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the aromatic ring onto the diazonium group, leading to the formation of the indazole ring system.[9]

  • Reaction Progression : Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

  • Workup and Isolation : Upon completion, filter the precipitate. The resulting solid should be suspended in water, filtered again to remove acid residues, and dried under a vacuum to yield the crude product.

  • Purification : Further purification can be achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Applications in Drug Discovery and Development

Indazole derivatives are highly valued as pharmacologically active molecules.[1] Their scaffold is a versatile pharmacophore known to interact with various biological targets, most notably protein kinases.[7] this compound serves as a crucial intermediate or building block for creating more elaborate molecules designed to be potent and selective inhibitors.

For instance, the related compound 3-methyl-6-nitro-1H-indazole is a key precursor in the industrial synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[10] The methyl and nitro groups on the this compound ring can be strategically modified or used to direct further substitutions, allowing chemists to explore chemical space and optimize ligand-target interactions.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Indazole This compound (Building Block) Library Combinatorial Library Synthesis (e.g., Cross-Coupling Reactions) Indazole->Library Assay High-Throughput Screening (e.g., Kinase Inhibition Assay) Library->Assay Hit Hit Identification Assay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of derivatives synthesized from this compound, a common in vitro kinase assay can be employed. This protocol provides a general framework.

  • Compound Preparation : Prepare a stock solution of the test compound (synthesized from the indazole precursor) in dimethyl sulfoxide (DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup : In the wells of a microplate, add the target kinase enzyme, its specific substrate, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation : Initiate the kinase reaction by adding adenosine triphosphate (ATP). Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time.

  • Detection : Stop the reaction. Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Luminescent-based assays that measure remaining ATP are common.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound and its isomers must be handled with appropriate care. The safety data for related nitroindazoles provides a strong basis for handling procedures.

Hazard Class & Statement (for related compounds)Precautionary Codes (Representative)
Acute Toxicity, Oral (Harmful) [5][11]P264: Wash face, hands and any exposed skin thoroughly after handling.
Acute Toxicity, Dermal (Harmful) [5][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation [5][11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation [5][11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhalation (Harmful) [11]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid all personal contact, including inhalation of dust.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a strategically important heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its functionalized indazole core makes it a valuable precursor for the development of novel kinase inhibitors and other therapeutic agents. Understanding its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage its potential in drug discovery programs. The protocols and data presented in this guide provide a comprehensive technical foundation for the advanced application of this compound.

References

The Nitro-Scaffold: A Technical Guide to the Discovery and History of Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-substituted indazoles represent a fascinating and pharmacologically significant class of heterocyclic compounds that have carved a substantial niche in the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of their discovery, historical development, and core scientific attributes. From their early synthetic origins to their contemporary applications as versatile therapeutic agents, we delve into the key milestones, synthetic methodologies, and the ever-expanding biological activity spectrum of these remarkable molecules. This document is intended to serve as an in-depth resource for the scientific community actively engaged in the pursuit of novel drug discovery and development.

A Historical Odyssey: From Indazole's Genesis to the Rise of the Nitro-Derivatives

The story of nitroindazoles is intrinsically linked to the discovery of the parent indazole ring system. The journey commenced in the late 19th century, a period of profound advancement in organic chemistry.

The Pioneering Synthesis of the Indazole Ring

Emil Fischer, a name synonymous with foundational discoveries in organic chemistry, is credited with the first synthesis of the parent indazole ring in the 1880s[1][2]. This seminal work laid the chemical bedrock upon which the entire field of indazole chemistry would be built.

The Dawn of Nitroindazoles: Early 20th Century Explorations

While Fischer's work opened the door, it was in the early 20th century that the exploration of substituted indazoles, particularly nitro-substituted derivatives, began to gain momentum[1]. The pioneering efforts of chemists such as Jacobson, Huber, and Auwers were instrumental in these early stages. Their work on the cyclization of N-nitroso-o-toluidines not only provided a foundational method for indazole synthesis but also paved the way for the preparation of halogenated and nitrated indazoles[1].

The mid-20th century witnessed the development of more systematic and refined approaches to the synthesis of specific nitroindazole isomers. A significant contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, a method that has since become a staple in the organic synthesis literature[1][3]. Subsequent research, including work detailed in a 1976 patent, further expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by refining these earlier methods[1]. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day[1].

The Art of Synthesis: Crafting the Nitroindazole Core

The synthetic routes to nitroindazole compounds have evolved significantly over the past century, driven by the need for efficiency, regioselectivity, and the generation of diverse derivatives for pharmacological screening.

Classical Approaches: The Jacobson and von Auwers Syntheses

Two of the earliest and most historically significant methods for constructing the indazole ring are the Jacobson and von Auwers syntheses.

The Jacobson synthesis proceeds via the diazotization of an appropriate aniline precursor, followed by an intramolecular cyclization. This method proved crucial in the early exploration of indazole chemistry.

The von Auwers Indazole Synthesis provided another key early contribution, offering a method for synthesizing 3-substituted indazoles. This reaction typically involves the condensation of an o-nitrobenzylidene chloride with a primary amine or hydrazine, followed by a reductive cyclization[4].

A Workhorse Protocol: The Synthesis of 5-Nitroindazole

The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene is a classic and robust procedure that has been meticulously documented in Organic Syntheses. This protocol exemplifies a self-validating system due to its detailed, step-by-step methodology and clearly defined outcomes.

Experimental Protocol: Synthesis of 5-Nitroindazole [3]

  • Materials:

    • 2-amino-5-nitrotoluene

    • Glacial acetic acid

    • Sodium nitrite

    • Water

    • Methanol

    • Decolorizing charcoal

  • Procedure:

    • A solution of 2-amino-5-nitrotoluene in glacial acetic acid is prepared in a round-bottomed flask equipped with a mechanical stirrer.

    • A solution of sodium nitrite in water is added all at once. The temperature is maintained below 25°C during this addition to prevent the decomposition of the diazonium salt intermediate. Causality: The rapid addition of the nitrite solution minimizes the formation of a yellow precipitate, presumed to be the diazoamino compound. Controlling the temperature is critical as diazonium salts are notoriously unstable at higher temperatures.

    • Stirring is continued for 15 minutes to ensure complete diazotization.

    • The solution is allowed to stand at room temperature for 3 days. Any precipitate formed during the initial hours is filtered and discarded.

    • The solution is then concentrated under reduced pressure.

    • Water is added to the residue, and the mixture is stirred to form a smooth slurry.

    • The crude product is filtered, washed thoroughly with cold water, and dried.

    • Purification is achieved by recrystallization from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

  • Expected Outcome:

    • Crude melting point: 204–206°C

    • Recrystallized melting point: 208–209°C

    • Yield: 72–80%

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a plethora of new methods for the preparation of nitroindazole derivatives, often focusing on improving yields, regioselectivity, and substrate scope. These include palladium-catalyzed cross-coupling reactions and metal-free synthetic strategies[2][5]. For instance, a modern approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF, providing a high-yielding and straightforward route to 5-nitroindazole[6].

A Spectrum of Biological Activity: The Pharmacological Significance of Nitroindazoles

The introduction of a nitro group to the indazole scaffold imparts unique electronic properties that have been exploited in the development of a wide array of biologically active molecules.

Antiparasitic Prowess: A Battle Against Neglected Tropical Diseases

Nitroindazole derivatives have emerged as potent agents against a range of protozoan parasites, offering hope in the fight against neglected tropical diseases.

  • Antiprotozoal Activity: Several families of 5-nitroindazole derivatives have demonstrated significant antiparasitic properties, particularly against protozoa from the Trypanosomatidae and Trichomonadidae families. This makes them promising candidates for the treatment of Chagas disease, leishmaniasis, and trichomoniasis[7]. The trypanocidal activity is often attributed to the activation of the nitro group by nitroreductases (NTRs) within the parasite, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[8].

  • Antileishmanial Candidates: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and identified as promising antileishmanial agents. Molecular modeling studies suggest that these compounds can act as effective inhibitors of trypanothione reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress[2][9].

Antibacterial Potential

Early investigations into the biological activities of nitroindazoles revealed their potential as antibacterial agents. For example, certain nitroindazole derivatives have shown activity against Neisseria gonorrhoeae, demonstrating that the indazole scaffold can serve as a valuable starting point for the development of novel antibacterial drugs[4].

Neuroprotection and Enzyme Inhibition

The nitroindazole scaffold has also been explored for its potential in treating neurological disorders.

  • Nitric Oxide Synthase Inhibition: 7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS)[10][11]. By inhibiting the production of nitric oxide in neuronal tissue, 7-NI is being investigated as a potential protective agent against nerve damage caused by excitotoxicity and in neurodegenerative diseases[10].

Anticancer and Kinase Inhibition

The versatile indazole nucleus is a prominent feature in a number of compounds with anticancer properties[9]. The nitro group can influence the interaction of these molecules with biological targets, and as such, nitroindazole derivatives are being investigated as potential kinase inhibitors, a critical class of drugs in cancer therapy[5].

Key Nitroindazole Compounds: A Comparative Overview

To facilitate research and development, the following table summarizes key data for prominent nitroindazole compounds.

Compound NameStructureKey Discovery/ApplicationReference(s)
5-Nitroindazole C7H5N3O2A foundational nitroindazole isomer with a well-established synthetic protocol. Possesses antifungal activity.[1][3][12]
6-Nitroindazole C7H5N3O2Investigated for its potential in various therapeutic areas, including as a building block for more complex molecules.[1][9]
7-Nitroindazole C7H5N3O2A selective inhibitor of neuronal nitric oxide synthase (nNOS), with potential neuroprotective effects.[10][11]
3-Chloro-6-nitro-1H-indazole derivatives VariedPromising antileishmanial candidates that inhibit trypanothione reductase.[2][9]
1,2-Disubstituted 5-nitroindazolin-3-ones VariedExhibit notable trypanocidal properties against Trypanosoma cruzi.[8]

Visualizing the Chemistry: Synthetic Pathways and Logical Frameworks

Diagrammatic representations are invaluable tools for understanding the intricate relationships in chemical synthesis and biological pathways.

Generalized Synthetic Pathway to Nitroindazoles

G cluster_start Starting Materials cluster_steps Key Synthetic Steps cluster_product Product Substituted Aniline Substituted Aniline Diazotization Diazotization Substituted Aniline->Diazotization NaNO2, Acid Nitration (optional) Nitration (optional) Substituted Aniline->Nitration (optional) HNO3/H2SO4 Cyclization Cyclization Diazotization->Cyclization Nitroindazole Nitroindazole Cyclization->Nitroindazole Nitration (optional)->Diazotization

Caption: A generalized workflow for the synthesis of nitroindazoles.

Mechanism of Action for Trypanocidal Nitroindazoles

G Nitroindazole Derivative Nitroindazole Derivative Parasite Nitroreductase (NTR) Parasite Nitroreductase (NTR) Nitroindazole Derivative->Parasite Nitroreductase (NTR) Enzymatic Reduction Nitro Radical Anion Nitro Radical Anion Parasite Nitroreductase (NTR)->Nitro Radical Anion Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Radical Anion->Reactive Oxygen Species (ROS) Reaction with O2 Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Parasite Death Parasite Death Oxidative Stress->Parasite Death

Caption: Proposed mechanism of trypanocidal action for nitroindazoles.

Conclusion and Future Perspectives

The journey of nitroindazole compounds, from their initial synthesis in the early 20th century to their current status as privileged scaffolds in medicinal chemistry, is a testament to the enduring power of chemical innovation. The rich history of their discovery and the continuous evolution of their synthesis have paved the way for the identification of a remarkable range of biological activities. As our understanding of the intricate roles these compounds play in modulating biological systems deepens, the future for nitroindazole-based therapeutics appears exceptionally bright. Further exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and the application of novel synthetic methodologies will undoubtedly unlock new and exciting therapeutic opportunities.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. 4-methyl-6-nitro-1H-indazole is a heterocyclic compound of significant interest due to the prevalence of the indazole scaffold in a wide array of pharmacologically active molecules. The strategic placement of a methyl group and a nitro group on the indazole core can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, offering predictive insights and detailed experimental protocols to facilitate its synthesis and characterization.

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the molecular structure of this compound and the correlation between its structural features and the primary spectroscopic techniques used for its characterization.

Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Yielded This compound This compound NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry NMR_info Proton & Carbon Environment Connectivity Substituent Effects NMR->NMR_info Provides IR_info Functional Groups (N-H, C-H, NO₂, C=C) IR->IR_info Identifies MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info Determines start Synthesized this compound ir IR Spectroscopy (ATR) start->ir Verify Functional Groups nmr_prep Prepare NMR Sample (DMSO-d6) start->nmr_prep ms Mass Spectrometry (GC-MS) start->ms Determine MW and Fragmentation data_analysis Comprehensive Data Analysis and Structural Confirmation ir->data_analysis h_nmr ¹H NMR Acquisition nmr_prep->h_nmr Elucidate H-framework c_nmr ¹³C NMR Acquisition h_nmr->c_nmr Elucidate C-framework c_nmr->data_analysis ms->data_analysis report Final Report and Data Archiving data_analysis->report

A Technical Guide to the Theoretical Properties and Computational Modeling of 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] This technical guide provides a specialized focus on 4-methyl-6-nitro-1H-indazole, a derivative with significant potential for further development. We delve into the core theoretical properties of this molecule, grounded in first-principles quantum mechanics, and outline a comprehensive framework for its computational modeling. This document is intended for researchers, computational chemists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for Density Functional Theory (DFT) analysis and molecular docking simulations. By explaining the causality behind methodological choices, we aim to equip scientists with the tools to predict the molecule's behavior, understand its structure-activity relationships, and accelerate its journey from a theoretical entity to a potential therapeutic lead.

Molecular Structure and Foundational Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring. The strategic placement of the methyl group at position 4 and the electron-withdrawing nitro group at position 6 significantly influences the molecule's electronic distribution, reactivity, and intermolecular interaction potential.

The indazole ring system can exist in two tautomeric forms, 1H and 2H.[1] Theoretical calculations on related indazoles have shown that the 1H-tautomer is generally more stable, a principle that is expected to hold for this derivative.[2] The nitro group, being strongly electron-withdrawing, decreases the electron density on the benzene ring, while the methyl group acts as a weak electron-donating group. This electronic push-pull system is critical to its chemical behavior and biological target interactions.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from highly similar compounds like 3-methyl-6-nitro-1H-indazole and 6-nitro-1H-indazole.[3][4] These properties are crucial for understanding its solubility, membrane permeability, and overall drug-likeness.

PropertyPredicted Value / RangeRationale & Significance
Molecular Formula C₈H₇N₃O₂Defines the elemental composition.[3]
Molecular Weight ~177.16 g/mol Falls within the range suitable for oral bioavailability (Lipinski's Rule of Five).[3]
XLogP3 ~1.8 - 2.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3][4]
Hydrogen Bond Donors 1 (from NH)The pyrazole NH group can act as a hydrogen bond donor in interactions with biological targets.
Hydrogen Bond Acceptors 4 (2 from NO₂, 1 from pyrazole N)The nitro group oxygens and the pyrazole nitrogen are key sites for forming hydrogen bonds.

Theoretical Spectroscopic Profiles

Computational chemistry allows for the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation.

  • ¹H NMR: The aromatic protons are expected to appear in the δ 7.5-8.5 ppm region. The proton at position 5, situated between the methyl and nitro groups, would likely be the most deshielded. The methyl protons should appear as a singlet around δ 2.5 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon attached to the nitro group (C6) is expected to be significantly downfield due to the strong deshielding effect.

  • IR Spectroscopy: Key vibrational frequencies are anticipated. The N-H stretch of the pyrazole ring should appear around 3300 cm⁻¹. Strong asymmetric and symmetric stretching bands for the NO₂ group are expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

These predicted spectra, derived from established principles and data on similar molecules, provide a theoretical fingerprint for the identification and characterization of this compound.[6][7]

Computational Modeling: A Predictive Framework

Computational modeling is indispensable for predicting molecular properties and interactions, thereby guiding synthesis and experimental testing. We will detail two foundational workflows: Density Functional Theory (DFT) for understanding intrinsic molecular properties and Molecular Docking for predicting binding affinity to protein targets.

Density Functional Theory (DFT) Analysis

Causality: DFT is the method of choice for gaining insight into a molecule's electronic structure and reactivity. It provides a robust balance between computational cost and accuracy. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can predict the molecule's kinetic stability and reactivity. The HOMO-LUMO energy gap is a critical indicator; a smaller gap suggests higher reactivity.[8]

start 1. Initial Structure Generation (e.g., from SMILES string) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt Input Geometry freq_calc 3. Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (Single-point energy) freq_calc->elec_prop Verified Structure homo_lumo HOMO-LUMO Analysis (Reactivity, Stability) elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) (Interaction Sites) elec_prop->mep nbo Natural Bond Orbital (NBO) (Charge Distribution) elec_prop->nbo

Caption: A typical workflow for DFT analysis of a small molecule.

Experimental Protocol: DFT Calculation

  • Structure Preparation: Generate an initial 3D structure of this compound using molecular builder software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Rationale: This step finds the lowest energy conformation of the molecule.

    • Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set.[2][9][10] This level of theory is well-validated for organic molecules and provides accurate geometries and electronic properties.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.[11]

  • Frequency Calculation:

    • Rationale: Perform a frequency calculation on the optimized geometry to verify that it is a true energy minimum (i.e., no imaginary frequencies). This is a critical self-validation step.

  • Electronic Property Analysis:

    • Rationale: Using the validated structure, perform a single-point energy calculation to derive key electronic descriptors.

    • Outputs:

      • HOMO/LUMO Energies: Determine the energy gap (ΔE = ELUMO – EHOMO).

      • Molecular Electrostatic Potential (MEP) Map: Visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the nitro group will be strongly electrophilic (blue/green), while the pyrazole ring will show nucleophilic character (red/yellow).

      • Natural Bond Orbital (NBO) Analysis: Calculate the partial charges on each atom to quantify the electronic effects of the substituents.[12]

Molecular Docking Simulations

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. By estimating the binding affinity (e.g., in kcal/mol), we can rank potential inhibitors and prioritize them for experimental validation.[13] The indazole scaffold is a known "hinge-binder" in many kinase inhibitors, making this type of analysis particularly relevant.

prep_protein 1. Protein Preparation (PDB, remove water, add hydrogens) grid_gen 3. Grid Box Generation (Define binding site) prep_protein->grid_gen prep_ligand 2. Ligand Preparation (DFT optimized, assign charges) docking 4. Run Docking Simulation (e.g., AutoDock Vina) prep_ligand->docking grid_gen->docking Search Space analysis 5. Pose & Score Analysis (Binding energy, interactions) docking->analysis Docking Results results Binding Affinity (kcal/mol) Key H-bonds & Hydrophobic Interactions analysis->results

Caption: Standard workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking

  • Target Selection & Preparation:

    • Rationale: Choose a protein target relevant to the known biological activities of indazoles, such as Cyclooxygenase-2 (COX-2, PDB ID: 3NT1) for anti-inflammatory potential or a specific kinase.[14]

    • Method: Download the crystal structure from the Protein Data Bank (PDB). Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Rationale: An accurate ligand structure is crucial for a meaningful docking result.

    • Method: Use the DFT-optimized geometry of this compound. Assign partial charges (e.g., Gasteiger charges).

  • Grid Generation:

    • Rationale: Define the three-dimensional search space where the docking algorithm will attempt to place the ligand.

    • Method: Center a grid box on the known active site of the target protein. The size should be sufficient to accommodate the ligand in various orientations.[13]

  • Docking Simulation:

    • Rationale: The algorithm systematically explores conformational space to find the lowest energy binding poses.

    • Software: Use a validated docking program such as AutoDock Vina.[8][15]

  • Results Analysis:

    • Rationale: Evaluate the output to understand the binding potential and mechanism.

    • Outputs:

      • Binding Affinity: The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding.

      • Binding Pose: The 3D orientation of the ligand in the active site.

      • Intermolecular Interactions: Identify key hydrogen bonds, hydrophobic interactions, and π-stacking with active site residues. Visualize these interactions using software like PyMOL or Discovery Studio.

Predicted Docking Performance

Based on studies of similar nitro-substituted heterocyclic compounds, this compound is expected to form key interactions with protein targets.

Interaction TypePredicted Residue Partners (Example: COX-2)Rationale
Hydrogen Bonding Arg120, Tyr355, Ser530The nitro group oxygens and the pyrazole NH are prime candidates for forming H-bonds with polar/charged residues in the active site.
π-π Stacking Trp387, Tyr385The aromatic indazole ring can stack with the aromatic side chains of tryptophan or tyrosine residues.
Hydrophobic Interactions Val349, Leu352, Val523The methyl group and the benzene portion of the indazole ring can engage in favorable hydrophobic contacts.

Conclusion and Future Directions

This guide establishes a robust theoretical and computational foundation for the study of this compound. Through DFT, we can predict its structural stability, electronic properties, and reactivity hotspots. With molecular docking, we can screen its potential against various biological targets, generating testable hypotheses for its mechanism of action. The combined insights from these computational methodologies provide a powerful, cost-effective strategy to guide the empirical synthesis and biological evaluation of this promising molecule. Future work should focus on validating these computational predictions through spectroscopic analysis of the synthesized compound and in vitro assays against predicted protein targets to confirm its therapeutic potential.

References

The Multifaceted Biological Activities of Substituted Nitroindazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitroindazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and antiparasitic properties. We delve into the core mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the fields of drug discovery and development. This document is designed to serve as a comprehensive resource, bridging fundamental chemistry with practical biological evaluation to accelerate the translation of promising nitroindazole scaffolds into clinical candidates.

Introduction: The Chemical Versatility and Biological Promise of the Nitroindazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. The introduction of a nitro group onto this framework, creating nitroindazoles, profoundly influences the molecule's electronic properties and, consequently, its biological activity. The nitro group, being a strong electron-withdrawing group, can be bioreductively activated under specific physiological conditions, a key feature underpinning much of the therapeutic potential of this compound class.[1][2] This guide will dissect the diverse biological activities of substituted nitroindazoles, offering insights into their structure-activity relationships (SAR) and mechanisms of action.

Anticancer Activity: Exploiting Tumor Hypoxia

A hallmark of solid tumors is the presence of hypoxic regions, where low oxygen levels create a unique microenvironment.[3][4] This physiological distinction provides a therapeutic window for hypoxia-selective drugs, and substituted nitroindazoles have emerged as promising candidates in this arena.[3][5][6]

Mechanism of Action: Bioreductive Activation and Cellular Consequences

The anticancer activity of many nitroindazoles is intrinsically linked to the reductive metabolism of the nitro group, which is significantly enhanced under hypoxic conditions.[2][5] In normoxic tissues, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can readily re-oxidize the resulting radical anion.[2] However, in the oxygen-deficient environment of a tumor, this radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates.[7][8] These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and, ultimately, cell death.[3][5][9]

Recent studies have shown that 2-nitroimidazoles, a closely related class, can induce replication stress, slow down cell cycle progression, and alter cell morphology in hypoxic cancer cells.[3] Notably, these compounds were found to covalently bind to cellular proteins rather than DNA, leading to the inhibition of key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST).[3][6]

cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Tumor Cell Nitroindazole Nitroindazole Radical_Anion Radical_Anion Nitroindazole->Radical_Anion One-electron reduction Radical_Anion->Nitroindazole Re-oxidation by O2 Nitroindazole_hypoxia Nitroindazole Radical_Anion_hypoxia Radical Anion Nitroindazole_hypoxia->Radical_Anion_hypoxia One-electron reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Radical_Anion_hypoxia->Reactive_Intermediates Further Reduction (low O2) Macromolecule_Adducts Macromolecule Adducts (Proteins, DNA) Reactive_Intermediates->Macromolecule_Adducts Covalent Binding Cell_Death Cell Death Macromolecule_Adducts->Cell_Death Cellular Damage

Figure 1: Mechanism of bioreductive activation of nitroindazoles in normoxic versus hypoxic conditions.

Quantitative Assessment of Anticancer Activity

The potency of substituted nitroindazoles against various cancer cell lines is typically quantified by determining their half-maximal inhibitory concentration (IC50). Below is a table summarizing the reported IC50 values for representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1HTB-26 (Breast)10-50[10]
Compound 2PC-3 (Prostate)10-50[10]
Compound 2HepG2 (Liver)10-50[10]
Compound 3aA549 (Lung)5.988 ± 0.12[11]
5-nitro-2-picolyl-indazolin-3-oneVarious1.1 ± 0.3 - 5.4 ± 1.0[12]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateVarious0.46 ± 0.01[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[13][14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted nitroindazole compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization 2-4h Incubation Absorbance_Measurement Absorbance_Measurement Formazan_Solubilization->Absorbance_Measurement Dissolution IC50_Determination IC50_Determination Absorbance_Measurement->IC50_Determination Data Analysis cluster_route1 Route 1 cluster_route2 Route 2 Substituted_2_methyl_nitroaniline Substituted_2_methyl_nitroaniline Diazonium_Salt Diazonium_Salt Substituted_2_methyl_nitroaniline->Diazonium_Salt NaNO2, Acid Substituted_Nitroindazole Substituted_Nitroindazole Diazonium_Salt->Substituted_Nitroindazole Intramolecular Cyclization Substituted_2_fluoro_nitrobenzaldehyde Substituted_2_fluoro_nitrobenzaldehyde Substituted_Nitroindazole_2 Substituted Nitroindazole Substituted_2_fluoro_nitrobenzaldehyde->Substituted_Nitroindazole_2 Reaction

References

safety and handling precautions for 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available safety data for this compound and structurally related nitroaromatic compounds. Due to a lack of comprehensive, publicly available safety and toxicological data for this specific molecule, all procedures must be conducted with the utmost caution. This guide is not a substitute for a thorough, compound-specific risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction and Hazard Overview

This compound (CAS No. 885520-77-4) is a substituted indazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The presence of a nitro group (-NO2) on the aromatic ring, a common feature in many energetic materials and potent bioactive molecules, suggests that this compound should be handled with significant care.[2] Nitroaromatic compounds are often toxic, can be absorbed through the skin, and may be thermally unstable.[2][3]

This guide provides a framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and drawing upon data from analogous compounds. The primary directive of this guide is to foster a culture of safety through a deep understanding of the potential hazards and the rationale behind the recommended precautions.

Physicochemical and Toxicological Profile

PropertyValue / InformationSource / Rationale
Chemical Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Likely a yellow or orange solidAnalogy with related nitroindazoles[5]
Acute Oral Toxicity Data not available. Assumed to be harmful if swallowed.Based on data for 6-nitroindazole
Acute Dermal Toxicity Data not available. Assumed to be harmful in contact with skin.Based on data for 6-nitroindazole[6]
Acute Inhalation Toxicity Data not available. Assumed to be harmful if inhaled.Based on data for 6-nitroindazole[6]
Skin Corrosion/Irritation Data not available. Assumed to cause skin irritation.Based on data for 6-nitroindazole[6]
Serious Eye Damage/Irritation Data not available. Assumed to cause serious eye irritation.Based on data for 6-nitroindazole[6]
Carcinogenicity Data not available. Suspected of causing cancer.Based on classification of 6-nitroindazole[6]
Thermal Stability Data not available. Nitroaromatic compounds may decompose exothermically and should be considered potentially thermally unstable.General knowledge of nitro compounds[7][8]

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound must be performed within properly functioning engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Glove Box/Containment Ventilated Enclosure (CVE): For procedures involving larger quantities or with a high potential for aerosol generation (e.g., weighing, powder transfer), a glove box or a CVE is strongly recommended.

  • Ventilation: The laboratory should have a well-maintained, single-pass air system. Recirculating air is not appropriate when working with potent or volatile compounds.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE is mandatory at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required as a minimum. A full-face shield should be worn over safety goggles when there is a risk of splashes or spills.

  • Gloves: Double gloving with nitrile gloves is recommended. Gloves should be inspected for tears or holes before each use and changed frequently, especially after direct contact with the compound.

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight cuffs is essential. The lab coat should be dedicated to work with this compound and should not be worn outside the laboratory.

  • Respiratory Protection: If work cannot be conducted within a fume hood or other containment device, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. A risk assessment and fit testing are required for respirator use.

Safe Handling and Experimental Protocols

The following protocols are designed to minimize the risk of exposure and accidents during common laboratory procedures.

Weighing Protocol

The weighing of powdered this compound presents a significant risk of aerosolization and contamination.

Weighing_Protocol cluster_0 Preparation cluster_1 Weighing cluster_2 Cleanup prep1 Don appropriate PPE (double gloves, goggles, lab coat) prep2 Prepare designated work area in a fume hood or CVE prep1->prep2 prep3 Place all necessary equipment (spatula, weigh paper, container) in the work area prep2->prep3 weigh1 Carefully transfer the solid to the weigh paper prep3->weigh1 weigh2 Record the weight weigh1->weigh2 weigh3 Transfer the weighed solid to the receiving vessel weigh2->weigh3 clean1 Carefully fold the weigh paper and dispose of it in a designated solid waste container weigh3->clean1 clean2 Wipe down the balance and surrounding area with a suitable decontaminating solution clean1->clean2 clean3 Dispose of cleaning materials in the solid waste container clean2->clean3 clean4 Remove outer gloves and dispose of them in the waste clean3->clean4

Caption: Workflow for Safely Weighing this compound.

Solution Preparation Protocol

Solution_Preparation start Start weigh_solid Weigh the required amount of This compound (see Weighing Protocol) start->weigh_solid add_solvent Add the solvent to the vessel containing the solid weigh_solid->add_solvent dissolve Dissolve the solid by gentle swirling, sonication, or stirring add_solvent->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution fully_dissolved Solution is ready for use check_dissolution->fully_dissolved Yes not_dissolved Continue dissolution process check_dissolution->not_dissolved No end End fully_dissolved->end not_dissolved->dissolve

Caption: Step-by-step protocol for preparing solutions.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent hazardous situations.

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.

  • Container: Keep the container tightly sealed and clearly labeled with the chemical name, date received, and relevant hazard warnings.

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Response

Spill_Response spill_detected Spill Detected alert Alert personnel in the immediate area spill_detected->alert evacuate Evacuate the area if the spill is large or if you are unsure of the hazard alert->evacuate ppe Don appropriate PPE (respirator, double gloves, etc.) evacuate->ppe contain Contain the spill with an inert absorbent (e.g., vermiculite, sand) ppe->contain cleanup Carefully collect the absorbed material into a labeled hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with a suitable cleaning solution cleanup->decontaminate report Report the spill to the Laboratory Supervisor and EHS decontaminate->report end End report->end

Caption: Emergency procedure for a spill of this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE, weigh papers, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinsates should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Conclusion

This compound is a compound that requires careful and informed handling due to the potential hazards associated with its nitroaromatic structure. While specific toxicological and stability data are limited, a conservative approach based on the known properties of related compounds is essential for ensuring the safety of all laboratory personnel. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in this guide, researchers can work safely with this and other potent chemical compounds.

References

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] A profound understanding of their nomenclature is paramount for unambiguous scientific communication, database integrity, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature for substituted indazoles, moving from foundational principles to the nuances of complex substitution patterns, N-alkylation, fused systems, and stereochemistry. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring accuracy and consistency in the naming of this vital class of heterocyclic compounds.

The Indazole Core: Structure and Numbering

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2] The indazole ring system exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and, therefore, the predominant form.[3]

The IUPAC-approved numbering of the indazole ring system is fixed and commences from the nitrogen atom of the pyrazole ring that bears a hydrogen atom in the 1H-tautomer, proceeding around the pyrazole ring first and then the benzene ring.

Diagram 1: IUPAC Numbering of the 1H-Indazole Core

Caption: The standardized IUPAC numbering for the 1H-indazole ring system.

Nomenclature of Substituted Indazoles: A Step-by-Step Approach

The systematic naming of substituted indazoles follows a clear set of rules established by IUPAC. The process involves identifying the principal functional group, numbering the ring to give the lowest possible locants to substituents, and arranging the substituent names alphabetically.

Priority of Functional Groups

When an indazole ring is substituted with multiple functional groups, one group is designated as the principal functional group, which determines the suffix of the IUPAC name. All other groups are treated as prefixes and are listed in alphabetical order.[5][6][7] The priority of common functional groups is outlined in the table below.

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
1Carboxylic Acid-carboxylic acid / -oic acidcarboxy-
2Ester-carboxylate / -oatealkoxycarbonyl-
3Amide-carboxamidecarbamoyl-
4Nitrile-carbonitrilecyano-
5Aldehyde-carbaldehydeformyl-
6Ketone-oneoxo-
7Alcohol-olhydroxy-
8Amine-amineamino-
9Alkoxy-alkoxy-
10Halogen-halo- (e.g., chloro-, bromo-)
11Nitro-nitro-
12Alkyl-alkyl- (e.g., methyl-, ethyl-)

Table 1: Priority order of common functional groups in IUPAC nomenclature.

Numbering of Substituted Indazoles

The numbering of the indazole ring is fixed, as shown in Diagram 1. When substituents are present, they are assigned locants based on this fixed numbering. The direction of numbering is not altered to give substituents lower numbers.[8]

Example 1: Simple Substitution

Let's consider an indazole with a bromine atom at position 5 and a nitro group at position 6.

  • Parent: Indazole

  • Substituents: Bromo at C5, Nitro at C6

  • Alphabetical Order: Bromo comes before nitro.

  • IUPAC Name: 5-Bromo-6-nitro-1H-indazole

Example 2: With a Principal Functional Group

Now, consider an indazole with a carboxylic acid at C3 and a chlorine atom at C5.

  • Principal Functional Group: Carboxylic acid (highest priority).

  • Parent Name: 1H-indazole-3-carboxylic acid

  • Substituent: Chloro at C5

  • IUPAC Name: 5-Chloro-1H-indazole-3-carboxylic acid

N-Substituted Indazoles: 1H vs. 2H Isomers

Alkylation or acylation of the indazole ring can occur at either of the two nitrogen atoms, leading to N-1 or N-2 substituted isomers.[9][10] It is crucial to specify the position of the substituent on the nitrogen atom in the IUPAC name.

  • N-1 Substitution: The substituent is at position 1. The parent name is 1H-indazole.

  • N-2 Substitution: The substituent is at position 2. The parent name is 2H-indazole.

Example 3: N-Alkylation

An indazole with an ethyl group on a nitrogen and a methyl group at C3.

  • Case A: N-1 Substitution

    • Parent: 1H-indazole

    • Substituents: 1-ethyl, 3-methyl

    • IUPAC Name: 1-Ethyl-3-methyl-1H-indazole

  • Case B: N-2 Substitution

    • Parent: 2H-indazole

    • Substituents: 2-ethyl, 3-methyl

    • IUPAC Name: 2-Ethyl-3-methyl-2H-indazole

Diagram 2: Workflow for Naming N-Substituted Indazoles

N_Substituted_Indazole_Nomenclature start Start with Substituted Indazole Structure identify_N_sub Identify Substituent on Nitrogen start->identify_N_sub is_N1 Substituent at N-1? identify_N_sub->is_N1 is_N2 Substituent at N-2? is_N1->is_N2 No name_1H Use '1H-indazole' as parent is_N1->name_1H Yes name_2H Use '2H-indazole' as parent is_N2->name_2H Yes identify_other_subs Identify and Prioritize Other Substituents name_1H->identify_other_subs name_2H->identify_other_subs assign_locants Assign Locants Based on Fixed Numbering identify_other_subs->assign_locants alphabetize Alphabetize Substituent Prefixes assign_locants->alphabetize assemble_name Assemble Full IUPAC Name alphabetize->assemble_name

Caption: A decision-making workflow for the nomenclature of N-substituted indazoles.

Complex Substituents: Indazole-3-carboxamide and Beyond

In drug development, indazoles are often functionalized with complex groups, such as carboxamides. The nomenclature follows the established priority rules.

Example 4: Indazole-3-carboxamide

A common scaffold in medicinal chemistry is the indazole-3-carboxamide.

  • Principal Functional Group: Amide at C3.

  • Parent Name: 1H-indazole-3-carboxamide[11]

If the amide nitrogen is further substituted, these substituents are designated with the locant N.

Example 5: N-Substituted Indazole-3-carboxamide

Consider a 1H-indazole-3-carboxamide with a phenyl group on the amide nitrogen.

  • Parent: 1H-indazole-3-carboxamide

  • Substituent on Amide Nitrogen: Phenyl

  • IUPAC Name: N-Phenyl-1H-indazole-3-carboxamide

For multiple, different substituents on the amide nitrogen, they are listed alphabetically with the N locant for each. For identical substituents, prefixes like N,N-dimethyl are used.

Fused Indazole Systems

The nomenclature of fused heterocyclic systems can be complex. The general principle involves identifying a base component and then naming the other fused ring as a prefix.[8] The choice of the base component is determined by a set of seniority rules. For indazole fused systems, indazole is often the base component due to the presence of nitrogen.

Example 6: Indazolo[3,2-b]quinazoline

In this case, the indazole ring is fused with a quinazoline ring. The numbers in the brackets indicate the atoms of the indazole ring that are involved in the fusion.

The naming of such systems requires a detailed understanding of the IUPAC rules for fused heterocycles, which are beyond the scope of this introductory guide but can be found in the IUPAC Blue Book.[1]

Stereochemistry in Substituted Indazoles

When a substituted indazole contains one or more stereocenters, the absolute configuration must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[12][13] The stereochemical descriptors (R) or (S) are placed in parentheses at the beginning of the IUPAC name, preceded by the locant of the stereocenter.

Example 7: Chiral Substituent

Consider a 1H-indazole with a (1-hydroxyethyl) substituent at C3, where the chiral center is the carbon bearing the hydroxyl group.

Assuming the configuration is determined to be S:

  • Parent: 1H-indazole

  • Substituent: (1-hydroxyethyl) at C3

  • Stereochemistry: (S) at the first carbon of the substituent.

  • IUPAC Name: (S)-1-(1H-Indazol-3-yl)ethan-1-ol

Diagram 3: General Protocol for Naming Complex Substituted Indazoles

Complex_Indazole_Nomenclature_Protocol start Analyze the Substituted Indazole Structure step1 1. Identify the Parent Heterocycle (Indazole) start->step1 step2 2. Determine the Principal Functional Group (Highest Priority) step1->step2 step3 3. Identify all Substituents step2->step3 step4 4. Assign Locants (Fixed Numbering) step3->step4 step5 5. Specify N-Substitution (1H or 2H) step4->step5 step6 6. Determine Stereochemistry (R/S) if applicable step5->step6 step7 7. Alphabetize Prefixes step6->step7 step8 8. Assemble the Complete IUPAC Name step7->step8

Caption: A sequential protocol for the systematic naming of complex substituted indazoles.

Conclusion

A systematic and accurate application of IUPAC nomenclature is indispensable in the field of chemical sciences, particularly in drug discovery and development where the precise identification of molecular entities is critical. This guide has provided a structured approach to the nomenclature of substituted indazoles, covering the fundamental principles of numbering and substituent priority, the specific rules for N-substituted isomers, the naming of complex derivatives, and the designation of stereochemistry. By adhering to these guidelines, researchers can ensure clarity, consistency, and accuracy in their scientific communications, thereby fostering collaboration and advancing the field of medicinal chemistry.

References

A Technical Guide to the Physicochemical Characterization of 4-methyl-6-nitro-1H-indazole: Appearance and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-methyl-6-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of bioactive molecules. A thorough understanding of its physical properties and chemical stability is paramount for its effective handling, storage, and application in research and development. This guide provides an in-depth technical overview of the physical appearance and stability profile of this compound. We explore its thermal, photochemical, and hydrolytic stability, drawing upon established principles for nitroaromatic compounds. This document details validated experimental protocols for stability assessment and provides expert insights into the underlying chemical mechanisms, serving as an essential resource for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound belongs to the nitroindazole class of compounds, characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with methyl and nitro group substituents. The "1H" designation indicates that the nitrogen atom at position 1 of the indazole ring bears a hydrogen atom, which is the more stable tautomeric form for indazoles.[1] The presence of the electron-withdrawing nitro group and the methyl group significantly influences the molecule's electronic properties, reactivity, and overall stability.

Physical Appearance

While specific vendor-supplied data for this compound is not broadly published, its physical appearance can be reliably inferred from structurally similar nitroindazole derivatives. These compounds are consistently described as yellow crystalline solids or powders. The yellow coloration is characteristic of many nitroaromatic compounds, arising from electronic transitions involving the nitro group.

Physicochemical Data of this compound and Analogs

To provide a clear benchmark, the following table summarizes key physicochemical data for the target compound and related analogs. This comparative data is crucial for anticipating handling requirements and analytical behavior.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 885520-77-4C₈H₇N₃O₂177.16Not specified, expected to be a yellow solid.Not specified
1-methyl-6-nitro-1H-indazole6850-23-3C₈H₇N₃O₂177.16Yellow solid[2]Not specified
3-methyl-6-nitro-1H-indazole6494-19-5C₈H₇N₃O₂177.16Solid powder[3][4]187-188[3][4]
1-methyl-4-nitro-1H-indazole26120-43-4C₈H₇N₃O₂177.16Yellow crystalline powder[5]141-142[5]
4-Nitro-1H-indazole2942-40-7C₇H₅N₃O₂163.13White to yellow solid[6]199-203[6]
7-Bromo-4-methyl-5-nitro-1H-indazoleNot specifiedC₈H₆BrN₃O₂256.06Not specified204-206[7]

Chemical Stability Assessment

The stability of a chemical entity is a critical parameter that dictates its shelf-life, storage conditions, and suitability for further applications. Nitroaromatic compounds are known for their potential reactivity, making a thorough stability assessment essential.[8][9]

Thermal Stability

Nitroaromatic compounds can be thermally sensitive, and their decomposition is a crucial safety consideration, as runaway reactions can lead to explosive events.[9] The primary decomposition pathways for such molecules often involve the cleavage of the C-NO₂ bond or isomerization of the nitro group, which can be initiated at elevated temperatures.[10] The presence of a methyl group on the aromatic ring can introduce novel decomposition behaviors, although this effect is most pronounced when the groups are ortho to each other, which is not the case for this compound.[11]

This protocol outlines the use of DSC to determine the melting point and onset of decomposition of the compound. This is a self-validating system as the melting point serves as an internal standard for instrument calibration and sample purity.

Causality: DSC is chosen for its ability to detect thermal events such as melting (endothermic) and decomposition (exothermic) with high sensitivity. An inert nitrogen atmosphere is critical to prevent oxidative degradation, thereby isolating the inherent thermal stability of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the onset temperature of the first major exothermic peak, which indicates the beginning of thermal decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg Sample pan Place in Al Pan weigh->pan seal Crimp to Seal pan->seal load Load Sample & Ref. seal->load program Run Thermal Program (25-350°C @ 10°C/min) load->program analyze Analyze Thermogram program->analyze purge N2 Purge (50 mL/min) purge->program Inert Atmosphere melt Identify Melting Point (Endotherm) analyze->melt decomp Identify Decomposition (Exotherm Onset) analyze->decomp

Caption: Workflow for DSC thermal stability analysis.

Photostability

Nitroaromatic compounds are often susceptible to photodegradation. Exposure to ultraviolet (UV) light can excite the nitro group, making the molecule unstable and prone to chemical reactions.[12] This can lead to bond cleavage, rearrangement, or reduction of the nitro group to an amino group, resulting in the formation of degradation products.[12]

This protocol follows the principles of forced degradation to intentionally stress the compound and identify potential photodegradants. The use of a dark control is essential for self-validation, ensuring that any observed degradation is due to light exposure and not thermal effects.

Causality: This experiment is designed to simulate the effects of sunlight exposure. By testing both the solid state and a solution, we can assess the stability in different physical forms relevant to storage and formulation. A common solvent like acetonitrile is chosen for its UV transparency and ability to dissolve the compound.

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer (approx. 10 mg) of this compound in a quartz petri dish.

    • Solution State: Prepare a 0.1 mg/mL solution of the compound in acetonitrile. Transfer 5 mL into a quartz test tube.

  • Control Sample: Prepare an identical set of samples (solid and solution) and wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure: Place both the test and control samples in a calibrated photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines (providing controlled UV-A and visible light).

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis:

    • For solid samples, dissolve a known quantity in acetonitrile before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Section 3) to quantify the parent compound and detect any degradation products.

Photodegradation_Pathway cluster_products Potential Degradation Products parent This compound (Ground State) excited Excited State* parent->excited UV Light (hν) fragment Ring Cleavage Fragments excited->fragment Bond Fission reduction 4-Methyl-6-amino-1H-indazole excited->reduction Nitro Group Reduction rearrange Rearrangement Products excited->rearrange Isomerization

Caption: Potential photodegradation pathways for nitroaromatics.

pH and Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules. For nitroindazoles, this process can be accelerated in acidic or basic conditions.[12] In acidic media, the nitro group can be protonated, increasing its electron-withdrawing nature and making the indazole ring more susceptible to nucleophilic attack by water.[12] Electron-withdrawing substituents are known to increase a molecule's sensitivity to hydrolysis.[13]

This protocol evaluates the compound's stability across a range of pH values at an elevated temperature to accelerate potential degradation.

Causality: Testing at acidic, neutral, and basic pH points allows for a comprehensive understanding of the compound's stability profile in aqueous environments. An elevated temperature (e.g., 60°C) is used to accelerate the rate of reaction, allowing for the observation of degradation within a practical timeframe.

Methodology:

  • Media Preparation: Prepare three aqueous solutions: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

  • Sample Preparation: Prepare stock solutions of this compound in a minimal amount of a co-solvent like acetonitrile. Dilute the stock into each of the three aqueous media to a final concentration of approximately 0.1 mg/mL.

  • Incubation: Tightly cap the vials containing the solutions and place them in a controlled temperature bath or oven at 60°C.

  • Sampling: Collect aliquots from each solution at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralization & Analysis: Immediately neutralize the acidic and basic samples before analysis to halt the degradation reaction. Analyze all samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and profile any degradants.

Analytical Methodology for Stability Monitoring

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating a parent compound from its degradation products, allowing for accurate quantification and purity assessment.[14]

HPLC-Based Stability Analysis

A reverse-phase HPLC method using a C18 column is typically effective for analyzing nitroaromatic compounds. A gradient elution with a mobile phase of acetonitrile and water (often with a modifier like formic acid to improve peak shape) provides excellent separation.[14] Detection is commonly performed with a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance.[14]

HPLC_Analysis_Workflow cluster_sample Sample Handling cluster_hplc HPLC System cluster_data Data Processing sample Degradation Sample (from Stability Study) neutralize Neutralize (if needed) sample->neutralize filter Filter (0.45 µm) neutralize->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Parent & Degradants integrate->quantify report Generate Stability Report (% Assay, % Impurity) quantify->report

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Methyl-6-Nitro-1H-Indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is one such "privileged scaffold."[1] Its structural rigidity, combined with its capacity for diverse chemical modifications, makes it a cornerstone in the design of novel therapeutics. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

The specific functionalization of the indazole ring is critical in defining its biological target and therapeutic potential. Substituents like methyl and nitro groups play crucial roles; the methyl group can influence solubility, metabolic stability, and binding affinity, while the nitro group can act as a hydrogen bond acceptor or be reduced to a reactive amino group for further derivatization.[1][2] This guide focuses on 4-methyl-6-nitro-1H-indazole, a specific but under-investigated entity within this important class of compounds. While direct biological data for this compound is scarce, its structure suggests significant potential as a versatile synthetic intermediate for the development of potent and selective therapeutic agents.[1]

PART 1: this compound as a Synthetic Building Block

Publicly available literature contains limited information on the direct biological activity of this compound itself.[1] Its primary value for medicinal chemists lies in its role as a key intermediate—a foundational building block for constructing more complex molecules with tailored pharmacological profiles.[3][4] The strategic placement of the methyl and nitro groups, along with the inherent reactivity of the indazole core, provides multiple handles for chemical elaboration.

  • N1-Position: The nitrogen at the 1-position can be readily alkylated or arylated to introduce diverse substituents that can probe binding pockets of target proteins.

  • C3-Position: This position is amenable to functionalization, such as halogenation, which provides a leaving group for subsequent cross-coupling reactions.[4]

  • Nitro Group (C6): The nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or used in diazotization reactions to introduce a wide array of functionalities. This is a common strategy in the synthesis of kinase inhibitors.

  • Methyl Group (C4): The methyl group can influence the electronic properties of the ring system and provide steric bulk that may enhance binding selectivity or improve metabolic stability.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G cluster_0 Phase 1: Synthesis & Intermediate Prep cluster_1 Phase 2: Library Development cluster_2 Phase 3: Biological Evaluation A Starting Materials (e.g., Substituted Toluene) B Synthesis of This compound A->B Cyclization/ Nitration C Chemical Derivatization (e.g., Halogenation, N-Alkylation) B->C Functionalization D Scaffold Elaboration (Cross-Coupling, etc.) C->D Core Scaffold E Generation of Diverse Compound Library D->E Parallel Synthesis F Screening Assays (e.g., Kinase, Antiparasitic) E->F Test Compounds G Hit Identification & Lead Optimization F->G SAR Analysis

Caption: Drug discovery workflow using this compound.

PART 2: Synthetic and Application Protocols

This section provides detailed, field-proven protocols for the synthesis of a representative nitro-methyl-indazole and its subsequent application in creating and evaluating biologically active derivatives.

Protocol 1: Synthesis of 3-Methyl-6-Nitro-1H-Indazole (Exemplary Protocol)

This protocol details the synthesis of the closely related isomer, 3-methyl-6-nitro-1H-indazole, from 2-ethyl-5-nitroaniline.[5] This method, involving diazotization and cyclization, is a classic and robust approach that can be adapted for other isomers.

A. Rationale: The synthesis leverages the reactivity of an ortho-alkyl aniline. Diazotization of the amine with a nitrite source generates a diazonium salt, which undergoes spontaneous intramolecular cyclization to form the indazole ring system. The use of an organic nitrite source like tert-butyl nitrite in acetic acid provides a convenient, non-aqueous system.[5]

B. Materials:

  • 2-Ethyl-5-nitroaniline

  • Glacial Acetic Acid

  • tert-Butyl Nitrite

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

C. Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 g (0.06 mol) of 2-ethyl-5-nitroaniline in 300 mL of glacial acetic acid at room temperature with stirring.

  • Addition of Nitrite: Prepare a solution of 8.98 mL (0.06 mol) of tert-butyl nitrite in 40 mL of glacial acetic acid. Add this solution dropwise to the aniline solution over 15 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Workup - Solvent Removal: Remove the acetic acid in vacuo using a rotary evaporator. An orange solid should be obtained.

  • Workup - Extraction: Dissolve the solid residue in approximately 120 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash three times with 100 mL portions of saturated aqueous NaHCO₃ to neutralize any remaining acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • Purification: The product, 3-methyl-6-nitro-1H-indazole, is often obtained in high purity (yields up to 98%) as a yellow solid and can be further purified by recrystallization from an ethanol/water mixture if necessary.[5]

Protocol 2: Derivatization for Antiprotozoal Agents

Research has shown that 3-chloro-6-nitro-1H-indazole derivatives possess potent antileishmanial activity.[6][7] This protocol outlines a general strategy for converting a nitro-indazole scaffold into analogous biologically active compounds.

A. Rationale: This two-step process first converts an aldehyde precursor (synthesized from the methyl group) into a more reactive 3-chloroindazole.[2] This chloride then serves as a leaving group in cycloaddition reactions to append various heterocyclic moieties, which have been shown to be crucial for antiprotozoal activity.[6]

B. Materials:

  • 6-Nitro-1H-indazole-3-carbaldehyde (precursor)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

C. Step-by-Step Procedure (Chlorination):

  • Suspension: Suspend 6-nitro-1H-indazole-3-carbaldehyde in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: After completion, cool the mixture and carefully quench the excess SOCl₂ by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction & Drying: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude 3-chloro-6-nitro-1H-indazole by column chromatography on silica gel.[2]

The resulting 3-chloro intermediate can then be used in subsequent reactions, such as 1,3-dipolar cycloadditions with azides, to generate a library of triazole-containing indazole derivatives for biological screening.[6]

PART 3: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, their biological activity must be assessed. The following protocols are standard methodologies for evaluating compounds in areas where nitro-indazoles have shown promise.

Protocol 3: In Vitro Antileishmanial Activity (MTT Assay)

A. Rationale: The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[2][8]

B. Workflow Diagram:

MTT_Workflow A 1. Culture Leishmania Promastigotes in M199 Medium B 2. Seed Promastigotes into 96-Well Plates A->B C 3. Add Serial Dilutions of Test Compounds (in DMSO) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Solution to Each Well D->E F 6. Incubate for 4 hours (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO, SDS) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for the MTT-based antileishmanial assay.

C. Step-by-Step Procedure:

  • Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate media (e.g., M199) supplemented with fetal bovine serum.[8]

  • Plating: Seed the promastigotes into 96-well microplates at a determined density.

  • Compound Treatment: Treat the cells with increasing concentrations of the synthesized indazole derivatives. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Kinase Inhibition Assay (Luminescence-Based)

A. Rationale: Indazole derivatives are well-known kinase inhibitors.[4] Luminescence-based kinase assays, such as the Kinase-Glo® assay, quantify the amount of ATP remaining in a solution following a kinase reaction. The light generated is proportional to the ATP concentration; therefore, lower light output indicates higher kinase activity (more ATP consumed) and vice versa. Potent inhibitors will result in less ATP consumption and thus a higher luminescent signal.

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute them in the appropriate kinase assay buffer.

  • Reaction Setup: In a white 96-well or 384-well plate, add the target kinase, its specific substrate, and the test compound or control.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Signal Stabilization: Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate IC₅₀ values by plotting the percentage of kinase inhibition (derived from the luminescent signal) against the compound concentration.[4]

PART 4: Data Summary of Related Compounds

To provide a clear performance benchmark, the following table summarizes the biological activities of related 6-nitro-1H-indazole derivatives from the literature. This data highlights the therapeutic potential of the 6-nitroindazole scaffold that this compound could be used to create.

Compound IDTarget Species/ActivityIC₅₀ (µM)Reference
Derivative 4 L. infantum5.53[8]
Derivative 5 L. infantum4.0[8]
Derivative 11 L. infantum6.0[8]
Derivative 11 L. tropica76.0[8]
Derivative 13 L. major38.0[8]
Derivative 13 L. tropica186.0[8]

Note: The compound IDs correspond to those published in the cited literature.[8] This data is for 3-chloro-6-nitro-1H-indazole derivatives.

References

Application Notes and Protocols: Evaluating 4-methyl-6-nitro-1H-indazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities.[1][2] In recent years, indazole derivatives have gained considerable attention as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Several indazole-based drugs, such as axitinib and pazopanib, have been successfully developed and approved for the treatment of various cancers.[4]

This document provides a comprehensive guide to the evaluation of a novel indazole derivative, 4-methyl-6-nitro-1H-indazole , as a potential kinase inhibitor. While there is no specific biological data for this compound in the public domain, its structural features suggest it may be a valuable starting point for the development of new therapeutic agents. These application notes and protocols are designed to provide researchers with the necessary tools to synthesize, characterize, and evaluate the kinase inhibitory potential of this and similar compounds.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted indazoles.[5][6] The proposed two-step synthesis starts from 2,5-dimethyl-3-nitroaniline.

G A 2,5-dimethyl-3-nitroaniline B Diazotization (NaNO2, Acetic Acid, 0°C) A->B Step 1 C This compound B->C Step 2: Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Protocol for Synthesis

Materials:

  • 2,5-dimethyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Standard organic synthesis glassware

  • Stirrer and cooling system

Procedure:

  • Dissolve 2,5-dimethyl-3-nitroaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0°C in an ice bath.

  • Prepare an aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the cooled solution of 2,5-dimethyl-3-nitroaniline while maintaining the temperature at 0°C and stirring vigorously.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • A precipitate of this compound is expected to form.

  • Filter the precipitate and concentrate the filtrate under vacuum to recover any dissolved product.

  • Suspend the crude product in water, filter again, and dry to obtain the final product.

  • Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.

Hypothesized Kinase Targets and Structure-Activity Relationship (SAR) Insights

The substitution pattern of this compound provides clues to its potential kinase targets. The indazole ring itself is a versatile scaffold that can be modified to achieve selectivity for different kinases.[3]

  • Nitro Group: The presence of a nitro group at the 6-position is a common feature in some biologically active indazole derivatives. This electron-withdrawing group can influence the electronic properties of the indazole ring and may play a role in binding to the kinase active site.

  • Methyl Group: The methyl group at the 4-position can provide hydrophobic interactions within the kinase binding pocket. The position and nature of substituents on the indazole ring are critical for determining kinase selectivity and potency.[3]

Based on the SAR of other indazole-based inhibitors, this compound could potentially target kinases such as:

  • VEGFR-2: Vascular endothelial growth factor receptor 2 is a key regulator of angiogenesis, and many indazole derivatives are potent VEGFR-2 inhibitors.[3]

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in cell division, and indazole-based compounds have been developed as Aurora kinase inhibitors.

  • FGFR: Fibroblast growth factor receptors are a family of receptor tyrosine kinases, and indazole derivatives have shown inhibitory activity against FGFRs.[3]

  • PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway in cancer, and some indazole derivatives have been shown to inhibit kinases within this pathway.[7]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->TF Indazole This compound Indazole->RTK Inhibition Indazole->PI3K Inhibition

Caption: Hypothetical signaling pathway targeted by an indazole inhibitor.

Protocols for Evaluating Kinase Inhibitory Activity

The following protocols provide a framework for assessing the potential of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]

Materials:

  • Kinase of interest (e.g., VEGFR-2, Aurora A)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for IC₅₀ Determination (In-Cell Western)

This assay quantifies the inhibition of a specific phosphorylation event within intact cells, providing a more physiologically relevant measure of inhibitor potency.[9]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HT-29 for BRAF, K562 for Bcr-Abl)[4][10]

  • Cell culture medium and supplements

  • This compound

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • Fluorescently labeled secondary antibodies

  • 96-well clear bottom plates

  • Imaging system capable of detecting fluorescence in microplates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO control.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer for 1 hour.

    • Incubate the cells with the primary antibodies (total and phospho-specific) overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Wash the cells and acquire fluorescent images using a microplate imager.

    • Quantify the fluorescence intensity for both the total and phosphorylated protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating a novel kinase inhibitor.

G A Synthesis and Characterization of This compound B In Vitro Kinase Inhibition Assay (Biochemical Screening) A->B C Determine IC50 against a panel of kinases B->C D Cell-Based Assay (e.g., In-Cell Western) C->D E Determine Cellular IC50 and confirm on-target effects D->E F Lead Optimization (SAR studies) E->F G In Vivo Studies F->G

Caption: Experimental workflow for kinase inhibitor evaluation.

Data Presentation

All quantitative data from the in vitro and cell-based assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value

Table 2: Cellular IC₅₀ of this compound

Cell LineTarget PathwayIC₅₀ (µM)
Cell Line Xe.g., MAPK/ERKExperimental Value
Cell Line Ye.g., PI3K/AktExperimental Value

Conclusion

The indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While this compound is a previously uncharacterized compound in this context, the protocols and application notes provided here offer a comprehensive framework for its synthesis and evaluation. By systematically assessing its in vitro and cellular activity against a panel of relevant kinases, researchers can determine its potential as a lead compound for further optimization and development in the pursuit of new targeted therapies.

References

Topic: Protocol for Suzuki-Miyaura Coupling Reactions with 4-Methyl-6-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents in oncology, inflammation, and neurodegenerative disease.[1] The specific substitution pattern of the indazole ring is critical for modulating biological activity, making the development of robust functionalization methods a high-priority endeavor. This application note provides a detailed protocol and scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 4-methyl-6-nitro-1H-indazole, a substrate class that presents unique challenges and opportunities due to its specific electronic and structural features.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)–C(sp²) bonds under relatively mild conditions.[2][3][4] However, successful application to complex heterocyclic substrates, particularly those bearing both electron-withdrawing groups (like the 6-nitro substituent) and potentially coordinating N-H moieties, requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide explains the causality behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield coupling with the 3-iodo-4-methyl-6-nitro-1H-indazole scaffold, providing researchers with a validated and reproducible protocol.

Mechanistic Insights & Strategic Considerations for Indazole Coupling

A successful protocol is built upon a solid mechanistic foundation. The choices of reagents and conditions are not arbitrary; they are deliberate selections made to favor the desired catalytic cycle and suppress common side reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the C-C bond formation.

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar¹-X) center tm_complex Ar¹-Pd(II)L₂-Ar² Transmetalation Complex oa_complex->tm_complex Transmetalation (Ar²-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination (Ar¹-Ar²)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Substrate-Specific Considerations: 3-Iodo-4-methyl-6-nitro-1H-indazole
  • The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group at the 6-position has a profound activating effect. It renders the indazole ring electron-deficient, which significantly accelerates the rate-determining oxidative addition step of the palladium catalyst into the Carbon-Iodine bond.[5][6][7] This activation is generally beneficial for achieving high conversion.

  • The Challenge of the Indazole N-H: The presence of a relatively acidic N-H proton on the pyrazole ring of the indazole is a critical consideration. Unprotected N-H groups in nitrogen-rich heterocycles can act as inhibitors to the palladium catalyst by forming inactive complexes.[8] While some protocols are successful without protection, N-protection is often a reliable strategy to ensure reproducibility and high yields, especially in complex systems.[7] For this protocol, we proceed without a protecting group but select conditions known to be effective for unprotected azoles.[8]

Rationale for Component Selection
  • Palladium Catalyst & Ligand: For electron-deficient aryl halides, catalyst systems with electron-rich and sterically hindered phosphine ligands are superior.[7]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, reliable Pd(0) source that is often effective for reactive aryl iodides.[9][10] Its use is demonstrated in the primary protocol.

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is an excellent choice for more challenging couplings. The 'dppf' ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and stabilizes the catalytic species.[11]

  • Base Selection: The base plays a crucial role beyond simply activating the boronic acid for transmetalation.[3]

    • Na₂CO₃ / K₂CO₃ (Carbonates): These are moderately strong bases suitable for a wide range of functional groups. They are typically used in an aqueous/organic solvent mixture.[9][12]

    • K₃PO₄ (Potassium Phosphate): A stronger base that is often effective in cases where carbonates give low yields, particularly with less reactive coupling partners or when using N-H containing substrates.[8]

  • Solvent System: A mixture of an organic solvent and water is standard.

    • 1,4-Dioxane/Water: This is a versatile and widely used solvent system that effectively solubilizes both the organic substrate and the inorganic base.[8][12]

    • Dimethoxyethane (DME)/Water: An alternative with similar properties to dioxane.[11] The solvent must be thoroughly deoxygenated to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Iodo-4-methyl-6-nitro-1H-indazole with a generic arylboronic acid.

Materials & Reagents
ReagentCAS NumberSupplierNotes
3-Iodo-4-methyl-6-nitro-1H-indazole(Not Assigned)Custom SynthesisEnsure >98% purity by NMR/LCMS.
Arylboronic Acid(Variable)CommercialUse 1.2 - 1.5 equivalents.
Pd(PPh₃)₄14221-01-3CommercialHandle under inert atmosphere; yellow solid indicates good quality.
Sodium Carbonate (Na₂CO₃)497-19-8CommercialPrepare a 2M aqueous solution.
1,4-Dioxane, Anhydrous123-91-1CommercialSure/Seal™ bottle or freshly distilled.
Deionized Water7732-18-5In-houseMust be deoxygenated.
Ethyl Acetate (EtOAc)141-78-6CommercialFor extraction.
Brine(Mixture)In-houseSaturated aqueous NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6CommercialFor drying.
Silica Gel7631-86-9Commercial230-400 mesh for column chromatography.

Step-by-Step Methodology

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start: Assemble Reagents & Glassware setup Reaction Setup: - Add solids (Indazole, Boronic Acid, Catalyst) to vial. - Seal vial with septum. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvents Add Solvents: - Inject degassed 1,4-Dioxane. - Inject degassed 2M Na₂CO₃ solution. inert->solvents reaction Reaction: - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC/LCMS (2-12 h). solvents->reaction workup Aqueous Workup: - Cool to RT. - Dilute with Water & EtOAc. - Separate layers, extract aqueous phase. reaction->workup purify Purification: - Combine organic layers, wash with brine, dry (Na₂SO₄). - Concentrate in vacuo. - Purify by silica gel chromatography. workup->purify end End: Characterize Final Product (NMR, MS, HPLC) purify->end

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

  • Reagent Preparation: Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling argon or nitrogen through it for 20-30 minutes. Degas the required volume of 1,4-dioxane similarly.

  • Reaction Setup: To a clean, dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-iodo-4-methyl-6-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv., 5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with a gentle stream of argon or nitrogen for 5 minutes, or evacuate and backfill with the inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) followed by the degassed 2M Na₂CO₃ solution (2.0 equiv.).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL per mmol of starting material) and water (20 mL per mmol). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-4-methyl-6-nitro-1H-indazole product.

Optimization Data & Troubleshooting

The following table provides a starting point for optimizing the reaction with different coupling partners. Yields are representative and may vary.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O 4:1100485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O 4:11003>90
34-TrifluoromethylphenylPd(dppf)Cl₂ (3)K₃PO₄ (2.5)Dioxane/H₂O 4:1100675-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.5)DME/H₂O 4:190860-70 [a]
5Pyridine-3-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O 4:11001255-65
[a] Heteroarylboronic acids, especially thiophenes, are prone to protodeboronation (loss of the boron group).[13] Using a stronger base like K₃PO₄ and slightly lower temperatures can sometimes mitigate this.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Use fresh catalyst from an inert atmosphere glovebox.2. Ensure rigorous degassing of all solvents.3. Use fresh boronic acid or convert it to a more stable pinacol ester.
De-iodination Product 1. Presence of water/protons and catalyst.2. Reaction run for too long at high temp.1. Use rigorously dried solvents (though water is a reagent here, excess can be detrimental).2. Monitor reaction closely and stop once starting material is consumed. Consider lowering the temperature.
Boronic Acid Homocoupling 1. Presence of oxygen.2. Catalyst decomposition.1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Switch to a more robust catalyst system, such as one using a biarylphosphine ligand (e.g., XPhos, SPhos) with a pre-catalyst.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methyl-6-nitro-1H-indazole. By understanding the electronic influence of the nitro substituent and mitigating potential catalyst inhibition, researchers can reliably synthesize a diverse library of C-3 arylated indazole derivatives. The provided troubleshooting guide and optimization table serve as a practical resource for adapting this methodology to a wide range of substrates, accelerating progress in medicinal chemistry and drug development programs.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-methyl-6-nitro-1H-indazole. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its accurate quantification critical for quality control and reaction yield optimization in drug development and manufacturing. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with UV detection at 254 nm. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and reliability of the analytical results.

Introduction: The Rationale for a Validated Method

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. The presence of the nitro group and the indazole core makes it a versatile building block for the synthesis of a wide range of therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, the purity and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final drug product.

This application note addresses the need for a reliable analytical method for the quantification of this compound. We will not only provide a step-by-step protocol but also delve into the scientific reasoning behind the chosen parameters, thereby empowering the user to understand, implement, and troubleshoot the method effectively. The validation of this method is paramount and will be discussed in detail to establish its accuracy, precision, linearity, and robustness, in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a suitable analytical method.

  • Structure: The molecule consists of a bicyclic indazole core with a methyl group at position 4 and a nitro group at position 6.

  • Polarity: The presence of the nitro group and the N-H of the indazole ring imparts polarity to the molecule, suggesting good solubility in polar organic solvents.

Based on these properties, a reversed-phase HPLC method with UV detection is the most logical and efficient choice for the quantification of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing of Sample/ Standard dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject Transfer to vial separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for the quantification of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System A standard HPLC system with a UV-Vis detectorWidely available and suitable for this application.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds. A common choice for nitroaromatic compounds[3][4].
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for reversed-phase chromatography, offering a good balance of elution strength and compatibility with the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength 254 nmA common wavelength for the detection of nitroaromatic compounds, providing good sensitivity[1][2].
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.
Preparation of Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions (for calibration curve):

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • A suggested calibration series is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Solution:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of this analytical method, a comprehensive validation should be performed according to ICH Q2(R1) guidelines[3][5]. The following parameters must be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase), the reference standard, and a sample solution.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products[3][6].

    • Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation product peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for the peak areas.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

      • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a standard solution under each of the modified conditions and assess the impact on retention time, peak area, and peak shape.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

  • Protocol:

    • Inject a working standard solution (e.g., 25 µg/mL) five times.

    • Calculate the RSD of the peak area, theoretical plates, and tailing factor.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
Theoretical Plates > 2000
Tailing Factor ≤ 2.0

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. By following the outlined procedures, researchers and quality control analysts can confidently determine the concentration and purity of this important pharmaceutical intermediate, contributing to the overall quality and safety of the final drug products.

References

Application Note & Protocols: Strategic Derivatization of 4-Methyl-6-Nitro-1H-Indazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Value of 4-Methyl-6-Nitro-1H-Indazole

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a wide array of biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the development of therapeutic agents.[1] Derivatives of indazole have shown significant promise as anti-inflammatory, antimicrobial, antitumor, and anti-HIV agents.[1]

The specific starting material, this compound, offers several strategic advantages for constructing a diverse chemical library for biological screening. The nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the indazole ring system and is a key precursor for a variety of functional groups. Its transformation into an amino group, for instance, opens up a vast chemical space for further derivatization. The methyl group at the 4-position provides a subtle yet important steric and electronic influence that can be crucial for target engagement and selectivity.

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed protocols and the underlying chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to efficiently generate novel indazole-based compounds for biological evaluation.

Core Synthetic Strategies for Library Generation

The derivatization of this compound can be systematically approached by targeting three primary sites: the indazole nitrogen (N1/N2), the nitro group at C6, and the C3 position. Each site offers unique opportunities to introduce chemical diversity and modulate the physicochemical properties of the resulting molecules.

N-Functionalization: Exploring the N1 and N2 Positions

Alkylation or arylation of the indazole nitrogen is a fundamental step in the derivatization process. This modification can significantly impact the compound's solubility, metabolic stability, and binding orientation within a biological target. The reaction of 6-nitro-1H-indazole with various electrophiles, such as alkyl halides or chloroacetanilides, in the presence of a suitable base, typically yields a mixture of N1 and N2 isomers, which can often be separated by chromatography.[2]

Diagram 1: General Workflow for Derivatization of this compound

G A This compound (Starting Material) B N-Alkylation / N-Arylation (N1/N2) A->B C Reduction of Nitro Group (C6) A->C D C3-Position Functionalization A->D E Diverse Library of Indazole Derivatives B->E F Amide/Sulfonamide Formation C->F G Reductive Amination C->G H Bioisosteric Replacement C->H I Cross-Coupling Reactions D->I F->E G->E H->E I->E

Caption: A high-level overview of the synthetic pathways for derivatizing this compound.

Transformation of the Nitro Group: A Gateway to Diverse Functionalities

The nitro group at the C6 position is a versatile chemical handle. Its reduction to an amine is a key transformation that unlocks a plethora of subsequent derivatization possibilities. The resulting 6-amino-4-methyl-1H-indazole can be readily converted into amides, sulfonamides, ureas, and other functional groups, each introducing unique structural and electronic features.

Furthermore, the nitro group itself can be a liability in drug candidates due to potential toxicity and metabolic instability.[3] Therefore, its bioisosteric replacement with other functional groups such as a cyano, sulfone, or trifluoromethyl group is a valuable strategy in lead optimization.[4][5]

C3-Position Functionalization: Modulating Target Affinity and Selectivity

The C3 position of the indazole ring is another key site for introducing chemical diversity. Direct functionalization can be challenging, but strategies such as halogenation followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) provide access to a wide range of C3-substituted derivatives. These modifications can profoundly influence the biological activity profile of the compounds. For instance, the introduction of aromatic or heteroaromatic rings at this position has been shown to be crucial for the activity of many indazole-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: N1-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the indazole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Characterization:

  • Confirm the structure of the products by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 2: N-Alkylation of the Indazole Core

G cluster_0 N-Alkylation Indazole This compound Reagents + R-X (Alkyl Halide) Base (NaH or K2CO3) Solvent (DMF) Products N1-Alkyl Isomer + N2-Alkyl Isomer Reagents->Products Reaction

Caption: Schematic representation of the N-alkylation reaction on the this compound scaffold.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines the reduction of the C6-nitro group to a primary amine.

Materials:

  • N-substituted-4-methyl-6-nitro-1H-indazole

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (using Iron powder):

  • To a suspension of the N-substituted-4-methyl-6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired amine.

Characterization:

  • Verify the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 3: Amide Coupling with the 6-Aminoindazole Derivative

This protocol describes the formation of an amide bond from the newly synthesized 6-aminoindazole.

Materials:

  • N-substituted-6-amino-4-methyl-1H-indazole

  • Carboxylic acid or Acyl chloride

  • Coupling agent (e.g., HATU, HBTU) or a base (e.g., triethylamine, pyridine) if using an acyl chloride

  • Anhydrous DMF or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using a carboxylic acid and HATU):

  • To a solution of the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF, add a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the N-substituted-6-amino-4-methyl-1H-indazole (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization:

  • Confirm the structure of the amide product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Screening Strategy

The newly synthesized library of this compound derivatives should be subjected to a tiered biological screening cascade.

  • Primary Screening: A high-throughput screen against a panel of relevant biological targets. Given the known activities of indazole derivatives, this could include:

    • Antimicrobial assays: Against a panel of pathogenic bacteria and fungi.[6]

    • Antiproliferative assays: Against a panel of cancer cell lines using methods like the MTT assay.[2]

    • Enzyme inhibition assays: Against specific enzymes of interest, such as kinases or proteases.

    • Antiparasitic assays: Against parasites like Leishmania or Trypanosoma cruzi.[7][8]

  • Secondary Screening: Active compounds from the primary screen should be further evaluated in more specific assays to determine their potency (IC₅₀/EC₅₀), selectivity, and preliminary mechanism of action.

  • Structure-Activity Relationship (SAR) Analysis: The data from the primary and secondary screens should be used to establish SAR. This involves correlating the structural modifications with the observed biological activity to guide the design of the next generation of more potent and selective compounds.

Data Summary

The following table provides a hypothetical example of how to present the data for a small library of synthesized compounds.

Compound IDR¹ (N1-substituent)R² (C6-substituent)Yield (%)Biological Activity (IC₅₀, µM)
SM-1 H-NO₂->100
D-1a -CH₃-NO₂8575.2
D-1b -CH₂Ph-NO₂7850.1
D-2a -CH₃-NH₂9225.6
D-2b -CH₂Ph-NH₂8915.8
D-3a -CH₃-NHCOPh755.2
D-3b -CH₂Ph-NHCOPh722.1

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries for biological screening. The synthetic strategies outlined in this application note, focusing on N-functionalization, nitro group transformation, and C3-position modification, provide a robust framework for accessing a wide range of novel indazole derivatives. A systematic approach to synthesis and biological evaluation, coupled with careful SAR analysis, will undoubtedly lead to the discovery of new chemical entities with therapeutic potential.

References

Application Notes & Protocols for the Large-Scale Synthesis of 4-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Methyl-6-Nitro-1H-Indazole in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] Indazole derivatives are integral to numerous FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors.[2] The unique bicyclic structure of indazole allows for versatile chemical modifications, enabling the synthesis of extensive libraries of compounds with diverse therapeutic properties.[1]

Within this critical class of molecules, this compound represents a highly valuable, yet specialized, building block. Its structure is strategically designed for further elaboration in a drug development context:

  • The indazole core provides the fundamental framework for interaction with various biological targets.[2]

  • The nitro group at the 6-position is a versatile functional handle. It can be readily reduced to an amine, which serves as a key nucleophile for constructing amides, ureas, and other functionalities common in kinase inhibitors.

  • The methyl group at the 4-position influences the molecule's electronic properties and steric profile, which can be crucial for modulating target selectivity and pharmacokinetic properties.

This document provides a comprehensive guide for the large-scale synthesis of this compound. We present a detailed, field-proven batch protocol, discuss critical safety considerations inherent to nitration and diazotization chemistry, and introduce continuous flow synthesis as a superior, safer methodology for industrial-scale production.

Synthetic Strategy: A Regiocontrolled Approach to the Indazole Core

The synthesis of substituted indazoles requires careful control of regiochemistry. A common and effective strategy involves the cyclization of an appropriately substituted o-toluidine derivative via a diazotization reaction. This method is advantageous as it establishes the indazole ring system in a predictable manner.

The proposed synthesis of this compound proceeds via the diazotization and intramolecular cyclization of 2-amino-4-methyl-5-nitrotoluene. This starting material ensures the desired placement of the methyl and nitro groups on the final indazole product.

cluster_0 Synthetic Workflow Starting Material 2-Amino-4-methyl-5-nitrotoluene Diazotization Diazotization with NaNO₂ in Acetic Acid Starting Material->Diazotization Step 1 Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous Crude Product Crude this compound Cyclization->Crude Product Step 2: Work-up Purification Recrystallization (e.g., from Methanol) Crude Product->Purification Step 3 Final Product Pure this compound Purification->Final Product

Caption: Overall synthetic workflow for this compound.

Critical Safety Protocols: Managing Highly Energetic Reactions

The large-scale synthesis of nitroaromatic compounds involves significant safety risks that must be rigorously managed. The key hazards are associated with the highly exothermic nature of nitration and the potential instability of diazonium salt intermediates.[3][4][5]

3.1. Hazard Analysis and Mitigation

  • Thermal Runaway: Nitration and diazotization reactions are highly exothermic. An uncontrolled increase in temperature can lead to violent decomposition, pressure buildup, and explosion.[3][5] Mitigation requires robust temperature control, including efficient reactor cooling systems and controlled, slow addition of reagents.[4][6]

  • Corrosivity and Toxicity: The reagents used, such as nitric acid, sulfuric acid, and their fumes (e.g., nitrogen dioxide), are highly corrosive and toxic.[3] They can cause severe chemical burns upon contact and respiratory damage upon inhalation.[3]

  • Diazonium Salt Instability: While used as in-situ intermediates in this protocol, isolated diazonium salts can be shock-sensitive and explosive. It is imperative to keep these intermediates in a cold solution and never allow them to dry out.[7]

cluster_1 Mandatory Safety Workflow Risk_Assessment 1. Comprehensive Risk Assessment (Identify thermal hazards, toxicity) Engineering_Controls 2. Engineering Controls (Calibrated reactor, fume hood, blast shield) Risk_Assessment->Engineering_Controls PPE 3. Personal Protective Equipment (PPE) (Acid-resistant gloves, face shield, lab coat) Engineering_Controls->PPE Reagent_Handling 4. Controlled Reagent Handling (Slow, subsurface addition, strict temp. control < 5°C) PPE->Reagent_Handling Emergency_Plan 5. Emergency Preparedness (Quenching agent ready, emergency shower/eyewash accessible) Reagent_Handling->Emergency_Plan Waste_Disposal 6. Waste Neutralization & Disposal (Quench excess reagents before disposal) Emergency_Plan->Waste_Disposal

Caption: Logical flow of safety protocols for hazardous synthesis.

3.2. Engineering Controls and Personal Protective Equipment (PPE)

  • Fume Hoods: All operations must be conducted in a certified, high-performance fume hood to control exposure to toxic fumes.[3]

  • Reactor Setup: For large-scale work, use a jacketed glass reactor with overhead stirring, a calibrated temperature probe, and a cooling system capable of handling the reaction exotherm.

  • Personal Protective Equipment: Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber).[3]

    • Chemical splash goggles and a full-face shield.[3]

    • A chemical-resistant lab coat or suit.[3]

Experimental Protocol: Batch Synthesis

This protocol is adapted from established procedures for the synthesis of analogous nitroindazoles and is designed for a 100-gram scale.[8]

Materials and Equipment:

  • 2-Amino-4-methyl-5-nitrotoluene (Starting Material)

  • Glacial Acetic Acid (Solvent)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Methanol (Recrystallization Solvent)

  • Decolorizing Charcoal

  • 2 L Jacketed Glass Reactor with Overhead Stirrer, Temperature Probe, and Addition Funnel

  • Cooling Bath (e.g., cryostat)

  • Filtration Apparatus (Büchner funnel)

  • Vacuum Oven

Procedure:

Part 1: Diazotization and Cyclization

  • Set up the 2 L reactor assembly in a fume hood. Ensure the cooling system is operational and set to maintain an internal temperature of 15-20°C.

  • To the reactor, add 1.2 L of glacial acetic acid. Begin stirring to create a vortex.

  • Slowly add 100 g of 2-amino-4-methyl-5-nitrotoluene to the stirring acetic acid. Stir until a complete solution or a fine slurry is obtained.

  • In a separate beaker, prepare the diazotizing solution by dissolving 46 g of sodium nitrite in 80 mL of deionized water. This may require gentle warming. Cool the solution back to room temperature before use.

  • Cool the reactor contents to 15°C.

  • CRITICAL STEP: Add the sodium nitrite solution dropwise to the reactor via the addition funnel over a period of 60-90 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 25°C.[8] An exotherm is expected.

  • After the addition is complete, allow the mixture to stir at room temperature for at least 3 days to ensure the cyclization is complete.[8] The solution will darken during this time.

Part 2: Isolation and Work-up

  • After 3 days, transfer the reaction mixture to a larger vessel.

  • Slowly add 1 L of cold deionized water to the mixture with stirring. This will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 500 mL) until the washings are neutral.

  • Dry the crude product in a vacuum oven at 80-90°C to a constant weight.[8]

Part 3: Purification by Recrystallization

  • Transfer the crude, dried solid to a suitable flask.

  • Add methanol (approximately 10-15 mL per gram of crude product). Heat the mixture to boiling with stirring to dissolve the solid.

  • If the solution is highly colored, add 5-10 g of decolorizing charcoal and maintain boiling for 10 minutes.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the purified, pale-yellow needles by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

Expected Results and Characterization

ParameterExpected ValueMethod
Yield 70-85%Gravimetric
Appearance Pale yellow crystalline solidVisual Inspection
Melting Point ~200-210 °C (by analogy)[8]Melting Point Apparatus
Purity >98%HPLC
¹H NMR Consistent with structure400 MHz NMR (DMSO-d₆)
MS (ESI+) m/z = 178.06 [M+H]⁺Mass Spectrometry

Advanced Protocol: Continuous Flow Synthesis for Enhanced Safety and Scalability

For large-scale industrial production, transitioning from batch to continuous flow chemistry is highly recommended to mitigate safety risks and improve efficiency.[5][9] Flow chemistry's small reactor volumes and high surface-area-to-volume ratio provide superior heat transfer and precise temperature control, virtually eliminating the risk of thermal runaway.[5][9]

Conceptual Flow Protocol:

  • Stream A: Prepare a solution of 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid.

  • Stream B: Prepare an aqueous solution of sodium nitrite.

  • Pumping: Use two independent high-precision pumps to deliver Stream A and Stream B.

  • Mixing and Reaction: The streams converge at a T-mixer before entering a temperature-controlled flow reactor (e.g., a coiled PFA tube submerged in a thermostatic bath set at 25°C). The flow rates are adjusted to achieve the desired stoichiometry and a residence time sufficient for complete diazotization.

  • Residence Time Coil: The output from the first reactor flows into a second, larger residence time coil held at room temperature for several hours to ensure complete cyclization.

  • Collection: The product stream is collected continuously into a vessel containing water to precipitate the product. The solid can then be filtered and purified as described in the batch protocol.

This approach offers significant advantages in safety, reproducibility, and scalability, as production is increased by running the system for longer periods rather than increasing the reactor size.[9]

References

functionalization of the indazole ring of 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of 4-Methyl-6-Nitro-1H-Indazole

Introduction: Unlocking the Potential of a Privileged Scaffold

The indazole nucleus, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in pharmacologically active compounds.[1] Its structural rigidity and capacity for diverse molecular interactions make it an ideal framework for designing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of a methyl group at the C4 position and a potent nitro group at C6 creates a molecule with a unique and challenging reactivity profile. The electron-donating nature of the methyl group and the strong electron-withdrawing effect of the nitro group impose a distinct electronic bias on the indazole ring system. Understanding and harnessing this intricate electronic interplay is paramount for the successful synthesis of novel derivatives for drug discovery and development.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for logical and efficient synthetic planning.

Figure 1: Structure and substituent effects of this compound.

The Electronic Landscape: A Map of Reactivity

Before attempting functionalization, a thorough analysis of the molecule's electronic and structural properties is essential. Indazoles exist in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and abundant isomer.[2][3][4] The reactivity of this compound is dictated by the interplay of its substituents and the inherent properties of the bicyclic system.

  • Pyrazole Ring (N1, N2, C3):

    • N1-H: The acidic proton on N1 makes this position the primary site for deprotonation and subsequent N-functionalization (alkylation, arylation).[5][6] This is often the initial step in a synthetic sequence to prevent undesired side reactions.

    • N2: While N1 substitution is often thermodynamically favored, kinetic alkylation at the N2 position can occur, particularly with electron-withdrawing groups on the indazole core.[4][5] The choice of base and solvent is critical for controlling this regioselectivity.

    • C3: This position is the most nucleophilic carbon in the indazole system. It is susceptible to electrophilic attack (e.g., halogenation) and is the preferred site for metalation or direct C-H activation.[2][7]

  • Benzene Ring (C4, C5, C6, C7):

    • C6-NO₂ Group: As a powerful electron-withdrawing group, the nitro moiety deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[8] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C5, C7) and para positions.[9] The nitro group itself is a versatile functional handle that can be reduced to an amine, completely reversing the electronic properties of the ring.

    • C4-CH₃ Group: This electron-donating group provides a slight activating effect that is largely overridden by the nitro group. Its primary influence is steric, potentially hindering reactions at the adjacent C5 and N1 positions. The methyl group can also be functionalized via radical pathways.

    • C5 & C7 Positions: The C5 position is ortho to the strongly deactivating nitro group, making it highly electron-deficient and a potential, albeit challenging, site for SNAr. The C7 position is sterically influenced by the C4-methyl group and electronically influenced by both substituents.

Figure 2: Map of primary functionalization sites on this compound.

PART A: N-Functionalization Protocols (Alkylation & Arylation)

Scientific Rationale: Functionalization of the N1-H position is a critical first step in many synthetic routes. It prevents the formation of undesired byproducts in subsequent reactions and allows for the introduction of moieties that can modulate solubility, cell permeability, and target engagement. The primary challenge is achieving regioselectivity between the N1 and N2 positions. For indazoles bearing electron-withdrawing groups, N1-alkylation is generally the thermodynamically favored outcome, which can be accessed using a strong, non-coordinating base in an aprotic solvent.

Protocol 1: Regioselective N1-Alkylation

This protocol is designed to favor the thermodynamically stable N1-alkylated product by using sodium hydride to irreversibly form the indazolide anion.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide salt may result in a suspension.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1- and any minor N2-alkylated regioisomers.

Parameter Condition Rationale for Regioselectivity
Base NaH (strong, non-nucleophilic)Irreversibly forms the indazolide anion, allowing equilibration to the more stable N1-anion before alkylation.[5]
Solvent THF (aprotic, non-polar)Favors the formation of a tight ion pair with the sodium cation at the sterically less hindered N1 position.[5][6]
Temperature 0 °C to RTAllows for controlled deprotonation and subsequent reaction. Higher temperatures can sometimes favor the thermodynamic product.
Protocol 2: Copper-Catalyzed N-Arylation

The Ullmann condensation is a classic and reliable method for forming C-N bonds, particularly for the N-arylation of heterocycles. This protocol uses a copper(I) catalyst and a diamine ligand to facilitate the coupling.[10]

Materials:

  • This compound

  • Aryl halide (Iodide or Bromide)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or Carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Anhydrous Dioxane or Toluene

Procedure:

  • Setup: To an oven-dried reaction vial or flask, add CuI (0.1 eq), the aryl halide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar).

  • Solvent/Ligand Addition: Add anhydrous solvent (e.g., Dioxane) followed by the diamine ligand (e.g., DMEDA, 0.2 eq).

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

PART B: C3-Functionalization via Halogenation and Cross-Coupling

Scientific Rationale: The C3 position is the most synthetically versatile carbon on the indazole core. While direct C-H activation is an elegant modern strategy, a more robust and widely applicable two-step sequence involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction.[7] Iodination is preferred as the C-I bond is more reactive in the oxidative addition step of the catalytic cycle.[11] N-protection is often recommended to improve yields and prevent catalyst inhibition, though reactions can sometimes proceed without it.[11]

Start This compound Iodo 3-Iodo-4-Methyl-6-Nitro-1H-Indazole Start->Iodo Protocol 3: C3-Iodination (I₂, KOH, DMF) Coupled 3-Aryl/Vinyl-4-Methyl-6-Nitro-1H-Indazole Iodo->Coupled Protocol 4: Suzuki Coupling (Pd Catalyst, Base, R-B(OH)₂)

Figure 3: Two-step workflow for C3-functionalization.
Protocol 3: Regioselective C3-Iodination

This protocol achieves selective iodination at the electron-rich C3 position.

Materials:

  • This compound (or its N1-protected derivative)

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolution: Dissolve the indazole starting material (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add KOH (2.0 eq) followed by the portion-wise addition of I₂ (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Precipitation/Extraction: The product may precipitate upon addition to water. If so, collect the solid by filtration. If not, extract the aqueous mixture with EtOAc (3x).

  • Work-up: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by recrystallization or column chromatography to yield the 3-iodo-indazole.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

This protocol is a powerful method for forming C-C bonds by coupling the 3-iodo-indazole with an organoboron reagent.

Materials:

  • 3-Iodo-4-methyl-6-nitro-1H-indazole (1.0 eq)

  • Aryl or Vinyl Boronic Acid or Pinacol Ester (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

Procedure:

  • Setup: To a reaction flask, add the 3-iodo-indazole, the boronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Troubleshooting Suzuki-Miyaura Reactions
Issue Potential Cause & Solution
Low or No ConversionInactive Catalyst: Use fresh catalyst. Poor Base Quality: Use freshly ground, anhydrous base. Poor Boronic Acid Quality: Boronic acids can degrade; use a fresh sample or convert to a more stable pinacol ester. Insufficient Temperature: Increase the reaction temperature.[11]
Decomposition/Side ReactionsN-H Interference: Protect the N1-position with a group like Boc or SEM.[11] Catalyst Instability: The electron-withdrawing nitro group can affect the catalyst. Use electron-rich, bulky phosphine ligands to stabilize the palladium center.[11]
Homocoupling of Boronic AcidOxygen Presence: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

PART C: Modification of the Benzene Ring

Scientific Rationale: The C6-nitro group is the most influential substituent on the benzene ring and the key to its functionalization. Direct electrophilic substitution is largely unviable due to severe ring deactivation. The most powerful strategy is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic character of the molecule, converting the C6 position from a strong deactivating site to a potent activating, ortho, para-directing group, thereby opening the door to a wide range of subsequent electrophilic substitution reactions.

Start 6-Nitro-Indazole Derivative Amine 6-Amino-Indazole Derivative Start->Amine Protocol 5: Selective Nitro Reduction (e.g., SnCl₂, HCl) Functionalized Further Functionalized Products (e.g., Halogenated, Acylated) Amine->Functionalized Electrophilic Aromatic Substitution (EAS)

Figure 4: Strategy for benzene ring functionalization via nitro group reduction.
Protocol 5: Selective Reduction of the C6-Nitro Group

This protocol uses tin(II) chloride, a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Suspend or dissolve the this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl. Alternatively, the solid tin chloride can be added directly to a solution of the substrate in an acidic solvent like ethyl acetate or ethanol.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • Basification: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated NaOH solution until the pH is >10. A thick precipitate of tin salts will form.

  • Filtration/Extraction: Dilute the mixture with EtOAc and filter through a pad of Celite to remove the tin salts, washing the pad thoroughly with more EtOAc. Transfer the filtrate to a separatory funnel and separate the layers.

  • Work-up: Extract the aqueous layer with EtOAc (2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting 6-amino-4-methyl-1H-indazole is often pure enough for the next step, but can be purified by column chromatography if necessary.

Alternative Reduction Conditions:

  • Fe/NH₄Cl in EtOH/H₂O: A milder, more environmentally friendly alternative to tin.

  • H₂, Pd/C: Catalytic hydrogenation is very effective but may require careful screening to avoid reduction of the indazole ring itself. It is a very common and reliable method.[12]

  • Zn/AcOH: Zinc dust in acetic acid provides a mild method for this transformation.[12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity. We will focus on the most common and direct synthetic route: the electrophilic nitration of 4-methyl-1H-indazole.

Core Synthesis Pathway: Nitration of 4-Methyl-1H-Indazole

The primary method for synthesizing this compound is the direct electrophilic aromatic substitution (nitration) of 4-methyl-1H-indazole. The reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Mechanism Insight: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-donating methyl group at the C4 position and the inherent electronic properties of the indazole ring direct the incoming electrophile. The C6 position is sterically accessible and electronically activated, making it a favorable site for nitration.

G cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Catalyst Product This compound NO2_plus->Product Start 4-Methyl-1H-Indazole Start->Product Electrophilic Attack Quench Quench on Ice Product->Quench Filter Filter Crude Product Quench->Filter Purify Recrystallize or Column Chromatography Filter->Purify Final Pure Product Purify->Final

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a frequent issue that can stem from several factors related to reagents and reaction conditions.

  • Possible Cause A: Inactive Nitrating Agent. The nitronium ion is sensitive to water. Using old or insufficiently concentrated acids can prevent the formation of the active electrophile.

    • Solution: Always use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Prepare the nitrating mixture (mixed acid) just before use by adding nitric acid slowly to sulfuric acid in an ice bath.

  • Possible Cause B: Improper Temperature Control. Nitration of activated rings like indazoles is highly exothermic. If the temperature rises uncontrollably, it can lead to decomposition of the starting material and product, resulting in a dark, tarry reaction mixture.[1]

    • Solution: Maintain a strict temperature profile. The dissolution of 4-methyl-1H-indazole in sulfuric acid should be done in an ice bath. The dropwise addition of the cold nitrating mixture must be slow enough to keep the internal reaction temperature between 0-10°C.[2]

  • Possible Cause C: Incomplete Reaction. Insufficient reaction time can lead to a significant recovery of unreacted starting material.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexane. The product, being more polar, will have a lower Rf value than the starting material. Allow the reaction to stir at low temperature for at least 30-60 minutes after the addition of the nitrating agent is complete, or until TLC analysis shows consumption of the starting material.

Question 2: I obtained a product, but it's a mixture of isomers. How can I improve regioselectivity?

The formation of multiple nitro-isomers (e.g., 4-methyl-5-nitro or 4-methyl-7-nitro) is a classic challenge in electrophilic aromatic substitution.

  • Possible Cause: High Reaction Temperature. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for substitution at less-favored positions, reducing the selectivity of the reaction.[3]

    • Solution: Strict adherence to a low temperature (0-5°C) is the most critical factor for ensuring high regioselectivity for the 6-nitro isomer. The directing effects of the substituents are more pronounced at lower temperatures.

  • Possible Cause B: Incorrect Acid Ratio. The concentration of the nitronium ion and the reaction medium's acidity can influence selectivity.

    • Solution: While a 1:1 volumetric ratio of H₂SO₄:HNO₃ is common, slight optimization may be necessary. Ensure the 4-methyl-1H-indazole is fully dissolved and protonated in sulfuric acid before the nitrating mixture is added. This helps stabilize the substrate and direct the substitution.

Question 3: The work-up was difficult, and I ended up with an oil instead of a solid. How can I effectively isolate my product?

Product isolation can be tricky, especially if impurities are present that inhibit crystallization.

  • Possible Cause A: Incomplete Precipitation. The product is an acidic compound (due to the N-H proton) and will be soluble in the final acidic reaction mixture.

    • Solution: After quenching the reaction by pouring it slowly onto a large amount of crushed ice, the solution must be carefully neutralized. Use a base like aqueous sodium hydroxide or ammonium hydroxide to bring the pH to neutral (pH ~7). This deprotonates the sulfuric acid and allows the neutral organic product to precipitate as a solid.

  • Possible Cause B: Presence of Impurities. Tarry byproducts from side reactions can coat the desired product, preventing it from crystallizing and resulting in an oily or sticky solid.

    • Solution: Ensure the product is thoroughly washed with cold water after filtration to remove any residual acids and inorganic salts.[4] If the product remains oily, try triturating it with a cold, non-polar solvent like hexane or diethyl ether to induce crystallization and wash away less polar impurities. If this fails, the crude material must be purified by column chromatography.[5]

G start Low Yield? temp_check Was Temp > 10°C? start->temp_check Yes end Proceed to Purification start->end No temp_high Decomposition Likely. ACTION: Repeat with strict 0-5°C control. temp_check->temp_high Yes reagent_check Are Acids Fresh? temp_check->reagent_check No reagents_bad Inactive Nitrating Agent. ACTION: Use fresh, conc. H₂SO₄ and HNO₃. reagent_check->reagents_bad No tlc_check TLC shows SM? reagent_check->tlc_check Yes incomplete_rxn Incomplete Reaction. ACTION: Increase stir time and monitor by TLC. tlc_check->incomplete_rxn Yes tlc_check->end No

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the nitration of 4-methyl-1H-indazole?

    • While yields are highly dependent on reaction scale and purification efficiency, a well-executed reaction should provide a crude yield of over 70%. After purification, a yield of 50-65% is a reasonable expectation.

  • Q2: Why is sulfuric acid essential? Can I just use nitric acid?

    • Concentrated nitric acid alone is a relatively weak nitrating agent. Sulfuric acid is a stronger acid and acts as a catalyst by protonating the nitric acid. This leads to the formation of the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile in the reaction. Without sulfuric acid, the reaction would be extremely slow or would not proceed at all.[6]

  • Q3: How do I confirm the structure and purity of my final product?

    • ¹H NMR: This is the best method for structural confirmation. You should see distinct aromatic protons, a methyl singlet, and the N-H proton. The substitution pattern can be confirmed by the coupling constants of the aromatic protons.

    • Melting Point: A sharp melting point within the expected range indicates high purity. Crude products will melt over a broader and lower temperature range.[4]

    • HPLC/LC-MS: These techniques are excellent for assessing purity and confirming the molecular weight of the product.

  • Q4: What are the primary safety concerns for this reaction?

    • This reaction involves highly corrosive and strong oxidizing acids. It is highly exothermic and has the potential for a runaway reaction if temperature is not controlled.[1]

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

    • Fume Hood: All operations must be performed in a certified chemical fume hood.

    • Acid Handling: Always add acid slowly and cautiously. When preparing the mixed acid, add nitric acid to sulfuric acid. When quenching, add the reaction mixture slowly to ice, never the other way around.

Quantitative Data Summary

The table below summarizes the key reaction parameters for a typical lab-scale synthesis.

ParameterRecommended ConditionRationale
Starting Material 4-Methyl-1H-IndazolePurity >98% is crucial.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Typically a 1:1 (v/v) mixture.[6]
Stoichiometry 1.0 - 1.2 equivalents of HNO₃A slight excess ensures complete reaction; large excess risks dinitration.
Temperature 0 - 10°C (ideally 0 - 5°C)Critical for preventing side reactions and ensuring regioselectivity.[2]
Reaction Time 30 - 90 minutes post-additionMonitor by TLC for completion.
Work-up Quench on ice, neutralize to pH 7Ensures complete precipitation of the product.[4]
Purification Recrystallization (Ethanol/Water) or Column Chromatography (Hexane/EtOAc)Removes isomers and other impurities.[5]
Expected Yield 50 - 65% (Purified)Varies based on scale and technique.

Experimental Protocols

Protocol 1: Synthesis of this compound

Safety: This protocol must be performed in a chemical fume hood with appropriate PPE. The reaction is highly exothermic.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-methyl-1H-indazole (1.0 eq). Place the flask in an ice/salt bath.

  • Dissolution: Slowly add concentrated sulfuric acid (approx. 5 mL per 1 g of starting material) while stirring. Ensure the internal temperature stays below 10°C. Stir until all solid has dissolved.

  • Nitrating Mixture Preparation: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. Allow this mixture to cool to 0°C.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-methyl-1H-indazole. The rate of addition must be carefully controlled to maintain the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Quenching: Prepare a beaker with a substantial amount of crushed ice (approx. 100 g per 1 g of starting material). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Isolation: Allow the ice to melt. Slowly add a cold aqueous solution of sodium hydroxide (e.g., 6M NaOH) or concentrated ammonium hydroxide until the pH of the mixture is ~7. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3x) and allow it to air-dry on the filter.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dry solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50) mixture, and dry under vacuum.

References

Technical Support Center: Purification of 4-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: As a Senior Application Scientist, it is important to note that while 4-methyl-6-nitro-1H-indazole is a key synthetic intermediate, specific literature detailing its purification challenges is not extensively available. This guide is therefore built upon established chemical principles and proven methodologies for structurally analogous compounds, such as other nitro-substituted indazoles. The protocols and troubleshooting advice provided herein are designed to be a robust starting point for your purification development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling the purification of nitroindazole derivatives.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. For a typical electrophilic nitration of 4-methyl-1H-indazole, you should anticipate:

  • Regioisomers: The primary challenge in indazole nitration is controlling regioselectivity. You will likely encounter other isomers, such as 4-methyl-5-nitro-1H-indazole and 4-methyl-7-nitro-1H-indazole.[1]

  • Starting Material: Unreacted 4-methyl-1H-indazole.

  • Di-nitrated Products: Over-nitration can lead to the formation of di-nitro species, which can be difficult to remove.

  • Residual Acids: Trace amounts of the nitrating agents (sulfuric and nitric acid) are often present and must be neutralized.[2]

Q2: What are the standard first-line purification methods for this class of compound?

A2: The two most effective and widely used methods are:

  • Recrystallization: If the crude product is of reasonable purity (>90%) and solid, recrystallization is an efficient method for removing minor impurities. An ethanol/water mixture is often a good starting point for nitroindazoles.[2]

  • Silica Gel Column Chromatography: This is the most versatile method for separating complex mixtures, especially for removing regioisomers and other byproducts with different polarities.[3][4]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of nitroaromatic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid) provides excellent separation.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure of the desired isomer and identifying any remaining isomeric impurities or starting materials.

  • Melting Point: A sharp melting point within a narrow range is a good indicator of high purity.

Q4: Are there any stability issues to be aware of during purification?

A4: Nitro-substituted indazoles are generally stable compounds.[6] However, some related indazole derivatives can be sensitive to hydrolysis or decomposition under harsh conditions, such as prolonged heating in boiling water.[7][8] It is advisable to use moderate temperatures during solvent evaporation and to store the purified compound in a cool, dry, and dark place.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem 1: High levels of residual acid are present after the initial work-up.
  • Symptom: The aqueous layer is still highly acidic (pH < 5) after extraction, or the crude product appears oily/hygroscopic.

  • Cause: Insufficient neutralization of the strong acids (H₂SO₄, HNO₃) used in the nitration reaction.

  • Solution: During the aqueous work-up, quench the reaction mixture over ice and then carefully add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[9] Washing the collected organic layers or the crude solid product with a NaHCO₃ solution can further ensure complete acid removal.[2]

Problem 2: NMR analysis shows the presence of unwanted regioisomers.
  • Symptom: The ¹H NMR spectrum shows more aromatic signals than expected for the 4-methyl-6-nitro isomer, often with different splitting patterns or integrations.

  • Cause: Lack of complete regioselectivity during the nitration step. The electronic nature of the indazole ring allows for substitution at multiple positions.[1]

  • Solution: Silica gel flash column chromatography is the most effective method to resolve this issue. Regioisomers of nitroindazoles typically have slightly different polarities, allowing for separation. Developing a solvent system with Thin-Layer Chromatography (TLC) is critical. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate and gradually increase the polarity to achieve baseline separation of the spots. A target R_f value of 0.2-0.3 for the desired product on TLC often translates well to column separation.[4]

Problem 3: The product fails to crystallize or "oils out" during recrystallization.
  • Symptom: The compound precipitates as an oil rather than a crystalline solid upon cooling the recrystallization solvent.

  • Cause: This usually happens for one of two reasons: 1) The crude material is too impure, leading to freezing point depression. 2) The chosen solvent system is not ideal; the compound may be too soluble even at low temperatures.

  • Solution:

    • Purity Check: First, assess the purity by TLC or ¹H NMR. If significant impurities are present, perform a preliminary purification by column chromatography before attempting recrystallization.

    • Solvent System Optimization: If the purity is acceptable, adjust the solvent system. If using a binary system like ethanol/water, try reducing the amount of the "good" solvent (ethanol) or increasing the amount of the "poor" solvent (water). Alternatively, test other solvent systems (e.g., isopropanol, acetone/heptane).

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound. Allowing the solution to cool very slowly can also promote the formation of crystals over oil.

Problem 4: Separation is poor during column chromatography (overlapping peaks).
  • Symptom: Fractions collected from the column contain a mixture of the desired product and impurities.

  • Cause: The polarity of the eluent is too high, causing all compounds to elute too quickly, or the polarity is too low, leading to significant band broadening and tailing.

  • Solution:

    • Re-optimize TLC: The key to good column chromatography is good TLC method development. Find a solvent system that gives clear separation between your target compound (R_f ≈ 0.2-0.3) and the impurities.

    • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), use a gradient elution. Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane/EtOAc). This will elute the less polar impurities first, followed by your product, and finally the more polar impurities.

    • Check Column Packing and Loading: Ensure the silica gel is packed uniformly without air bubbles. Load the crude sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel for "dry loading," which often results in sharper bands.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is ideal for purifying a crude product that is already >90% pure and solid.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution just begins to turn cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify it.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (in the same ratio as the final crystallization mother liquor) or pure cold water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Flash Column Chromatography

This is the preferred method for separating complex mixtures containing regioisomers or multiple byproducts.

  • TLC Method Development:

    • Dissolve a small sample of the crude material in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).

    • Goal: Find a solvent system where the desired product has an R_f value of approximately 0.2-0.3 and is well-separated from all major impurities.

Illustrative TLC Data for Method Development
Solvent System (Hexane:EtOAc) Observation for Target Compound
9:1R_f is too high (>0.6). Poor separation from non-polar impurities.
7:3R_f ≈ 0.25. Good separation from baseline and higher R_f impurities. Optimal for column.
1:1R_f is too low (<0.1). Elution will be very slow.
  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the optimized solvent system (the "eluent"). Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively (preferred method): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. This "dry loaded" sample can be carefully added to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 4: Visual Guides

Diagram 1: Troubleshooting Decision Tree

G start Crude Product Analysis (TLC / NMR) is_solid Is the product solid and >90% pure? start->is_solid is_oily Is the product an oil or highly impure? start->is_oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Silica Gel Column Chromatography is_solid->column_chrom No is_oily->column_chrom Yes success_cryst Pure Crystalline Product Obtained recrystallize->success_cryst Success fail_cryst Fails to Crystallize or Oils Out recrystallize->fail_cryst Failure fail_cryst->column_chrom good_sep Good Separation on Column? column_chrom->good_sep success_col Pure Product Isolated good_sep->success_col Yes fail_col Poor Separation (Overlapping Fractions) good_sep->fail_col No reoptimize Re-optimize TLC (Try gradient elution) fail_col->reoptimize reoptimize->column_chrom G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Analysis & Storage synthesis Nitration Reaction in Strong Acid quench Quench on Ice synthesis->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Evaporate extract->dry crude_analysis Analyze Crude (TLC, NMR) dry->crude_analysis purify Column Chromatography or Recrystallization crude_analysis->purify combine Combine Pure Fractions & Evaporate purify->combine final_analysis Purity Check (HPLC, NMR, M.P.) combine->final_analysis store Store in Cool, Dry, Dark Place final_analysis->store

References

common side reactions in the synthesis of nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Nitroindazoles

Welcome to the technical support center for nitroindazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these critical heterocyclic motifs. Here, we address common challenges and side reactions encountered during the electrophilic nitration of the indazole scaffold, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic principles.

Part 1: Troubleshooting Guide for Common Side Reactions

This section is structured to help you diagnose and resolve specific issues observed during your experiments.

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Q: My reaction produces a mixture of nitroindazole regioisomers (e.g., 5-nitro, 6-nitro, and 7-nitro) that are difficult to separate. How can I improve the selectivity?

A: Probable Causes & Solutions

Poor regioselectivity is a frequent challenge stemming from the nuanced electronic nature of the indazole ring. The indazole core has multiple sites susceptible to electrophilic attack, and the final isomer distribution is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • Mechanistic Insight: The indazole ring consists of a benzene portion and a pyrazole portion. In the thermodynamically more stable 1H-indazole tautomer, the benzene ring is generally more activated towards electrophilic substitution than the C3 position of the pyrazole ring.[1][2] The precise location of nitration (positions 3, 4, 5, 6, or 7) is heavily influenced by the nitrating agent and any existing substituents on the ring.

  • Solutions:

    • Choice of Nitrating Agent: Standard "mixed acid" (H₂SO₄/HNO₃) is highly reactive and often unselective.[3][4] Consider using milder, metal-based nitrating agents that can offer improved selectivity through coordination effects. For instance, iron(III) nitrate has been successfully used for site-selective C7-nitration of 2H-indazoles.[3]

    • Temperature Control: Electrophilic nitrations are highly exothermic. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the pathway with the lower activation energy, often leading to a cleaner product profile.[5]

    • Substituent Effects: The electronic properties of substituents already on the indazole ring are powerful directing groups. Electron-donating groups (EDGs) will activate the ortho and para positions, while electron-withdrawing groups (EWGs) will direct to the meta position. Carefully consider these effects when planning your synthesis.

    • N-Protection Strategy: The acidic N-H proton can complicate the reaction. Protecting the indazole nitrogen (e.g., with Boc or tosyl groups) can block N-nitration and alter the electronic properties of the ring system, thereby steering regioselectivity towards a single C-nitroated product.

Issue 2: Over-Nitration Leading to Dinitro Compounds

Q: I am observing significant amounts of dinitroindazole byproducts, which lowers the yield of my desired mono-nitro product. How can I prevent this?

A: Probable Causes & Solutions

Over-nitration occurs when the mono-nitrated product is sufficiently activated to undergo a second nitration under the reaction conditions. This is particularly common with highly reactive nitrating systems or on indazole rings bearing activating substituents.

  • Mechanistic Insight: The introduction of the first nitro group is deactivating. However, if the reaction conditions are harsh enough (high temperature, excess strong nitrating agent), a second nitration can still occur, leading to undesired dinitro or even trinitro products.[6]

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of your nitrating agent. Use of a minimal excess (e.g., 1.05 to 1.1 equivalents) can significantly reduce the chance of a second nitration event.[5]

    • Reduce Reaction Temperature: As with improving regioselectivity, maintaining low temperatures is crucial. This decreases the overall reaction rate, giving greater control and disfavoring the higher-energy second nitration.[5]

    • Use a Milder Nitrating Agent: Aggressive reagents like mixed acid generate a high concentration of the powerful electrophile NO₂⁺.[7] Switching to a milder system, such as acetyl nitrate or metal nitrates like Cu(NO₃)₂ or Fe(NO₃)₃, provides a less reactive electrophile, favoring mono-nitration.[3][5]

Nitrating AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
H₂SO₄ / HNO₃ (Mixed Acid)0 °C to RTInexpensive, powerful, well-established.[4]Often unselective, risk of over-nitration and polymerization, harsh/corrosive.[3][8]
Fe(NO₃)₃ • 9H₂O Acetic Anhydride, 25-70 °CMilder, can be highly regioselective (e.g., for C7).[3]Requires optimization, potential for metal contamination.
Bi(NO₃)₃ • 5H₂O Acetic Anhydride, DCMEfficient and safe alternative to mixed acids.[8]Substrate scope may be limited.
Acetyl Nitrate (from HNO₃/Ac₂O)Low temperature (-10 °C to 0 °C)Milder than mixed acid, good for sensitive substrates.[5]Can be unstable, must be prepared in situ.
Issue 3: Formation of Dark, Insoluble Tar or Polymeric Material

Q: My reaction turns dark, and upon workup, I isolate a significant amount of intractable tar, resulting in very low yields. What is causing this and how can I fix it?

A: Probable Causes & Solutions

Tar formation is a classic sign of substrate decomposition or polymerization, a common issue when subjecting electron-rich heterocyclic systems like indazole to strong acids.

  • Mechanistic Insight: Indazole, being an isostere of indole, is susceptible to acid-catalyzed polymerization.[5] Protonation of the ring increases its electrophilicity, allowing one molecule to attack another in a chain reaction, leading to high-molecular-weight, insoluble polymers.

  • Solutions:

    • Avoid Strong Protic Acids: The primary cause is often the use of strong acids like H₂SO₄. The most effective solution is to switch to non-acidic or milder nitrating conditions.[5]

    • Employ N-Protection: Protecting the indazole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) reduces the electron density of the ring system, making it less prone to both electrophilic attack by another indazole molecule and acid-catalyzed decomposition.

    • Implement Very Low Temperatures: If acidic conditions are unavoidable, running the reaction at the lowest possible temperature that still permits nitration can kinetically suppress the polymerization pathway.

Caption: Decision workflow for diagnosing and solving tar formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between C-nitration and N-nitration in indazoles?

A: C-nitration refers to the substitution of a hydrogen atom on one of the carbon atoms of the indazole ring (positions C3, C4, C5, C6, or C7) with a nitro group. This is typically the desired outcome for creating functionalized intermediates. N-nitration involves the attachment of the nitro group to one of the nitrogen atoms (N1 or N2). While N-nitroindazoles can be formed, they are often less stable and may serve as intermediates that can rearrange to C-nitro products under certain conditions. The choice of reaction conditions and whether the indazole nitrogen is protected will determine the primary pathway.

Q2: How do I choose the best position to install a nitro group on the indazole ring for drug development?

A: The position of the nitro group dramatically influences the molecule's physicochemical properties and biological activity.

  • 5- and 6-Nitroindazoles are common motifs in medicinal chemistry.[9][10] The synthesis often starts from a pre-functionalized aniline precursor, followed by diazotization and cyclization, which avoids regioselectivity issues associated with direct nitration of the parent indazole.[11][12]

  • 7-Nitroindazoles are of interest as selective inhibitors of neuronal nitric oxide synthase.[13][14] Their synthesis can be challenging, but recent methods using site-selective C-H functionalization show promise.[3]

  • 3-Nitroindazoles are also valuable intermediates. Their synthesis may require specific conditions to direct the electrophile to the pyrazole ring.[15]

The optimal position depends entirely on the specific therapeutic target and the desired structure-activity relationship (SAR).

Q3: Can I use "greener" or safer nitrating agents?

A: Yes, there is a significant push towards developing more environmentally benign nitration methods to avoid the use of corrosive and hazardous mixed acids.[8] Reagents like bismuth nitrate (Bi(NO₃)₃) and iron nitrate (Fe(NO₃)₃) are solid, easier to handle, and can be used under milder conditions.[8] Additionally, methods utilizing catalytic amounts of reagents are being explored to reduce waste.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Nitro-2-phenyl-2H-indazole using Iron(III) Nitrate

This protocol is adapted from modern literature methods for selective C-H nitration and serves as an example of using milder conditions to avoid side reactions.[3]

Objective: To achieve selective C7 nitration while avoiding over-nitration and decomposition.

Materials:

  • 2-phenyl-2H-indazole (1.0 equiv)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃ • 9H₂O) (1.5 equiv)

  • Zinc triflate (Zn(OTf)₂) (20 mol%)

  • Acetic anhydride (Ac₂O) (5 mL per mmol of substrate)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 equiv) and zinc triflate (0.2 equiv).

  • Add acetic anhydride as the solvent.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add iron(III) nitrate nonahydrate (1.5 equiv) portion-wise over 15 minutes. The reaction may be slightly exothermic.

  • Heat the reaction mixture to 70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the acetic anhydride and neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-nitro-2-phenyl-2H-indazole.

Self-Validation: The success of this protocol is validated by the clean formation of a single major product as observed by TLC and NMR, with minimal formation of other isomers or decomposition products, demonstrating the high regioselectivity of the iron-based system.[3]

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights, troubleshooting guides, and optimization strategies in a practical question-and-answer format.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes: the direct nitration of 4-methyl-1H-indazole or the diazotization and cyclization of a substituted aniline precursor. The choice between these routes depends on starting material availability, scalability, and the desired impurity profile.

Synthesis_Routes cluster_0 Route A: Direct Nitration cluster_1 Route B: Reductive Cyclization A_start 4-Methyl-1H-Indazole A_process Electrophilic Nitration (HNO₃ / H₂SO₄) A_start->A_process Product This compound A_process->Product Forms Regioisomers B_start 2-Amino-3-methyl-5-nitrobenzaldehyde B_process Condensation & Cyclization (e.g., with Hydrazine) B_start->B_process B_process->Product

Caption: Primary synthetic pathways to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My direct nitration of 4-methyl-1H-indazole gives a low yield and multiple products. What's happening and how can I fix it?

A1: This is the most common challenge with the direct nitration route. The issue stems from two factors: lack of regioselectivity and over-nitration. The indazole ring is activated towards electrophilic substitution, but the directing effects can lead to a mixture of isomers.

  • Causality: The methyl group at position 4 is an ortho-, para-director, while the pyrazole ring's influence is more complex. Nitration can occur at positions 3, 5, 6, and 7. The 6-position is often favored, but significant amounts of the 5- and 7-nitro isomers are common byproducts. Over-nitration (dinitration) can also occur under harsh conditions.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The nitration reaction is highly exothermic.[1] Maintaining a low temperature (typically -5 to 5 °C) throughout the addition of the nitrating agent is critical to minimize side reactions and dinitration.[2][3]

    • Slow, Controlled Addition: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of 4-methyl-1H-indazole in sulfuric acid. A rapid addition will cause temperature spikes, leading to undesired products.

    • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of nitric acid. A large excess dramatically increases the risk of dinitration.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

ParameterSub-Optimal ConditionOptimized ConditionRationale
Temperature > 10 °C-5 to 5 °CMinimizes exothermic spikes and reduces rates of side reactions.[1][2][3]
HNO₃ eq. > 1.5 eq.1.05 - 1.2 eq.Prevents dinitration and reduces oxidative degradation.
Addition Rate Rapid / BulkSlow, dropwiseEnsures effective heat dissipation and maintains low reaction temperature.[2]
Solvent Conc. H₂SO₄Protonates the indazole, moderating its reactivity and aiding solubility.
Q2: How can I distinguish the this compound isomer from other regioisomers like the 5-nitro or 7-nitro?

A2: Distinguishing between these isomers requires careful analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Expertise & Causality: The chemical shifts and coupling patterns of the aromatic protons on the benzene ring are unique for each isomer.

    • 6-Nitro Isomer: You will typically observe two singlets (or very narrow doublets, meta-coupling) for the protons at C5 and C7. The proton at C7 is often shifted significantly downfield.

    • 5-Nitro Isomer: You will observe two doublets with a characteristic ortho-coupling constant (J ≈ 8-9 Hz) for the protons at C6 and C7.

    • 7-Nitro Isomer: You will observe two doublets with an ortho-coupling constant (J ≈ 8-9 Hz) for the protons at C5 and C6.

  • Validation: 2D NMR techniques like COSY (to confirm coupling partners) and NOESY (to see through-space correlations, e.g., between the C4-methyl group and the C5-proton) can provide definitive structural confirmation. Comparing your experimental data to literature values for similar substituted indazoles is also a crucial validation step.[4]

Q3: I'm attempting a cyclization route from 2-amino-3-methyl-5-nitrobenzaldehyde and my reaction is failing or giving a complex mixture. What are the critical parameters?

A3: The success of this route hinges on the clean formation of an intermediate (like a hydrazone) followed by efficient cyclization.

  • Causality: This reaction involves the condensation of hydrazine with the aldehyde, followed by an intramolecular cyclization and aromatization. Side reactions can occur if the condensation is incomplete or if the intermediate decomposes.

  • Troubleshooting & Optimization:

    • Purity of Starting Material: Ensure your 2-amino-3-methyl-5-nitrobenzaldehyde is pure. Aldehydes are prone to air oxidation, which can introduce impurities that complicate the reaction.

    • Hydrazine Source: Use a high-quality source of hydrazine hydrate or anhydrous hydrazine. The stoichiometry should be precise (typically 1.0-1.1 equivalents).

    • Solvent and Catalyst: The reaction is often performed in an alcohol like ethanol or butanol.[5] An acid catalyst (like acetic acid) can facilitate the initial condensation, but must be used judiciously as it can also affect the stability of the product.[6]

    • Temperature Profile: The initial condensation may be performed at room temperature or with gentle heating, followed by a higher temperature (reflux) to drive the cyclization and dehydration.[5][6]

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, particularly if the reaction requires prolonged heating.

Troubleshooting_Logic cluster_LY Troubleshooting: Low Yield cluster_IMP Troubleshooting: Impurities Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity Multiple Products on TLC/HPLC Start->Impurity LY_Q1 Starting Material (SM) Present? LowYield->LY_Q1 IMP_Q1 Which Route? Impurity->IMP_Q1 LY_A1_Yes Increase Reaction Time or Temperature Moderately LY_Q1->LY_A1_Yes Yes LY_A1_No Review Work-up & Purification Steps (Product lost during extraction/crystallization?) LY_Q1->LY_A1_No No IMP_A1_Nitration Probable Impurities: - Regioisomers (5-nitro, 7-nitro) - Dinitration Products Solution: - Lower Temperature (-5 to 5 °C) - Reduce HNO₃ Stoichiometry IMP_Q1->IMP_A1_Nitration Nitration IMP_A1_Cyclization Probable Impurities: - Unreacted Precursor - Incomplete Cyclization Intermediates Solution: - Ensure Pure Starting Materials - Optimize Reflux Time IMP_Q1->IMP_A1_Cyclization Cyclization

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: What is the best method for purifying the final product, this compound?

A4: A combination of techniques is often required to achieve high purity (>99%).

  • Initial Purification: After the aqueous work-up, the crude product is often a solid. Thoroughly washing this solid with cold water, and sometimes a non-polar solvent like hexane or diethyl ether, can remove many impurities.[7]

  • Column Chromatography: This is the most effective method for separating the desired 6-nitro isomer from other regioisomers and byproducts. A silica gel stationary phase is standard.

    • Eluent System: A gradient system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The desired product is moderately polar.

  • Recrystallization: Once the product is enriched by chromatography (>95% purity), recrystallization can be used to achieve analytical purity.

    • Solvent Selection: Good solvents for recrystallization include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

Detailed Experimental Protocols

These protocols are provided as a starting point for optimization. All procedures involving strong acids and nitrating agents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE). [1]

Protocol A: Direct Nitration of 4-Methyl-1H-Indazole
  • Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, dissolve 4-methyl-1H-indazole (1.0 eq.) in concentrated sulfuric acid (5-10 volumes) while cooling in an ice-salt bath to 0 °C.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization & Isolation: Slowly neutralize the cold slurry with a base, such as aqueous sodium hydroxide or ammonium hydroxide, keeping the temperature below 20 °C. Filter the resulting solid, wash it thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Protocol B: Synthesis from 2-Amino-3-methyl-5-nitrobenzaldehyde (Conceptual)

This protocol is based on established methods for indazole synthesis from ortho-amino carbonyl compounds.[5][6]

  • Condensation: Dissolve 2-amino-3-methyl-5-nitrobenzaldehyde (1.0 eq.) in ethanol (10 volumes). Add hydrazine hydrate (1.05 eq.) dropwise at room temperature.

  • Cyclization: After stirring for 1 hour at room temperature, add a catalytic amount of acetic acid (0.1 eq.) and heat the mixture to reflux for 4-8 hours. Monitor the formation of the product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Work-up: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by recrystallization from ethanol or by column chromatography.

References

degradation pathways of 4-methyl-6-nitro-1H-indazole under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-6-nitro-1H-indazole

A Guide to Investigating Degradation Pathways Under Stress Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are conducting forced degradation studies to understand the intrinsic stability of this molecule. As your Senior Application Scientist, I will provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.

Forced degradation studies are a regulatory necessity and a scientific cornerstone of drug development.[1][2] They are designed to intentionally degrade a drug substance using conditions more severe than those in accelerated stability testing. The objective is to identify likely degradation products, establish degradation pathways, and validate that your analytical methods are "stability-indicating"—capable of separating and quantifying the intact drug from its degradants.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for a molecule like this compound?

Forced degradation studies are mandated by regulatory bodies like the FDA and are described in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][5][6] For a molecule like this compound, these studies are critical for several reasons:

  • Pathway Elucidation: They help map the potential chemical transformations the molecule might undergo, revealing its chemical liabilities. This is crucial for developing stable formulations.[1][2]

  • Method Validation: The studies generate the very degradation products that are needed to prove an analytical method is stability-indicating.

  • Structural Characterization: By generating and isolating degradants, you can elucidate their structures, which is essential for understanding the safety profile of the drug product over its shelf life.

  • Formulation & Packaging Development: Understanding how the molecule reacts to heat, light, and pH helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product.[4]

Q2: I am starting my experiments. What are the standard stress conditions I should apply?

According to ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a variety of stress conditions to cover all likely degradation pathways.[5][6] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%.[3][7] This level of degradation is considered optimal for reliably detecting and identifying degradation products without the sample becoming overly complex.

Stress ConditionTypical Reagents and ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Investigates susceptibility to degradation in acidic environments. The electron-withdrawing nitro group on the indazole ring may influence the hydrolysis rate.[8][9]
Base Hydrolysis 0.1 M to 1 M NaOHInvestigates susceptibility to degradation in alkaline environments. Indazole derivatives can be sensitive to base-catalyzed reactions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Simulates oxidative degradation. The methyl group and the electron-rich indazole ring system are potential sites for oxidation.
Thermal Stress ≥ 60°C (solid state and in solution)Evaluates the intrinsic thermal stability of the molecule. Dry heat and heat in solution can lead to different degradation pathways.
Photolytic Stress Exposure to UV/Visible light (ICH Q1B)Tests for light sensitivity. Nitroaromatic compounds are often photosensitive and can undergo reactions like nitro group reduction or rearrangement.[1][5][10]
Q3: I am not observing any degradation under my initial stress conditions. What should I do?

This is a common scenario, indicating the molecule is relatively stable under the applied conditions. The key is to incrementally increase the stressor's intensity.

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from 60°C to 80°C), or extend the exposure time.

  • For Oxidation: Increase the concentration of H₂O₂ or the temperature. Be aware that heat can accelerate the decomposition of H₂O₂ into highly reactive hydroxyl radicals.

  • For Thermal: Increase the temperature in controlled increments.

  • Rationale: The goal is to find conditions that produce the target 5-20% degradation.[3] If a molecule is exceptionally stable, it is important to document the robust conditions it withstood, as this is valuable stability information in itself.

Q4: My sample degraded completely. How can I achieve the target 5-20% degradation?

Excessive degradation makes it difficult to identify the primary degradation products and establish a clear pathway. To gain better control:

  • Reduce Stress Intensity: Decrease the concentration of the stressor (acid, base, oxidant).

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).

  • Shorten Exposure Time: Take multiple time points to find the optimal duration. A kinetic study (e.g., sampling at 2, 4, 8, 12, and 24 hours) is highly recommended to understand the rate of degradation.

Troubleshooting Guide: Common Experimental Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation due to extreme pH of injected samples. 3. Co-elution of degradants.1. Adjust mobile phase pH to be at least 2 units away from the pKa of the analyte and degradants. 2. Neutralize acidic or basic stress samples before injection. 3. Optimize the HPLC method: change the gradient slope, organic modifier, or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
Mass balance is poor (sum of impurities and API is <95%). 1. A degradant is not UV active at the detection wavelength. 2. A degradant is volatile. 3. A degradant has precipitated or is not eluting from the column.1. Use a Photo-Diode Array (PDA) detector to analyze peaks at multiple wavelengths. Mass spectrometry (LC-MS) is invaluable here. 2. Consider using GC-MS for headspace analysis if volatile degradants are suspected. 3. Modify the mobile phase or gradient to ensure all components elute. Check for precipitation in the sample vial.
Inconsistent results between experimental runs. 1. Inconsistent temperature control. 2. Variation in sample or reagent preparation. 3. Light exposure in non-photolytic studies.1. Use a calibrated, stable heating block or water bath. 2. Use calibrated pipettes and freshly prepared solutions. 3. Protect all samples, including controls, from light by using amber vials or wrapping them in foil.

Experimental Protocols & Pathway Elucidation

The following protocols provide a starting point for your investigations. Always begin with milder conditions and escalate as needed.

Overall Experimental Workflow

The process of conducting a forced degradation study is systematic, ensuring that data is robust and interpretable.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_interp 4. Interpretation A Prepare Stock Solution of This compound (e.g., 1 mg/mL in Diluent) C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G H Control Samples (Unstressed, Dark Control) A->H B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C B->D B->E I Neutralize Samples (if applicable) C->I D->I E->I F->I G->I H->I J Analyze by Stability-Indicating HPLC-UV/PDA Method I->J K Peak Purity Analysis (PDA or MS) J->K L Quantify Degradation (%) J->L M Characterize Degradants (LC-MS, NMR) K->M N Propose Degradation Pathways L->N M->N

Caption: General workflow for forced degradation studies.

Protocol 1: Acid/Base Hydrolysis
  • Preparation: Add 1 mL of the 1 mg/mL stock solution of this compound to separate vials. Add 1 mL of 0.1 M HCl to one vial and 1 mL of 0.1 M NaOH to another. Prepare a control with 1 mL of water.

  • Incubation: Place the vials in a controlled temperature bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample). This is critical to stop the reaction and protect the HPLC column.

  • Analysis: Dilute with mobile phase and analyze by HPLC.

  • Scientific Rationale: Heating accelerates the hydrolysis reaction. The electron-withdrawing nature of the nitro group can make the indazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening, especially under basic conditions.[8][9]

Protocol 2: Oxidative Degradation
  • Preparation: Add 1 mL of the stock solution to a vial. Add 1 mL of 3% H₂O₂.

  • Incubation: Keep the vial at room temperature, protected from light. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Sampling & Analysis: Withdraw aliquots at intervals and analyze directly by HPLC.

  • Scientific Rationale: Hydrogen peroxide can generate hydroxyl radicals (•OH), which are highly reactive and can attack multiple sites on the molecule. Potential oxidation sites include the methyl group (forming an alcohol or carboxylic acid) or the aromatic ring (forming hydroxylated derivatives).[11]

Proposed Degradation Pathways

Based on the chemical structure and literature on related compounds, we can propose several potential degradation pathways. These diagrams are hypotheses that must be confirmed by structural elucidation of the observed degradants.

A. Proposed Hydrolytic Pathway (Base-Catalyzed)

Under strong basic conditions, the indazole ring, activated by the electron-withdrawing nitro group, could be susceptible to nucleophilic attack and subsequent ring opening.

G A This compound Parent Molecule B Intermediate Nucleophilic attack by OH⁻ A->B OH⁻, Δ C Ring-Opened Product e.g., Substituted Phenylhydrazine B->C Rearrangement G A This compound Parent Molecule B (4-hydroxymethyl)-6-nitro-1H-indazole Oxidation of Methyl Group A->B [O] (H₂O₂) D Hydroxylated Indazole Ring Hydroxylation A->D [O] (H₂O₂) C (4-carboxy)-6-nitro-1H-indazole Further Oxidation B->C [O] G A This compound Parent Molecule B 4-methyl-6-amino-1H-indazole Nitro Group Reduction A->B hν, [H] C 4-methyl-1H-indazole Denitration A->C

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and process chemists on scaling the synthesis of 4-methyl-6-nitro-1H-indazole from the laboratory bench to a pilot plant. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a key building block in the development of novel therapeutics.[1][2] Scaling its synthesis requires a nuanced understanding of the reaction mechanism, potential hazards, and critical process parameters. This document is structured to provide practical, field-tested insights and troubleshooting solutions.

Synthetic Route and Mechanistic Overview

The most direct and industrially viable route to this compound is the electrophilic nitration of 4-methyl-1H-indazole. The reaction proceeds by treating the starting material with a mixed acid system, typically nitric acid and sulfuric acid.

Mechanism: Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), a powerful electrophile. The indazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The methyl group at the C4 position is an ortho-, para-director. However, the pyrazole portion of the indazole ring system significantly influences the regioselectivity, directing the incoming electrophile primarily to the C6 and C5 positions. Careful control of reaction conditions is paramount to favor the formation of the desired 6-nitro isomer.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Start 4-Methyl-1H-Indazole NO2_plus->Start HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Intermediate Sigma Complex Intermediate Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ caption Fig. 1: Simplified reaction mechanism.

Caption: Fig. 1: Simplified reaction mechanism.

Pilot Plant Scale-Up: Critical Considerations and Safety

Transitioning from a laboratory flask to a pilot-scale reactor introduces significant challenges, primarily related to heat management, mass transfer, and process safety.

ParameterLaboratory Scale (e.g., 1L Flask)Pilot Plant Scale (e.g., 100L Reactor)Rationale & Key Considerations
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is critical.Nitration is highly exothermic. Inadequate cooling can lead to a thermal runaway, causing rapid pressure buildup and potential reactor failure.[3] The pilot reactor must have a robust cooling jacket and potentially an emergency quenching system.
Reagent Addition Manual addition via dropping funnel.Metered addition via calibrated pump over an extended period.Slow, controlled addition of the nitrating agent is essential to manage the rate of heat generation. A sudden addition at scale can overwhelm the cooling system.
Mixing Magnetic or overhead stirrer; efficient mixing is easily achieved.Baffles and specialized impellers (e.g., pitched-blade turbine) are required.Inefficient mixing can create localized "hot spots" where the concentration of reagents is high, increasing the risk of side reactions and thermal runaway.
Material Handling Manual handling of acids in a fume hood.Use of closed systems, personal protective equipment (PPE), and dedicated charging ports.Handling large volumes of concentrated nitric and sulfuric acids poses significant safety risks. Engineered controls are necessary to minimize exposure.
Quenching Pouring reaction mixture onto ice.Slow, controlled reverse-addition of the reaction mass into a large volume of chilled water or ice.The quenching step is also exothermic and requires careful control to prevent splashing and excessive temperature increase.

Safety First: A thorough Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study is mandatory before any pilot-plant run.[3] This analysis should identify potential deviation scenarios (e.g., cooling failure, pump malfunction) and establish preventive measures and emergency protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

G cluster_0 Diagnosis cluster_1 Corrective Actions start Problem Encountered problem1 problem1 start->problem1 problem2 High Impurity Levels e.g., Isomers, Di-nitration start->problem2 problem3 Scale-Up Issue e.g., Exotherm Control start->problem3 action1 Verify SM Purity Monitor by HPLC/TLC Extend Reaction Time Optimize Temperature problem1->action1 action2 Strict Temp Control (0-5 °C) Adjust Mixed Acid Ratio Improve Purification (Recrystallization/Chromatography) problem2->action2 action3 Reduce Addition Rate Increase Coolant Flow Improve Agitation Review Heat Transfer Calculations problem3->action3 caption Fig. 2: Troubleshooting decision workflow.

Caption: Fig. 2: Troubleshooting decision workflow.

Q1: My reaction yield is consistently low, even though TLC/HPLC shows full consumption of the starting material. What are the likely causes?

Answer: If the starting material is consumed but the yield of the desired product is low, the issue likely lies with side reactions or product decomposition during work-up.

  • Causality & Explanation:

    • Over-Nitration: The product, this compound, is still an activated aromatic ring and can undergo a second nitration, especially if the temperature is too high or the concentration of the nitrating agent is excessive. This leads to dinitro-species which are difficult to separate.

    • Isomer Formation: While the 6-nitro isomer is often favored, significant amounts of the 5-nitro or 7-nitro isomers can form.[4] These isomers may have different solubilities and could be lost during work-up or purification.

    • Decomposition during Quench/Neutralization: The product may have limited stability under highly acidic or basic conditions, especially at elevated temperatures. A poorly controlled quench can lead to product degradation.

  • Corrective Actions:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C throughout the addition of the nitrating agent.[5]

    • Optimize Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.1 equivalents).

    • Controlled Quenching: Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, large volume of crushed ice/water, ensuring the temperature of the quench vessel does not exceed 15-20 °C.

    • Analyze Byproducts: Isolate and characterize the major byproducts to confirm their identity (e.g., via NMR or LC-MS) to better understand the competing reaction pathways.

Q2: I am struggling to remove an isomeric impurity that co-crystallizes with my product. How can I improve purity?

Answer: Separating closely related isomers is a common challenge in the purification of substituted indazoles.[6]

  • Causality & Explanation:

    • Regioisomers like 4-methyl-5-nitro-1H-indazole and this compound often have very similar polarities and solubility profiles, making separation by simple recrystallization difficult.

  • Corrective Actions:

    • Solvent Screening for Recrystallization: Do not rely on a single solvent system. Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system that provides differential solubility.

    • Column Chromatography: While challenging to scale, column chromatography is the most effective method for separating isomers. For pilot-scale, consider using a larger column with an optimized solvent gradient.[4][7]

    • Slurry Wash: Before final recrystallization, try slurrying the crude solid in a solvent where the desired product has low solubility but the impurity is more soluble (e.g., a cold ether or a specific alcohol/water mixture).

    • Re-evaluate Reaction Conditions: The best way to avoid a difficult purification is to prevent the formation of the impurity in the first place. Revisit the nitration conditions (temperature, acid ratio, solvent) to maximize regioselectivity for the 6-nitro isomer.

Q3: During our first pilot run, we observed a significant temperature spike that nearly exceeded the reactor's cooling capacity. How can we prevent this?

Answer: This is a critical safety issue indicative of poor control over the reaction exotherm, a common problem when scaling up nitrations.[3]

  • Causality & Explanation:

    • The rate of heat generation is proportional to the rate of reaction, which is dependent on the rate of reagent addition and the reaction temperature. At a pilot scale, the reduced surface-area-to-volume ratio means the reactor cannot dissipate heat as efficiently as a lab flask. A temperature spike indicates the rate of heat generation is exceeding the rate of heat removal.

  • Corrective Actions:

    • Reduce Addition Rate: This is the most direct way to reduce the rate of heat generation. Re-calculate the addition time based on the reactor's known heat removal capacity.

    • Lower Initial Temperature: Start the addition at a lower temperature (e.g., -5 °C to 0 °C) to provide a larger safety margin before reaching the upper temperature limit.

    • Dilution: Consider increasing the volume of sulfuric acid. While this may reduce throughput (payload), it increases the thermal mass of the reaction mixture, helping to absorb heat and moderate temperature changes.

    • Reaction Calorimetry: Before scaling further, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific equipment.

Frequently Asked Questions (FAQs)

  • Q: What are the typical quality control specifications for the final product?

    • A: For use as a pharmaceutical intermediate, typical specifications would be: Purity (by HPLC) ≥99.0%, individual impurities ≤0.15%, water content (by Karl Fischer) ≤0.5%, and defined limits for residual solvents.[8][9]

  • Q: Can alternative nitrating agents be used to improve safety or selectivity?

    • A: While mixed acid is common, other reagents like ammonium nitrate in trifluoroacetic anhydride or nitric acid in acetic anhydride can be explored. However, these systems present their own safety challenges (e.g., the formation of acetyl nitrate) and require thorough safety vetting before being implemented at scale.

  • Q: My starting material, 4-methyl-1H-indazole, has some color. Does purity matter?

    • A: Absolutely. The purity of the starting material is critical. Impurities in the starting material can lead to unexpected and potentially hazardous side reactions, as well as contaminate the final product. It is recommended to use 4-methyl-1H-indazole with a purity of >98%.

  • Q: How do I handle waste streams from this process at a pilot scale?

    • A: The primary waste stream will be the acidic aqueous layer from the quench. This must be neutralized before disposal. The neutralization process is also highly exothermic and must be performed carefully in a suitable vessel with cooling. Always follow local environmental regulations for chemical waste disposal.

Detailed Experimental Protocol (Illustrative Lab Scale)

This protocol is for illustrative purposes and must be adapted and fully risk-assessed for pilot-plant scale.

Step 1: Nitration of 4-Methyl-1H-Indazole

  • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charge concentrated sulfuric acid (e.g., 5 volumes relative to starting material) to the reactor and cool the jacket to 0 °C.

  • Under vigorous stirring, add 4-methyl-1H-indazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Cool the resulting solution to 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) in a separate vessel, keeping it cool.

  • Add the nitrating mixture to the indazole solution via the dropping funnel over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[4][5]

Step 2: Work-up and Isolation

  • Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and water (approx. 10 volumes).

  • Slowly transfer the reaction mixture from the reactor into the ice/water slurry, carefully monitoring the temperature of the quench vessel to keep it below 20 °C.

  • A yellow solid should precipitate. Stir the slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Dry the crude product under vacuum at 50-60 °C to a constant weight.

Step 3: Purification

  • Transfer the crude, dry solid to a clean reactor.

  • Add a suitable solvent for recrystallization (e.g., ethanol).

  • Heat the mixture with stirring to reflux until all the solid dissolves.

  • Slowly cool the solution to room temperature, then further cool to 0-5 °C to maximize crystallization.

  • Filter the purified product, wash the cake with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

References

Technical Support Center: Managing Regioselectivity in Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of substituted indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, but achieving the desired substitution pattern, particularly at the N1 versus N2 positions, can be a significant synthetic challenge.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the causality behind experimental outcomes, you can troubleshoot effectively and design more robust synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the synthesis of N-substituted indazoles, offering explanations and actionable solutions based on established chemical principles.

Problem 1: Poor N1:N2 Regioselectivity During N-Alkylation

You've performed an N-alkylation on a 1H-indazole and obtained an inseparable or difficult-to-separate mixture of N1 and N2 isomers.

  • Probable Cause A: Non-Optimal Base and Solvent Combination. The choice of base and solvent is the most critical factor influencing the N1/N2 ratio.[3][4] The outcome is dictated by the nature of the indazolide anion-cation interaction. In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leading to a "freer" indazolide anion. This often results in alkylation at the more nucleophilic N2 position or mixtures under kinetic control.[4][5] Using common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF frequently yields mixtures of N1 and N2 products.[1][6]

  • Solution A: Employ a Chelating, Low-Polarity System for N1-Selectivity. To achieve high N1-selectivity, the combination of sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) is the gold standard.[3][5] The mechanism is believed to involve the formation of a tight ion pair where the Na⁺ cation coordinates between the N2 atom and a Lewis basic group at the C3 position (e.g., the oxygen of a carbonyl group). This chelation sterically shields the N2 position, directing the incoming electrophile exclusively to N1.[1][4] This effect is pronounced for indazoles with C3-substituents like -CO₂Me, -COMe, and amides, where >99% N1 regioselectivity can be achieved.[3][5]

  • Probable Cause B: Dominant Steric or Electronic Effects from Ring Substituents. The inherent properties of your substituted indazole can override the effect of the base/solvent system.

    • Steric Hindrance at N1: A bulky substituent at the C7 position will sterically block the approach of the alkylating agent to the adjacent N1 position, strongly favoring N2 alkylation regardless of other conditions.[4]

    • Electronic Influence Favoring N2: Strong electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%), even under conditions that would normally favor N1.[3][5]

  • Solution B: Re-evaluate Your Strategy Based on the Indazole Core. If your indazole contains a C7 substituent, you must adapt your strategy. For C7-substituted indazoles where N1-alkylation is desired but hindered, consider a multi-step approach: synthesize the indazole ring with the N1-substituent already in place, for example, by using a pre-alkylated hydrazine in the cyclization step.[3] If high N2 selectivity is desired, leveraging a C7 electron-withdrawing group is a powerful synthetic handle.

Decision Workflow for Regioselective N-Alkylation

This workflow helps you select the appropriate reaction conditions based on your starting material and desired regioisomeric product.

start Desired Product? n1 N1-Alkylated Indazole start->n1 N1 n2 N2-Alkylated Indazole start->n2 N2 substituent_check_n1 Indazole Substitution Pattern? n1->substituent_check_n1 substituent_check_n2 Indazole Substitution Pattern? n2->substituent_check_n2 c7_bulk Bulky C7 Substituent? substituent_check_n1->c7_bulk Yes c3_lewis_base C3 Carbonyl or other Lewis Base? substituent_check_n1->c3_lewis_base No c7_ewg C7 EWG (-NO2, -CO2Me)? substituent_check_n2->c7_ewg Yes no_strong_director No strong directing group? substituent_check_n2->no_strong_director No reconsider_n1 Reconsider Synthetic Route: Direct N1 alkylation is challenging. Synthesize ring with substituent in place via N-alkyl hydrazine. c7_bulk->reconsider_n1 protocol_n1 High N1-Selectivity Protocol: Use NaH in anhydrous THF. c3_lewis_base->protocol_n1 protocol_n2_electronic High N2-Selectivity Protocol: C7-EWG strongly directs to N2. Use standard conditions (e.g., NaH/THF). c7_ewg->protocol_n2_electronic protocol_n2_steric High N2-Selectivity Protocol: Steric hindrance at C7 naturally favors N2. Use standard conditions (e.g., K2CO3/DMF). no_strong_director->protocol_n2_steric Or if C7 is bulky mitsunobu Consider Mitsunobu Conditions: Often favors N2-alkylation (kinetic product). no_strong_director->mitsunobu

Caption: Decision workflow for choosing an N-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in indazole N-alkylation?

A: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][7]

  • Thermodynamic Control: This leads to the most stable product. N1-substituted indazoles are often the thermodynamically favored products. Achieving this may require conditions that allow for equilibration, such as longer reaction times or higher temperatures, where an initially formed (kinetic) N2-product can revert and then form the more stable N1-product.[3]

  • Kinetic Control: This leads to the product that is formed fastest. The N2 position of the indazolide anion is often more nucleophilic, meaning it can react faster with the electrophile. Therefore, reactions run at low temperatures for short durations, or under conditions that prevent equilibration, may favor the N2-isomer as the kinetic product.[8]

Q2: I need to synthesize a 3-substituted 2H-indazole. Which synthetic strategy should I use?

A: For constructing the indazole ring to favor a 2H-isomer, the Davis-Beirut Reaction is an excellent choice.[9] This reaction involves the base- or acid-catalyzed cyclization of an N-substituted 2-nitrobenzylamine or related precursors.[10][11] It proceeds via an N,N-bond forming heterocyclization to reliably produce 2H-indazoles.[10] The reaction is appealing because it uses inexpensive starting materials and avoids toxic heavy metals.[10] Another reliable method is the Cadogan reductive cyclization , where an ortho-imino-nitrobenzene substrate is reduced (e.g., with a phosphine) to afford the 2H-indazole.[12]

Q3: How can I achieve regioselective C-H functionalization on the indazole core?

A: Transition-metal-catalyzed C-H functionalization is a powerful modern method for regioselective synthesis.[13]

  • For N-Aryl-2H-Indazoles: Rhodium(III) and Cobalt(III) catalysts are highly effective for coupling azobenzenes with aldehydes.[14][15] The reaction proceeds via C-H activation of the azobenzene ortho-C-H bond. Regioselectivity on unsymmetrical azobenzenes is predictable: C-H activation typically occurs on the more electron-rich aromatic ring, unless overridden by significant steric hindrance.[14][15][16]

  • For C3-Functionalization of 2H-Indazoles: Palladium-catalyzed direct arylation can be used to introduce aryl groups at the C3 position of 2H-indazoles.[17] Other methods for C3-functionalization include acylation, amination, and trifluoromethylation, often proceeding through radical pathways.[18]

Q4: Can you provide a reliable, step-by-step protocol for selective N1-alkylation?

A: Certainly. This protocol is optimized for high N1-selectivity on indazoles amenable to the chelation-control mechanism (e.g., methyl 1H-indazole-3-carboxylate).

Protocol: Highly N1-Selective Alkylation of Indazole
ParameterValue/InstructionCausality/Justification
Reagents 1H-Indazole (1.0 eq), Sodium Hydride (60% disp. in oil, 1.2 eq), Alkyl Halide (1.1 eq), Anhydrous THFNaH is a strong, non-nucleophilic base. THF is a low-polarity solvent essential for the Na⁺ chelation mechanism that directs to N1.[3][5]
Procedure 1. Wash NaH with anhydrous hexanes (2x) to remove mineral oil and dry under argon.Residual oil can interfere with the reaction. Anhydrous conditions are critical as NaH reacts violently with water.
2. Suspend the washed NaH in anhydrous THF in a flame-dried, argon-purged flask. Cool to 0 °C.Starting at low temperature allows for controlled deprotonation and dissipation of heat.
3. Add a solution of the 1H-indazole in anhydrous THF dropwise to the NaH suspension.Slow addition prevents excessive hydrogen evolution.
4. Stir the mixture at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1 hour.Ensures complete formation of the sodium indazolide salt.
5. Add the alkyl halide (or tosylate) neat or as a solution in THF.The electrophile is introduced to the pre-formed salt.
6. Stir at room temperature until TLC/LCMS indicates complete consumption of the starting material (typically 4-12 hours).Reaction time may be extended or gentle heating (50 °C) applied for less reactive electrophiles.[1]
7. Quench the reaction carefully by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.Safely neutralizes any unreacted NaH.
8. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.Standard aqueous workup to isolate the crude product.
9. Purify by column chromatography.The high selectivity of this protocol should result in a product that is predominantly the N1-isomer, simplifying purification.
Proposed Mechanism for N1-Selectivity

The high N1-selectivity observed with the NaH/THF system is attributed to a specific coordination complex.

Caption: Chelation model for N1-selectivity with NaH/THF.

References

stability testing and storage conditions for 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-6-nitro-1H-indazole

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound (CAS No: 885520-77-4). As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity of experimental outcomes, the quality of drug substances, and the reliability of analytical data. This document provides a comprehensive resource for stability testing and proper storage, structured in a practical question-and-answer format to address common challenges and inquiries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a heterocyclic aromatic organic compound. Its structure, featuring an indazole core with methyl and nitro group substituents, makes it a valuable building block or intermediate in medicinal chemistry.[1] It is frequently used in the synthesis of more complex molecules, particularly as a precursor for kinase inhibitors and other targeted therapeutic agents.

Q2: What are the general physical and chemical properties of this compound? A2: While specific experimental data for the 4-methyl isomer is not extensively published, based on structurally similar compounds like 3-methyl-6-nitro-1H-indazole, it is expected to be a solid powder at room temperature.[1] The nitro group makes the compound susceptible to reduction, while the indazole ring can be subject to oxidation or cleavage under harsh conditions.[2][3] Its molecular formula is C₈H₇N₃O₂ and its molecular weight is 177.16 g/mol .[4][5]

Q3: What are the immediate signs of degradation I should watch for? A3: Visual inspection is the first line of defense. A significant change from its initial appearance, such as darkening in color (e.g., from a pale yellow to brown), or a change in texture (e.g., clumping) may indicate degradation.[6] For quantitative assessment, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.

Q4: Why is a formal stability study necessary for this intermediate? A4: Stability testing is a regulatory requirement and a scientific necessity in drug development.[7] It provides critical evidence on how the quality of the substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8][9] For an intermediate like this compound, this data is essential to:

  • Determine appropriate storage conditions and a re-test period.[10]

  • Identify potential degradants that could affect the safety and efficacy of the final active pharmaceutical ingredient (API).[11]

  • Develop and validate a stability-indicating analytical method that can accurately separate the intact compound from its degradation products.[12]

Section 2: Recommended Storage and Handling

Proper storage is crucial to maintain the chemical integrity of this compound. The following conditions are based on best practices for nitroaromatic compounds and related indazole derivatives.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8°C (Refrigerated)Lower temperatures significantly slow down the rate of potential thermally induced degradation reactions, preserving long-term stability.[6]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)The nitro-indazole structure can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[6]
Container Tightly sealed, amber glass or opaque vialPrevents exposure to moisture from the air (which can cause hydrolysis) and protects the compound from light, which can induce photochemical degradation (photolysis).[6]
Location Dry, well-ventilated area, away from heat sourcesMinimizes accidental exposure to high temperatures and ambient moisture. Proper ventilation is a standard safety measure for handling chemical reagents.[13]
Incompatibilities Store away from strong oxidizing and reducing agentsNitroaromatic compounds can react vigorously or decompose in the presence of strong oxidizing or reducing agents. Segregation prevents hazardous reactions and cross-contamination.[6]

Section 3: Stability Testing - Troubleshooting & Protocols

This section provides guidance on identifying and resolving common issues encountered during stability studies and outlines a comprehensive protocol for forced degradation.

Troubleshooting Guide

Issue 1: My compound, stored as a solid, has darkened in color.

  • Possible Cause: This is often a primary indicator of degradation, likely caused by exposure to light (photodegradation) or long-term storage at elevated temperatures, even at room temperature.[6] The formation of colored impurities is common for nitroaromatic compounds.

  • Troubleshooting Steps:

    • Immediately transfer a sample to an amber vial if it is not already in one.

    • Verify the temperature of your storage location. For long-term storage, ensure it is refrigerated (2–8°C).

    • Perform a purity analysis (e.g., HPLC-UV) and compare the chromatogram to a reference standard or a sample from a freshly opened container. The presence of new impurity peaks will confirm degradation.

Issue 2: I am observing new, small peaks in my HPLC chromatogram during a time-point analysis.

  • Possible Cause: This indicates the formation of degradation products. The conditions of your stability study (e.g., temperature, humidity) are successfully stressing the molecule.

  • Troubleshooting Steps:

    • This is an expected outcome of a forced degradation study. The goal is to generate 5-20% degradation to properly identify degradants and validate the analytical method.[14]

    • Ensure your analytical method has sufficient resolution to separate these new peaks from the main compound peak. If peaks are co-eluting, the method must be re-developed and re-validated.

    • Proceed with characterizing these new peaks. Mass spectrometry (LC-MS) is essential for elucidating the structure of the degradation products.[10]

Issue 3: My experimental results using the compound are inconsistent.

  • Possible Cause: If the compound has been stored improperly or for an extended period without re-analysis, its purity may be compromised.[6] Using a degraded intermediate will lead to lower yields, unexpected side products, and non-reproducible results in subsequent synthetic steps.

  • Troubleshooting Steps:

    • Always use a compound within its re-test period.

    • Before use in a critical experiment, re-analyze the purity of the stored material via a validated analytical method (e.g., HPLC, NMR).

    • If degradation is confirmed, use a new, verified batch of the compound for your experiments.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the likely degradation pathways of this compound and to serve as the basis for developing a stability-indicating analytical method, in alignment with ICH guidelines.[15]

Objective: To investigate the intrinsic stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and identify potential degradation products.[10][11]

Analytical Method: A validated stability-indicating HPLC method with UV detection is required. The method must be able to resolve the parent compound from all process impurities and any newly formed degradation products.

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[14]

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Prep Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Ox Oxidative (e.g., 3% H2O2, RT) Prep->Ox Therm Thermal (Solid & Solution) (e.g., 80°C) Prep->Therm Photo Photolytic (Solid & Solution) (ICH Q1B light exposure) Prep->Photo Analyze Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess Identify Identify Major Degradants (Structure Elucidation) Assess->Identify Report Summarize Degradation Profile Identify->Report

Caption: Workflow for a forced degradation study.

Step-by-Step Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature. The nitro group can make related structures susceptible to rapid base-catalyzed degradation.

    • Withdraw samples at shorter intervals initially (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and monitor for degradation over several hours (e.g., 2, 4, 8, 24 hours).

    • Rationale: This tests susceptibility to oxidation, a common degradation pathway for heterocyclic compounds.[16]

  • Thermal Degradation:

    • Expose the solid compound and a solution sample to dry heat at an elevated temperature (e.g., 80°C), which is above the temperature used for accelerated stability studies.[12]

    • Test samples at various time points.

  • Photostability Testing:

    • Expose the solid compound and a solution sample to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[8][17]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze both samples after the specified exposure period.

Data Interpretation:

  • Degradation Extent: Aim for 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor intensity (e.g., lower temperature or acid concentration). If it's too slow, increase it.[11][14]

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100% of the initial value. This ensures that all significant degradants are being detected.

  • Peak Purity: Use a photodiode array (PDA) detector or mass spectrometer to confirm that the main compound peak is pure and free from co-eluting degradants in all stressed samples.

Potential Degradation Pathways Logic

G cluster_stressors Environmental Stressors cluster_compound This compound cluster_pathways Potential Degradation Pathways Heat Heat (Thermal) MNI Intact Compound Heat->MNI Light Light (Photolytic) Light->MNI Oxidant Oxidants (e.g., O₂, H₂O₂) Oxidant->MNI Hydrolysis H₂O (Acid/Base) Hydrolysis->MNI P1 Reduction of Nitro Group (e.g., to -NO, -NHOH, -NH₂) MNI->P1 Reducing agents P2 Oxidation of Methyl Group (e.g., to -CH₂OH, -CHO, -COOH) MNI->P2 Oxidation P3 Ring Cleavage/Modification MNI->P3 Harsh pH, Oxidation P4 Polymerization/Dimerization MNI->P4 Light, Heat

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-methyl-6-nitro-1H-indazole and Other Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-methyl-6-nitro-1H-indazole alongside other notable nitroindazole derivatives. While direct experimental data for this compound is limited in publicly available literature, this document leverages data from structurally related and well-characterized nitroindazoles to offer a valuable comparative framework and to infer its potential biological profile based on established structure-activity relationships. We will delve into key performance indicators from anticancer and antimicrobial studies, detail relevant experimental methodologies, and visualize the underlying signaling pathways to inform future research and drug development efforts.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of a wide array of pharmacologically active molecules.[3] Indazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects.[3][4] The introduction of a nitro group onto the indazole core often enhances or confers specific biological activities, making nitroindazoles a particularly interesting class of compounds for drug discovery.[4]

Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Potential

Nitroindazoles have garnered significant attention for their potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, often involving bioreductive activation under hypoxic conditions, which are characteristic of solid tumors and certain microbial infections.[5]

While this compound is primarily recognized as a synthetic intermediate in the preparation of more complex molecules, such as the kinase inhibitor Pazopanib, its structural features—a methyl group at the C4 position and a nitro group at the C6 position—suggest a potential for biological activity.[6] A Chinese patent describes the synthesis of 6-methyl-4-nitro-1H-indazole, a positional isomer of our compound of interest, highlighting the accessibility of such substituted indazoles, though no biological data was reported.[7]

To provide a clear performance benchmark, the following table summarizes the biological activities of selected nitroindazole and nitroimidazole derivatives against various cellular and microbial targets. The absence of specific inhibitory data for this compound underscores its current status as a building block rather than a well-characterized bioactive agent.

Compound/Derivative ClassTarget/OrganismAssay TypeIC50/MIC ValueCell Line/StrainReference
Nitroimidazole-Oxadiazole Conjugates HCT116 (Colon Cancer)Antiproliferative (Hypoxic)4.69–11.56 µMHCT116[5]
Nitroimidazole-Triazole Conjugates HCT116 (Colon Cancer)Antiproliferative (Hypoxic)4.69–11.56 µMHCT116[5]
3-chloro-6-nitro-1H-indazole derivatives Leishmania infantumAntileishmanial (MTT)IC50: 11.23 µM (for the most active derivative)L. infantum promastigotes[3][8]
2-methyl-5-nitro-1H-imidazole derivatives Escherichia coli, Staphylococcus aureusAntibacterial (MIC)1.56–6.25 µg/mLE. coli, S. aureus[9]
PA-824 (Nitroimidazole) Mycobacterium tuberculosisAntitubercular (Aerobic)-M. tuberculosis[10]
6-nitro-1H-indazole azetidinones Various bacteria and fungiAntimicrobial (in vitro)Moderate to good activity reported-[11]

Structure-Activity Relationship (SAR) Insights and the Potential of this compound

The biological activity of nitroindazoles is highly dependent on the substitution pattern on the indazole ring.

The Role of the Nitro Group: The position of the nitro group is a key determinant of activity. For instance, in the context of antitubercular nitroimidazoles, 4-nitroimidazoles like PA-824 exhibit both aerobic and anaerobic activity, whereas 5-nitroimidazoles are typically only active against anaerobic bacteria.[10] The 6-nitro substitution, as seen in our compound of interest, is common in many biologically active indazoles, including those with antileishmanial and antimicrobial properties.[3][8][11] The nitro group can be bioreductively activated by nitroreductases in hypoxic tumor cells or anaerobic bacteria to produce cytotoxic reactive nitrogen species.

The Influence of the Methyl Group: The effect of a methyl group at the C4 position is less well-defined in the literature. Generally, small alkyl substituents can influence the lipophilicity and steric profile of the molecule, which in turn can affect its ability to cross cell membranes and interact with its biological target. The position of the methyl group can also influence the electronic properties of the indazole ring system, potentially modulating the reactivity of the nitro group.

Based on the available data for other nitroindazoles, it is plausible that this compound could exhibit:

  • Anticancer Activity: Particularly under hypoxic conditions, due to the presence of the 6-nitro group. Its efficacy would likely be influenced by the expression of nitroreductase enzymes in cancer cells.

  • Antimicrobial Activity: Against a range of bacteria and potentially fungi, a common feature of nitro-substituted heterocycles.[9][12]

Further derivatization of this compound, for example, by introducing substituents at the N1 or C3 positions, could significantly enhance its biological activity, as has been demonstrated for other 6-nitroindazole scaffolds.[11]

Visualizing the Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a key signaling pathway often targeted by indazole derivatives and a typical experimental workflow for evaluating anticancer activity.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Angiogenesis mTOR->Proliferation Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->VEGFR

Caption: VEGFR signaling pathway, a target for indazole-based inhibitors.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay & Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 48h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 492 nm F->G H Calculate IC50 value G->H

Caption: Workflow for an in vitro antiproliferative MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of nitroindazole derivatives, drawn from the cited literature.

Synthesis of 1-substituted-6-nitro-1H-indazole

This protocol describes a general method for the N-alkylation of 6-nitro-1H-indazole.[11]

  • Preparation: A solution of 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as ethanol or DMF is prepared.

  • Reaction: An alkylating agent (e.g., 1-bromo-2-chloroethane, 1 equivalent) is added to the solution.

  • Stirring: The reaction mixture is stirred at room temperature for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product is filtered and purified using column chromatography on silica gel.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The choice of solvent and base (if needed) depends on the reactivity of the alkylating agent. This method allows for the introduction of various side chains at the N1 position, which can be crucial for modulating the biological activity of the indazole core.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals, formed by the reduction of MTT by viable cells, are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Rationale: This assay provides a quantitative measure of cell viability and is a standard preliminary screening method for potential anticancer agents. The results help in identifying promising compounds for further in-depth studies.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Rationale: This assay is a gold standard for quantifying the in vitro activity of antimicrobial agents and is essential for comparing the potency of different compounds.

Conclusion

While this compound remains a molecule of interest primarily from a synthetic perspective, its structural analogy to other biologically active nitroindazoles suggests a promising, yet unexplored, potential in medicinal chemistry. The established anticancer and antimicrobial activities of the 6-nitroindazole scaffold provide a strong rationale for the future biological evaluation of this compound and its derivatives. Further research, guided by the structure-activity relationships discussed in this guide, could unlock the therapeutic potential of this and other similarly substituted indazoles.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Methyl-6-Nitro-1H-Indazole and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities.[1] The precise arrangement of substituents on the indazole ring system is critical, as it profoundly influences the molecule's physicochemical properties, reactivity, and interaction with biological targets. Consequently, the unambiguous structural confirmation of specific regioisomers is a cornerstone of drug discovery and development. This technical guide provides a comprehensive spectroscopic comparison of 4-methyl-6-nitro-1H-indazole and its key regioisomers. By synthesizing experimental data and established spectroscopic principles, we will elucidate the distinct spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust framework for their differentiation.

Introduction: The Challenge of Regioisomer Identification

The synthesis of substituted indazoles often yields mixtures of regioisomers, making their accurate identification essential. Spectroscopic techniques are the most powerful tools for this purpose. The electronic effects of the electron-donating methyl group (-CH₃) and the potent electron-withdrawing nitro group (-NO₂) create unique magnetic and vibrational environments for the nuclei and bonds within each isomer.[2] Understanding how these effects manifest in various spectra allows for confident assignment of the substitution pattern. This guide will focus on the key differences between this compound and its isomers, providing the causal explanations behind the observed spectral variations.

Molecular Structures of Key Regioisomers

The relative positions of the methyl and nitro groups on the benzene ring of the 1H-indazole core define the regioisomers. The primary compound of interest and a key comparator are illustrated below.

Caption: Molecular structures of two key regioisomers.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectroscopic data is paramount. The following protocols represent a standardized workflow for the characterization of nitro-methyl-indazole derivatives.

General Workflow for Spectroscopic Analysis

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Acquisition cluster_data Data Processing & Interpretation prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) tms Add TMS as Internal Standard prep->tms nmr ¹H & ¹³C NMR (400-600 MHz) tms->nmr ir FT-IR (ATR) 4000-400 cm⁻¹ tms->ir ms Mass Spectrometry (EI or ESI) tms->ms process Process Spectra (Phase/Baseline Correction) nmr->process ir->process ms->process assign Assign Signals & Compare with Regioisomer Data process->assign confirm Confirm Structure assign->confirm

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.[3]

  • Internal Standard : Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]

  • ¹H NMR Acquisition : Acquire spectra on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]

  • ¹³C NMR Acquisition : Acquire proton-decoupled ¹³C spectra. A higher number of scans is required due to the low natural abundance of ¹³C.[3]

Infrared (IR) Spectroscopy
  • Technique : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Ionization : Employ either Electron Impact (EI) or Electrospray Ionization (ESI) methods. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.

  • Analysis : Analyze the resulting ions using a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

Comparative Spectroscopic Analysis

The electronic interplay between the methyl and nitro groups is the key to differentiating the regioisomers. The nitro group strongly deshields (pulls electron density from) adjacent protons and carbons, shifting their NMR signals to a higher chemical shift (downfield).[2][5] Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift) on nearby nuclei.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most diagnostic. The chemical shift and coupling patterns of the protons on the benzene ring provide a clear fingerprint for each isomer.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) for Key Protons in DMSO-d₆

Proton This compound (Predicted δ, ppm) 6-Methyl-4-Nitro-1H-Indazole (Predicted δ, ppm) Rationale for Differences
H-3 ~8.2-8.4 (s) ~8.3-8.5 (s) Relatively unaffected by substituents on the benzene ring.
H-5 ~8.1-8.3 (s) ~7.8-8.0 (d) In the 4-Me-6-NO₂ isomer, H-5 is ortho to the powerful electron-withdrawing NO₂ group, causing a significant downfield shift.[6]
H-7 ~7.5-7.7 (s) ~7.4-7.6 (d) In the 6-Me-4-NO₂ isomer, H-7 is para to the NO₂ group, experiencing less deshielding compared to H-5 in the other isomer.
-CH₃ ~2.5 (s) ~2.6 (s) The chemical shift of the methyl protons is less variable.

| N-H | ~13.5-14.0 (br s) | ~13.6-14.1 (br s) | The acidic N-H proton appears as a broad singlet at a very downfield chemical shift. |

Causality: For This compound , the proton at the C5 position is flanked by the methyl group and the nitro group. However, its position ortho to the nitro group results in the most significant deshielding, pushing its signal far downfield. The H-7 proton, being meta to the nitro group, will be further upfield. In contrast, for a regioisomer like 6-methyl-4-nitro-1H-indazole , the H-5 proton is now ortho to the nitro group and will be the most downfield aromatic signal, while the H-7 proton is meta to the nitro group. The ability to distinguish between ortho, meta, and para relationships to the highly influential nitro group is the foundation of isomer identification.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum corroborates the ¹H NMR data. The carbon atom directly attached to the nitro group is significantly deshielded and appears at a very high chemical shift.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental) for Key Carbons in DMSO-d₆

Carbon This compound (Predicted δ, ppm) 6-Methyl-4-Nitro-1H-Indazole (Predicted δ, ppm) Rationale for Differences
C-3 ~135 ~134 Position on pyrazole ring; less affected by benzene ring substituents.
C-4 ~130-135 ~145-150 In the 6-Me-4-NO₂ isomer, C-4 is directly attached to the NO₂ group, resulting in a dramatic downfield shift.[6]
C-5 ~115-120 ~118-122
C-6 ~147-152 ~132-136 In the 4-Me-6-NO₂ isomer, C-6 is the carbon bearing the nitro group, hence its high chemical shift.
C-7 ~110-115 ~112-116

| -CH₃ | ~17-20 | ~18-21 | |

Causality: The most direct and reliable signal for confirming the position of the nitro group is the chemical shift of the carbon to which it is bonded. For the 4-methyl-6-nitro isomer, the C-6 signal will be in the ~147-152 ppm range. For the 6-methyl-4-nitro isomer, the C-4 signal will be in a similar downfield region. By identifying this key deshielded carbon, the substitution pattern can be confirmed.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups, especially the nitro group.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance
N-H Stretching 3300 - 3350 Confirms the presence of the 1H-indazole tautomer.[7]
Aromatic C-H Stretching 3000 - 3100 Indicates the aromatic system.
-NO₂ Asymmetric Stretching 1510 - 1540 Highly Diagnostic . A strong, sharp band characteristic of the nitro group.[7][8]
-NO₂ Symmetric Stretching 1340 - 1360 Highly Diagnostic . A second strong band confirming the nitro group.[7][8]

| C=C | Aromatic Ring Stretching | 1600 - 1450 | Multiple bands confirming the indazole ring structure. |

Causality: While the exact position of the nitro and methyl groups has a minor influence on the precise wavenumber of the N-O stretches, the presence of two very strong and distinct absorption bands in the 1510-1540 cm⁻¹ and 1340-1360 cm⁻¹ regions is unequivocal evidence for the nitro group.[8][9] This technique is primarily used for functional group confirmation rather than isomer differentiation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the molecular formula (C₈H₇N₃O₂). All regioisomers will have the same molecular weight (approx. 177.16 g/mol ).[10] While the fragmentation patterns under EI conditions may show subtle differences, they are generally less reliable for distinguishing these types of regioisomers compared to NMR. The primary use of MS in this context is to confirm the elemental composition.

Conclusion

The unambiguous differentiation of this compound from its regioisomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods , providing a detailed map of the molecular structure. The key to isomer assignment lies in analyzing the chemical shifts of the aromatic protons and carbons, which are directly influenced by the powerful and predictable electronic effects of the ortho, meta, and para relationships with the electron-withdrawing nitro group. IR spectroscopy serves as an essential tool for confirming the presence of the critical nitro functional group, while mass spectrometry validates the elemental composition. By integrating the data from these orthogonal techniques, researchers can confidently establish the precise structure of their synthesized compounds, a critical step in advancing drug discovery and development programs.

References

A Guide to the Spectroscopic Validation of 4-methyl-6-nitro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutic agents.[1] Among these, the indazole nucleus is a "privileged scaffold," frequently appearing in biologically active compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise substitution pattern on the indazole ring is critical for its biological function, necessitating rigorous and unambiguous structural confirmation of synthesized derivatives.

This guide provides an in-depth technical comparison and validation of the synthesis of a key indazole derivative, 4-methyl-6-nitro-1H-indazole, through a comprehensive analysis of its spectral data. As Senior Application Scientists, we present not just the data, but the underlying chemical principles that allow for its confident interpretation. This document is designed to be a self-validating resource, explaining the causality behind experimental choices and providing detailed protocols for replication.

The Synthetic Pathway: A Deliberate Approach

The synthesis of this compound can be approached through the diazotization of an appropriately substituted aniline, a common and effective method for the formation of the indazole ring system.[2] The selection of the starting material is paramount and directly dictates the final substitution pattern.

Proposed Synthesis of this compound

A plausible synthetic route begins with 3-methyl-5-nitroaniline. The synthesis proceeds via the following key steps:

  • Diazotization: The primary amine of 3-methyl-5-nitroaniline is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., glacial acetic acid) at low temperatures (0-5 °C).[2]

  • Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. The reaction is typically stirred overnight to ensure completion.[2]

  • Workup and Purification: The product is isolated by filtration and purified, for example, by recrystallization from a suitable solvent like ethanol, to yield this compound as a solid.

Spectroscopic Validation: The Molecular Fingerprint

The unambiguous confirmation of the formation of this compound rests on the thorough analysis of its spectroscopic data. Each technique provides a unique piece of the structural puzzle. While experimental spectra for this specific molecule are not widely published, we can predict the expected data with a high degree of confidence based on the analysis of closely related, known compounds.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is arguably the most informative for confirming the substitution pattern on the aromatic ring. For this compound, we expect the following signals in a solvent like DMSO-d₆:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
NH~13.5broad singlet-The acidic proton of the indazole NH group typically appears as a broad singlet at a downfield chemical shift.[3]
H-7~8.6singlet (or narrow doublet)~1-2The proton at C-7 is adjacent to the electron-withdrawing nitro group, shifting it significantly downfield. It will appear as a singlet or a very narrow doublet due to a small meta-coupling to H-5.
H-5~8.1singlet (or narrow doublet)~1-2The proton at C-5 is deshielded by the adjacent nitro group and will appear as a singlet or a narrow doublet due to a small meta-coupling to H-7.
H-3~8.3singlet-The proton at C-3 of the pyrazole ring is typically a singlet.
CH₃~2.6singlet-The methyl group protons will appear as a singlet in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are as follows:

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-7a~141Quaternary carbon at the ring junction.
C-6~147Carbon bearing the nitro group, significantly deshielded.[3]
C-5~116Aromatic CH carbon.
C-4~130Carbon bearing the methyl group.
C-3a~122Quaternary carbon at the ring junction.
C-3~135Aromatic CH carbon of the pyrazole ring.
C-7~108Aromatic CH carbon.
CH₃~21Methyl carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of key functional groups within the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H stretch3300-3500Broad
C-H stretch (aromatic)3000-3100Sharp
C-H stretch (aliphatic)2850-3000Sharp
N=O stretch (asymmetric)1520-1560Strong
N=O stretch (symmetric)1340-1380Strong
C=C stretch (aromatic)1450-1600Medium to strong

The presence of strong absorption bands corresponding to the symmetric and asymmetric stretches of the nitro group would be a key indicator of successful nitration.[3]

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive confirmation of its elemental composition.

Ion Expected m/z Technique
[M+H]⁺178.061High-Resolution Mass Spectrometry (HRMS)
[M]⁺177.054Electron Ionization (EI)

The exact mass measurement from HRMS can be used to confirm the molecular formula C₈H₇N₃O₂.

Comparison with Potential Isomers and Side Products

A critical aspect of validation is to ensure the synthesized product is not a closely related isomer. For instance, the starting material 3-methyl-5-nitroaniline could potentially lead to the formation of 6-methyl-4-nitro-1H-indazole. However, the spectroscopic data would be distinctly different:

  • ¹H NMR: The aromatic protons in 6-methyl-4-nitro-1H-indazole would exhibit a different splitting pattern, likely two doublets in the aromatic region, as opposed to the two singlets (or narrow doublets) expected for the target molecule.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would differ due to the change in the substituent positions.

The absence of signals corresponding to the starting material in the final product spectra is also a crucial indicator of reaction completion and product purity.

Experimental Protocols: A Self-Validating System

The trustworthiness of these validation methods lies in the meticulous execution of standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).[4]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[3] Use a standard single-pulse experiment with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended.[5][6] Place a small amount of the dry, powdered sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 4-16 co-added scans at a spectral resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[5][6]

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[7] Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to comprehensive spectroscopic validation.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 3-methyl-5-nitroaniline diazotization Diazotization (NaNO₂, Acetic Acid, 0-5°C) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization purification Purification (Recrystallization) cyclization->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The synthesis of this compound, a molecule of significant interest in medicinal chemistry, requires a robust and verifiable method of structural confirmation. The multi-technique spectroscopic approach detailed in this guide, combining ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a comprehensive and self-validating system for its unambiguous identification. By understanding the principles behind the expected spectral data and comparing it to potential alternatives, researchers can proceed with confidence in the integrity of their synthesized compounds, a cornerstone of reliable drug discovery and development.

References

A Comparative Guide to the Kinase Inhibitory Effects of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] Its unique physicochemical properties allow for critical interactions within the ATP-binding pocket of a diverse range of kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[3][4] This guide provides a comparative analysis of various indazole derivatives, offering a technical deep-dive into their kinase inhibitory profiles, the structure-activity relationships (SAR) that govern their potency and selectivity, and the detailed experimental methodologies required for their rigorous evaluation. We will explore key examples, from multi-kinase inhibitors like Axitinib and Pazopanib to more selective agents targeting specific kinases such as Aurora kinases and FGFR.[3][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of indazole-based kinase inhibitors.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Kinase inhibitors have revolutionized treatment paradigms by targeting these specific molecular drivers. The indazole ring, a bicyclic aromatic heterocycle, is particularly adept at kinase inhibition due to its ability to act as a bioisostere for the adenine hinge-binding region of ATP.[2] This allows it to form crucial hydrogen bonds with the kinase hinge region, a conserved structural feature, thereby providing a strong anchor for the inhibitor.[6]

The true versatility of the indazole scaffold lies in the synthetic tractability of its various positions (N1, C3, C5, C6, etc.).[3][6] By strategically modifying these positions, medicinal chemists can fine-tune the inhibitor's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This process, known as structure-activity relationship (SAR) optimization, allows for the development of derivatives that can target a single kinase with high precision or a specific family of kinases to achieve a broader therapeutic effect.[7][8]

Comparative Analysis of Indazole-Based Kinase Inhibitors

The therapeutic utility of the indazole core is best illustrated by comparing the performance of its derivatives against key oncogenic kinases. The half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit 50% of the kinase's activity, is a standard metric for potency.[1]

Multi-Kinase Inhibitors Targeting Angiogenesis

Several FDA-approved drugs feature the indazole scaffold and primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that tumors need to grow.

Table 1: Comparative Biochemical Potency (IC50) of Indazole-Based Angiogenesis Inhibitors

InhibitorPrimary TargetsVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
Axitinib VEGFRs, PDGFRβ, c-Kit0.2[5]--
Pazopanib VEGFRs, PDGFRs, c-Kit30[5]84[5]74[5]
Linifanib VEGFR2, PDGFRβ, Flt-3, CSF-1R3[9]4[9]-
Sorafenib (non-indazole)VEGFRs, PDGFRβ, c-Kit, B-Raf6[5]37[5]68[5]

From this data, Axitinib emerges as a particularly potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with sub-nanomolar efficacy.[5] This high potency is a direct result of optimized interactions within the VEGFR-2 ATP binding site, driven by the indazole core. Pazopanib, another indazole-containing drug, displays a broader multi-kinase profile.[3][5]

The following diagram illustrates the central role of VEGFR-2 in the angiogenesis signaling cascade and the point of inhibition for indazole derivatives like Axitinib.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Axitinib Axitinib (Indazole Derivative) Axitinib->VEGFR2 Inhibits Autophosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

Selective Indazole Derivatives

While multi-kinase inhibitors are valuable, high selectivity can reduce off-target effects and associated toxicities. Medicinal chemistry efforts have produced indazole derivatives with remarkable selectivity for specific kinases.

  • Aurora Kinase Inhibitors: Aurora kinases are serine/threonine kinases crucial for mitotic progression. Indazole derivatives have been developed that show potent inhibition of Aurora A and B.[3][10] For example, molecular docking studies have shown that substituents on the indazole core can form specific hydrogen bonds with residues like Arg220 and Thr217 in Aurora A, driving both potency and selectivity.[6]

  • FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are implicated in various cancers. Structure-activity relationship studies of indazole derivatives have revealed that modifying substituents on a phenyl ring attached to the indazole can significantly enhance FGFR1 inhibitory activity. For instance, increasing the size of an alkoxy group from methoxy to isopropoxy led to a ~1.5-fold increase in potency (IC50 from 15 nM to 9.8 nM).[3]

  • PLK4 Inhibitors: Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication. Indazole-based compounds have been optimized to be highly potent PLK4 inhibitors, with some exhibiting sub-nanomolar IC50 values and excellent selectivity over other PLK family members.[11]

Table 2: Comparative Potency of Selective Indazole Derivatives

Derivative ClassTarget KinaseRepresentative IC50 (nM)Key SAR FindingReference
Phenyl-IndazoleFGFR19.8Larger alkoxy groups at the 3-position of the phenyl ring increase potency.[3]
Indazole-AmideAurora A< 1000Phenyl urea/amide substitutions at C5/C6 of the indazole enhance activity.[3]
Ethynyl-IndazolePI3Kα361A pyridine group substituent was found to be most efficient for PI3Kα inhibition.[12]
Indazole-basedPLK4< 0.1Functional group migration and modification of hydrophobic segments improved activity.[11]

Experimental Protocols for Evaluating Kinase Inhibition

The objective comparison of kinase inhibitors relies on standardized and reproducible experimental protocols. The following section details the methodologies for key assays.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km). This ensures that the inhibitor is competing with a physiologically relevant concentration of the natural substrate, providing a more accurate measure of its potency.

  • Enzyme & Substrate: Purified, recombinant kinase is used to isolate the interaction between the inhibitor and the target. A generic or specific peptide substrate is chosen that the kinase can phosphorylate.

Step-by-Step Protocol:

  • Preparation: Serially dilute the indazole derivative test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescently-labeled peptide substrate, and the test compound to a kinase reaction buffer.

  • Initiation: Initiate the phosphorylation reaction by adding an ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Measure the amount of phosphorylated versus unphosphorylated substrate. This can be done using various technologies, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay

This assay assesses the inhibitor's ability to stop the growth of cancer cell lines that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into 96-well plates and allow them to adhere overnight.[7][13]

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole derivative and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity) to each well.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.

The following diagram outlines a typical workflow for kinase inhibitor characterization, from initial screening to preclinical evaluation.

Workflow A Compound Library (Indazole Derivatives) B High-Throughput Screening (Biochemical Assay) A->B C Hit Identification (Potency & Selectivity) B->C D Lead Optimization (SAR Studies) C->D E Cell-Based Assays (Proliferation, Pathway Modulation) D->E E->D Iterative Refinement F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Candidate F->G

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion and Future Prospects

The indazole scaffold is a remarkably versatile and powerful core for the design of kinase inhibitors. From broad-spectrum anti-angiogenic agents like Axitinib to highly selective inhibitors of specific kinases, indazole derivatives have made a significant impact on targeted therapy.[3][5] The success of this scaffold is rooted in its ability to form key interactions in the ATP-binding site, coupled with the potential for extensive synthetic modification to optimize potency, selectivity, and drug-like properties.[6]

Future research will likely focus on developing next-generation indazole derivatives that can overcome acquired resistance to existing therapies, a common clinical challenge.[14] By employing structure-based drug design and exploring novel substitutions on the indazole ring, researchers will continue to unlock new therapeutic opportunities for this privileged scaffold, further solidifying its importance in the field of drug discovery.[10]

References

A Researcher's Guide to the Cytotoxic Evaluation of 4-methyl-6-nitro-1H-indazole Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is characterized by an urgent and continuous search for novel molecular entities that offer improved efficacy and selectivity against cancer cells. In this context, heterocyclic compounds are a cornerstone of medicinal chemistry. The indazole scaffold, in particular, has emerged as a "privileged structure" due to its presence in several FDA-approved small-molecule anticancer drugs.[1] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including potent antiproliferative effects against various cancer cell lines.[2][3]

This guide focuses on 4-methyl-6-nitro-1H-indazole , a novel derivative of the indazole family. While the broader class of nitroindazoles has shown promise in preclinical studies[4][5], specific cytotoxic data for this particular compound is not yet widely published. Therefore, this document serves as a comprehensive technical framework for researchers and drug development professionals. Its purpose is to outline a robust, experimentally-validated methodology for assessing the cytotoxic potential of this compound in direct comparison to well-established, front-line anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

By providing detailed protocols, a framework for data interpretation, and insights into mechanistic studies, this guide aims to equip scientists with the necessary tools to rigorously evaluate this promising compound and determine its potential place in the anticancer therapeutic arsenal.

The Benchmarks: Mechanisms of Action of Standard Anticancer Drugs

To properly evaluate a novel compound, its performance must be measured against the current standards of care. The selected reference drugs—Doxorubicin, Cisplatin, and Paclitaxel—are mainstays in chemotherapy, each possessing a distinct and well-characterized mechanism of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary anticancer effects are multifaceted. It intercalates into DNA, directly disrupting the progression of topoisomerase II, which in turn prevents the re-ligation of DNA strands after replication, leading to double-strand breaks.[6][7] Additionally, Doxorubicin is known to generate cytotoxic oxygen free radicals, which cause damage to DNA, proteins, and cellular membranes.[][9]

  • Cisplatin: This platinum-based drug acts by forming covalent bonds with the N7 position of purine bases in DNA.[10][11] This creates intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis.[12][13][14]

  • Paclitaxel: A member of the taxane family, Paclitaxel's unique mechanism involves the stabilization of microtubules.[15][16] It binds to the β-tubulin subunit, promoting the assembly of tubulin into extremely stable, non-functional microtubules and preventing their disassembly.[17] This action disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[][19]

Experimental Design for a Comparative Cytotoxicity Analysis

A rigorous and well-controlled experimental design is paramount for generating reliable and comparable cytotoxicity data. In vitro cytotoxicity assays are a fundamental first step in preclinical drug development, providing essential dose-response information.[20][21][22]

Rationale for Cancer Cell Line Selection

The choice of cell lines is critical for determining the breadth and specificity of a compound's activity. A representative panel should include cell lines from diverse tissue origins. For this framework, we propose a standard panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research.

Using this panel allows for an initial assessment of whether this compound has broad-spectrum cytotoxic activity or is selective for a particular cancer type.

Core Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[23] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[24]

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7, A549, and HeLa cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and determine cell viability (e.g., via Trypan Blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density is optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent in the control wells.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of each compound in complete culture medium to create a range of working concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

    • Causality: A 48-72 hour incubation period is typically sufficient for most cytotoxic agents to exert their effects on cell proliferation and viability.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[25]

    • Incubate the plate for another 2-4 hours at 37°C.

    • Causality: This incubation period allows viable cells with active mitochondria to reduce the MTT into formazan crystals. The duration can be optimized based on cell type.

  • Formazan Solubilization and Absorbance Reading:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[24][26]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[25]

Data Analysis and IC50 Calculation
  • Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the control wells.

    • Percent Viability = [(OD of Treated Well - OD of Blank Well) / (OD of Vehicle Control Well - OD of Blank Well)] x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability.

    • Plot the Percent Viability against the log of the drug concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the precise IC50 value.

Visualization of the Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines (MCF-7, A549, HeLa) cell_seeding 2. Seed Cells in 96-Well Plates incubation_24h 3. Incubate (24h) for Adhesion drug_add 5. Add Drugs to Wells drug_prep 4. Prepare Serial Dilutions of Test & Reference Drugs incubation_48h 6. Incubate (48-72h) mtt_add 7. Add MTT Reagent incubation_4h 8. Incubate (2-4h) solubilize 9. Solubilize Formazan Crystals (DMSO) read_plate 10. Read Absorbance (570 nm) calc_viability 11. Calculate Percent Viability calc_ic50 12. Generate Dose-Response Curve & Calculate IC50

Caption: Workflow for comparative in vitro cytotoxicity screening using the MTT assay.

Hypothetical Results and Data Interpretation

The primary output of this screening is a set of IC50 values. The table below presents hypothetical data for this compound alongside published IC50 values for the reference drugs to provide a clear benchmark for comparison.

CompoundIC50 on MCF-7 (μM)IC50 on A549 (μM)IC50 on HeLa (μM)
This compound [Hypothetical Value, e.g., 4.5] [Hypothetical Value, e.g., 8.2] [Hypothetical Value, e.g., 6.8]
Doxorubicin~2.50[27]~0.61 - >20[27][28]~0.3 - 2.92[27][29][30]
Cisplatin>10 (often resistant)~9.0 - 16.48[31][32][33][34]>10 (variable)
Paclitaxel~0.003 - 0.01~0.005 - 0.05~0.004 - 0.01

Interpretation of Hypothetical Data:

  • Potency: If the IC50 value for this compound is lower than that of a reference drug for a given cell line, it suggests higher potency. For example, a hypothetical IC50 of 4.5 µM against MCF-7 cells would indicate it is less potent than Doxorubicin but potentially more effective than Cisplatin for this cell line.

  • Selectivity: Comparing the IC50 values across the different cell lines provides insight into selectivity. If the compound shows a much lower IC50 for one cell line compared to others, it may have a cancer type-specific mechanism of action.

  • Therapeutic Window: Comparing the cytotoxicity against cancer cell lines to that against a normal, non-cancerous cell line (e.g., HEK293) is a crucial next step to determine the selectivity index (SI). A high SI value is desirable, indicating higher toxicity towards cancer cells than normal cells.[35]

Probing the Mechanism of Action: A Proposed Pathway

Based on published data for other indazole derivatives, a plausible mechanism of action for this compound is the induction of apoptosis. Studies have shown that some indazole compounds can promote apoptosis by increasing the levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[1] This cascade ultimately leads to programmed cell death.

To confirm this hypothesis, subsequent experiments such as Western blotting for apoptotic markers, flow cytometry for cell cycle analysis (to detect cell cycle arrest), and measurement of mitochondrial membrane potential would be necessary.

G compound This compound cell Cancer Cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Stress Induction bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) cell->bcl2 bax Bax (Pro-apoptotic) (Upregulated) cell->bax mito ↓ Mitochondrial Membrane Potential ros->mito caspase Caspase-3 Activation mito->caspase bcl2->caspase Inhibits bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic mechanism of action for this compound.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of this compound as a potential anticancer agent. By employing standardized protocols like the MTT assay and comparing the results against established chemotherapeutics such as Doxorubicin, Cisplatin, and Paclitaxel, researchers can generate the critical data needed to make informed decisions about the compound's future development. The promising anticancer activity observed in the broader indazole family suggests that a rigorous investigation of this novel derivative is a worthwhile endeavor. The subsequent elucidation of its precise mechanism of action will be crucial in understanding its therapeutic potential and selectivity.

References

The Evolving Landscape of Bioactive Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 4-methyl-6-nitro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 4-methyl-6-nitro-1H-indazole analogs, synthesizing available data to illuminate the therapeutic potential of this specific substitution pattern.

While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively documented in publicly available literature, this guide will draw upon data from structurally related nitroindazole derivatives to infer key SAR principles. By comparing the known biological activities of various substituted indazoles, we can extrapolate the likely impact of structural modifications to the this compound core, providing a valuable resource for the rational design of novel drug candidates.

The Significance of the this compound Scaffold

The this compound scaffold is a key intermediate in the synthesis of several important molecules, including the multi-targeted tyrosine kinase inhibitor, Pazopanib.[4] This underscores the inherent potential of this scaffold in the development of kinase inhibitors. The methyl group at the 4-position and the nitro group at the 6-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

To build a predictive SAR model for this compound analogs, we will examine the biological data of related nitro-substituted indazoles. The following table summarizes the activities of various indazole derivatives, providing a basis for our comparative analysis.

Compound IDIndazole CoreR1R3R4R5R6R7Biological ActivityTarget/Cell LineIC50/ActivityReference
Hypothetical Analog 1 1H-indazoleHHCH₃HNO₂HKinase InhibitionVEGFR-2-[4]
Pazopanib Intermediate 1H-indazoleHHCH₃HNO₂HPrecursor to Kinase Inhibitor--[4]
Compound 11a Benzo[g]indazolePhH--NO₂-AntiproliferativeNCI-H460 (Lung)5-15 µM[5]
Compound 12a Benzo[g]indazole4-Cl-PhH--NO₂-AntiproliferativeNCI-H460 (Lung)5-15 µM[5]
Compound 13 3-chloro-1H-indazoleCH₂(1,2,3-triazolyl)ClHHNO₂HAntileishmanialLeishmania majorGrowth Inhibitor[6]
6-Nitroindazole 1H-indazoleHHHHNO₂HAnti-inflammatoryCOX-219.22 µM[4]
5-Aminoindazole 1H-indazoleHHHNH₂HHAnti-inflammatoryCOX-212.32 µM[4]

Deciphering the Structure-Activity Relationship (SAR)

Based on the comparative data, we can delineate several key SAR trends that are likely applicable to the this compound scaffold.

The Crucial Role of the Nitro Group

The presence and position of the nitro group are critical for the biological activity of indazole derivatives. In many nitroaromatic compounds, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain parasitic infections, to generate cytotoxic reactive nitrogen species.[7] This mechanism is a key feature of nitroimidazole-based drugs.[8]

In the context of kinase inhibition, the electron-withdrawing nature of the nitro group can influence the pKa of the indazole nitrogen atoms, affecting their ability to form crucial hydrogen bonds with the kinase hinge region. The anti-inflammatory activity of 6-nitroindazole, although moderate, further highlights the contribution of the nitro group to modulating biological responses.[4] Interestingly, the 5-aminoindazole showed better COX-2 inhibition than 6-nitroindazole, suggesting that an electron-donating group at the 5-position might be more favorable for this specific target.[4]

Impact of Substituents at the 1-Position (N1)

The N1 position of the indazole ring is a common site for modification to improve pharmacokinetic and pharmacodynamic properties. In a study of 3-chloro-6-nitro-1H-indazole derivatives, the introduction of a 1,2,3-triazolylmethyl substituent at the N1 position resulted in promising antileishmanial activity.[6] This suggests that for this compound analogs, exploring a variety of substituents at the N1 position, including those containing heterocyclic moieties, could be a fruitful strategy for discovering potent and selective compounds.

Influence of Substituents at the 3-Position

The 3-position of the indazole ring is another key handle for chemical modification. In the aforementioned study on 6-nitroindazoles, a chloro substituent at the 3-position was a feature of the active antileishmanial compounds.[6] This position is often involved in interactions with the solvent-exposed region of kinase active sites, and modifications here can significantly impact selectivity and potency. For this compound analogs, introducing small to medium-sized substituents at the 3-position could lead to enhanced biological activity.

The Role of the 4-Methyl Group

While direct SAR data for the 4-methyl group in this specific scaffold is limited, its presence is expected to have several effects. Sterically, it can influence the preferred conformation of adjacent substituents and the overall shape of the molecule. Electronically, the methyl group is weakly electron-donating, which could subtly modulate the reactivity and binding affinity of the indazole core. Its primary role in the Pazopanib scaffold suggests it is well-tolerated and likely contributes to the optimal positioning of the molecule within the kinase active site.[4]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of a generic this compound analog and a common in vitro assay for evaluating its biological activity.

Synthesis of N1-Substituted this compound Analogs

This protocol describes a general method for the N-alkylation of this compound.

Step 1: Preparation of this compound

A plausible synthetic route would involve the nitration of 4-methyl-1H-indazole.

Step 2: N1-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N1-substituted analog.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

SAR_of_4_methyl_6_nitro_1H_indazole cluster_substitutions Structural Modifications cluster_activities Biological Activities Indazole_Core This compound Core N1 N1-Position (Alkylation/Arylation) Indazole_Core->N1 Influences Pharmacokinetics C3 C3-Position (Halogenation, etc.) Indazole_Core->C3 Impacts Potency & Selectivity C5_C7 C5/C7-Positions (Further Substitution) Indazole_Core->C5_C7 Fine-tunes Activity Anti_inflammatory Anti-inflammatory (e.g., COX-2) Indazole_Core->Anti_inflammatory Antiparasitic Antiparasitic (e.g., Antileishmanial) Indazole_Core->Antiparasitic Kinase Kinase Inhibition (e.g., VEGFR) N1->Kinase Antiproliferative Antiproliferative (Anticancer) N1->Antiproliferative C3->Kinase C3->Antiproliferative

Caption: Key Structure-Activity Relationships for this compound Analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 4-methyl-1H-indazole Nitration Nitration Start->Nitration Core This compound Nitration->Core Alkylation N1-Alkylation Core->Alkylation Analog Analog Library Alkylation->Analog Treatment Compound Treatment Analog->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

References

Profiling the Target Landscape of 4-methyl-6-nitro-1H-indazole: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] The nuanced substitution patterns on the indazole ring are pivotal in defining a compound's potency, selectivity, and overall pharmacological profile.[2][3] This guide focuses on a specific, yet under-characterized derivative, 4-methyl-6-nitro-1H-indazole, and outlines a comprehensive strategy for defining its cross-reactivity profile. While direct, extensive biological data for this particular molecule is not yet prevalent in public literature, we will delineate the established, industry-standard methodologies for generating such critical data.[2] This document will serve as a roadmap for researchers, scientists, and drug development professionals on how to systematically investigate the target engagement and selectivity of novel indazole-based compounds.

We will explore a multi-pronged approach, combining high-throughput biochemical assays with cell-based target engagement validation. This guide will provide not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating data package.

Foundational Strategy: Tiered Approach to Cross-Reactivity Profiling

A logical and resource-efficient approach to profiling a novel compound like this compound involves a tiered screening funnel. This strategy begins with broad, high-throughput methods to identify a wide range of potential interactions and progressively narrows the focus to more physiologically relevant, in-depth validation assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: In-Depth Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: In-Situ Kinase Activity Profiling T1 Large-Scale Kinase Panel (e.g., KINOMEscan™) T2 IC50 Determination Assays (e.g., HotSpot™, 33PanQinase™) T1->T2 Prioritize hits for dose-response T3 Cellular Thermal Shift Assay (CETSA®) T2->T3 Validate hits in a cellular context T4 Activity-Based Kinome Profiling (e.g., KiNativ™) T3->T4 Confirm functional inhibition in situ

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Illuminating the Kinome-Wide Interaction Landscape

The initial step is to cast a wide net to identify potential kinase targets. Given that the indazole scaffold is prevalent in kinase inhibitors, a comprehensive kinome scan is the logical starting point.[1]

Recommended Assay: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, affinity-based binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases.[4] This method does not measure enzymatic activity but rather the ability of the compound to displace a proprietary ligand from the kinase active site.

Causality of Experimental Choice: By decoupling binding from enzymatic activity, this assay can identify interactions with both active and inactive kinase conformations.[5] This is crucial as it provides a broader view of the compound's potential interactome.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.

  • Assay Execution (by service provider, e.g., Eurofins Discovery):

    • Kinases are tagged with a DNA label and immobilized on a solid support.

    • The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

    • A lower amount of bound kinase indicates displacement by the test compound.

  • Data Analysis: Results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction.

Data Interpretation and Comparator Compounds

The output of a KINOMEscan™ is a selectivity profile that can be visualized using a TREEspot™ diagram.[4] For comparative purposes, it is advisable to profile known kinase inhibitors with varying selectivity profiles alongside this compound.

Compound Name Primary Target(s) Rationale for Comparison
Staurosporine Broad-spectrum kinase inhibitorProvides a baseline for promiscuous binding.
Dasatinib BCR-ABL, SRC family kinasesA multi-kinase inhibitor with a defined selectivity profile.
Lapatinib EGFR, HER2A more selective, dual kinase inhibitor.

Tier 2: Quantifying Binding Affinity through IC50 Determination

Once a set of potential primary targets and off-targets has been identified, the next step is to quantify the potency of these interactions. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Recommended Assay: Radiometric Kinase Activity Assays (HotSpot™ or ³³PanQinase™)

Radiometric assays are considered a gold standard for measuring kinase activity as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7] These assays are robust and less prone to interference from compound autofluorescence or light scattering.[8]

Trustworthiness of the Protocol: The direct measurement of substrate phosphorylation provides a functional readout of inhibition, which is a critical validation of the binding interactions observed in Tier 1. The use of ATP concentrations at or near the Km for each kinase allows for a more accurate determination of the inhibitor's intrinsic affinity.[5][7]

Experimental Protocol: IC50 Determination via Radiometric Assay
  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup:

    • In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature for a defined period.

  • Signal Detection:

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane (HotSpot™) or in a scintillator-coated plate (³³PanQinase™).[7]

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Validating Target Engagement in a Cellular Milieu

Biochemical assays, while highly informative, are conducted in a simplified, artificial environment. It is imperative to validate that the compound can engage its intended target(s) within the complex milieu of a living cell.

Recommended Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[9][10] The principle is based on the ligand-induced thermal stabilization of a target protein.[11][12] When a compound binds to its target protein, the protein's melting temperature (Tm) typically increases.[13]

Authoritative Grounding: This technique provides direct evidence of target binding in a physiological context, accounting for factors such as cell permeability and intracellular compound concentrations.[11][13]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification A Incubate cells with This compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or MS) C->D

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Validation
  • Cell Culture and Treatment: Culture a relevant cell line to an appropriate density. Treat the cells with this compound or a vehicle control for a specified time.

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[9]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of the soluble target protein in each sample using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12]

Tier 4: Assessing Functional Activity in a Native Environment

The final tier of analysis aims to confirm that the binding of this compound to its target(s) in a cellular context translates to a functional modulation of the kinase's activity.

Recommended Assay: Activity-Based Kinome Profiling (KiNativ™)

KiNativ™ is a chemical proteomics platform that measures the functional state of kinases in their native cellular environment.[14][15] It utilizes ATP- and ADP-biotin probes that covalently label conserved lysine residues in the active sites of kinases.[15][16][17]

Expertise and Experience: By pre-incubating cell lysates with an inhibitor, the engagement of specific kinases by the compound can be quantified by a decrease in the labeling by the biotinylated probe.[15] This provides a direct measure of functional target occupancy. A key advantage of this approach is its ability to reveal differences in inhibitor sensitivity between native and recombinant kinases.[15]

Experimental Protocol: KiNativ™ Profiling
  • Cell Lysate Preparation: Prepare lysates from cells treated with this compound at various concentrations or a vehicle control.

  • Probe Labeling: Incubate the lysates with the ATP/ADP-acyl phosphate probe.

  • Digestion and Enrichment: Digest the proteome and enrich the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: Compare the abundance of labeled peptides between the compound-treated and vehicle-treated samples to determine the degree of inhibition for each identified kinase.

Conclusion

The comprehensive cross-reactivity profiling of a novel compound such as this compound is a critical exercise in modern drug discovery. The multi-tiered approach detailed in this guide provides a robust framework for generating a high-quality data package that elucidates the compound's selectivity and mechanism of action. By systematically progressing from broad biochemical screening to in-depth cellular and functional assays, researchers can build a strong, evidence-based understanding of their molecule's biological activity. This, in turn, enables more informed decisions in lead optimization and preclinical development, ultimately increasing the probability of success for new therapeutic candidates.

References

Benchmarking the Synthesis of 4-methyl-6-nitro-1H-indazole: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Nitroindazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the structural core of numerous pharmacologically active agents.[1] The introduction of a nitro group to the indazole ring system can significantly modulate the electronic properties of the molecule, influencing its interaction with biological targets.[2] Specifically, 4-methyl-6-nitro-1H-indazole is a valuable, albeit under-investigated, building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors for oncology research.[3] The precise arrangement of the methyl and nitro substituents on the indazole core offers a unique chemical space for the development of novel therapeutics.

This technical guide provides a comprehensive analysis of the synthesis of this compound, benchmarking a proposed, adapted synthetic method against established protocols for structurally related compounds. Due to the limited availability of published experimental data for this specific isomer, this guide will leverage established methodologies for the synthesis of analogous nitroindazoles and provide a detailed, self-validating experimental protocol.

Comparative Analysis of Synthetic Strategies for Nitroindazoles

The synthesis of nitro-substituted indazoles predominantly relies on two main strategies: the direct nitration of a pre-formed indazole ring or the construction of the nitroindazole scaffold from a suitably substituted aniline precursor via diazotization and intramolecular cyclization.

Method 1: Direct Nitration of a Methyl-1H-indazole

This approach involves the direct electrophilic nitration of a methyl-1H-indazole. While seemingly straightforward, this method often suffers from a lack of regioselectivity, leading to a mixture of nitro-isomers that can be challenging to separate. The directing effects of the existing methyl group and the pyrazole ring can lead to nitration at various positions on the benzene ring.

Method 2: Diazotization and Cyclization of a Substituted Aniline

This is a more controlled and widely employed method for the synthesis of substituted indazoles.[4][5] The strategy involves the diazotization of a primary aromatic amine, followed by an intramolecular cyclization to form the indazole ring. The substitution pattern of the final product is dictated by the starting aniline derivative. For the synthesis of this compound, a logical precursor would be 2,4-dimethyl-5-nitroaniline.

The following table summarizes the key aspects of these generalized synthetic routes.

ParameterMethod 1: Direct NitrationMethod 2: Diazotization & Cyclization
Starting Material 4-methyl-1H-indazole2,4-dimethyl-5-nitroaniline
Key Reagents Nitrating agent (e.g., HNO₃/H₂SO₄)Sodium nitrite, Acid (e.g., Acetic Acid)
Key Transformation Electrophilic Aromatic SubstitutionDiazotization and Intramolecular Cyclization
Advantages Potentially fewer stepsHigh regioselectivity, controlled synthesis
Disadvantages Poor regioselectivity, mixture of isomersRequires synthesis of the specific aniline precursor

Proposed Synthesis of this compound via Diazotization and Cyclization

Due to the lack of a specific published protocol for this compound, the following experimental procedure is adapted from a well-established method for the synthesis of the structurally similar 3-methyl-6-nitro-1H-indazole.[6][7] This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Experimental Protocol

Materials:

  • 2,4-dimethyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Diazotizing Agent: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled solution of the aniline derivative while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting aniline spot will indicate the completion of the diazotization and cyclization.

  • Reaction Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices
  • Low Temperature: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition and the formation of unwanted byproducts.

  • Slow Addition of Sodium Nitrite: The slow, dropwise addition of the sodium nitrite solution helps to control the reaction temperature and ensures the efficient formation of the diazonium salt.

  • Acidic Medium: The reaction is carried out in an acidic medium (glacial acetic acid) to facilitate the in-situ formation of nitrous acid (HNO₂), the active diazotizing agent, from sodium nitrite.

  • Aqueous Work-up and Extraction: The aqueous work-up is necessary to remove inorganic salts and the acid catalyst. Extraction with an organic solvent isolates the desired product from the aqueous phase.

  • Purification by Chromatography: Flash column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials or byproducts.

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key steps.

Synthesis_Workflow Start Start: 2,4-dimethyl-5-nitroaniline Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Slowly add aq. NaNO₂ Step2->Step3 Step4 Diazotization & Cyclization Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Product: this compound Step6->End

Caption: Proposed workflow for the synthesis of this compound.

Reaction_Mechanism Aniline 2,4-dimethyl-5-nitroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, H⁺ Indazole This compound Diazonium->Indazole Intramolecular Cyclization

Caption: Key transformations in the synthesis of this compound.

Expected Characterization Data

PropertyPredicted Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Yellow to orange solid
Melting Point Not available
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 13.5-13.0 (br s, 1H, NH), 8.5-8.0 (m, 2H, Ar-H), 7.8-7.5 (m, 1H, Ar-H), 2.5-2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 140-150 (C-NO₂), 130-140 (Ar-C), 110-130 (Ar-C), 15-20 (CH₃)

Conclusion and Future Directions

This guide provides a comprehensive framework for approaching the synthesis of this compound. The proposed method, adapted from established protocols for structurally similar molecules, offers a logical and scientifically sound starting point for its preparation. The detailed experimental protocol and the discussion of the underlying chemical principles are intended to empower researchers to successfully synthesize and characterize this valuable building block.

Future work should focus on the experimental validation of the proposed synthetic route and the full characterization of this compound using modern analytical techniques. The acquisition of experimental NMR, mass spectrometry, and X-ray crystallographic data will be crucial for unequivocally confirming its structure and purity. This will, in turn, facilitate its broader application in medicinal chemistry and drug discovery programs.

References

A Comparative Analysis of the ADME Properties of Substituted Indazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a range of diseases, including cancer and inflammatory conditions.[1][2][3][4] However, the journey of an indazole-based compound from a promising hit to a viable drug candidate is fraught with challenges, many of which lie in the realm of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding and optimizing the ADME profile of substituted indazoles is paramount to achieving clinical success.

This guide provides a comparative analysis of the ADME properties of substituted indazoles, offering insights into how structural modifications influence their pharmacokinetic behavior. We will delve into key ADME parameters, discuss the experimental methodologies used for their assessment, and provide a framework for selecting and designing indazole derivatives with favorable drug-like properties.

The Critical Role of ADME in the Optimization of Indazole Scaffolds

Early assessment of ADME properties is essential for identifying and mitigating potential liabilities in drug candidates, thereby reducing the high attrition rates in clinical trials. For indazole-containing compounds, specific ADME challenges often emerge, including metabolic instability, cytochrome P450 (CYP) inhibition, and off-target effects like hERG channel inhibition.[5][6] A proactive approach to ADME profiling allows for the strategic modification of the indazole core and its substituents to overcome these hurdles.

A typical workflow for ADME assessment in a drug discovery program is a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.

ADME_Workflow cluster_0 Early Stage (High-Throughput Screening) cluster_1 Lead Optimization cluster_2 Preclinical Development In Vitro Assays In Vitro Assays Physicochemical Properties Physicochemical Properties In Vitro Assays->Physicochemical Properties Solubility, LogD Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Microsomes, Hepatocytes CYP Inhibition CYP Inhibition In Vitro Assays->CYP Inhibition Major Isoforms Permeability Permeability In Vitro Assays->Permeability Caco-2, PAMPA Advanced In Vitro Advanced In Vitro In Vitro Assays->Advanced In Vitro Metabolite ID Metabolite ID Advanced In Vitro->Metabolite ID Transporter Studies Transporter Studies Advanced In Vitro->Transporter Studies P-gp, BCRP hERG Assay hERG Assay Advanced In Vitro->hERG Assay Plasma Protein Binding Plasma Protein Binding Advanced In Vitro->Plasma Protein Binding In Vivo Studies In Vivo Studies Advanced In Vitro->In Vivo Studies Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Rodent models Excretion Excretion In Vivo Studies->Excretion Mass balance

Caption: A tiered workflow for assessing the ADME properties of drug candidates.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first critical step. It is governed by a compound's solubility and its ability to permeate the intestinal membrane. The indazole ring itself is relatively lipophilic, and its absorption is heavily influenced by the nature of its substituents.

Solubility is a key determinant of oral absorption. Poor aqueous solubility can lead to low and variable bioavailability. Substituents can be introduced to the indazole core to modulate solubility. For instance, the addition of polar groups, such as amines or alcohols, can enhance solubility.

Permeability across the intestinal epithelium is another crucial factor. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are commonly used to assess this property.[7] Highly lipophilic substituents may increase membrane permeability but can also lead to poor solubility, highlighting the delicate balance required for optimal absorption.

Furthermore, efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of intestinal cells, reducing their absorption.[8][9] Screening for P-gp substrate potential is therefore a critical step in the evaluation of indazole derivatives.

Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by factors such as plasma protein binding (PPB) and tissue partitioning.

Plasma Protein Binding (PPB) significantly impacts the free drug concentration, which is the fraction available to interact with the target and cause pharmacological effects.[10] High PPB can limit the efficacy and tissue penetration of a drug. The nature of substituents on the indazole ring can influence its binding to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[11][12] For example, acidic substituents tend to bind to albumin, while basic substituents often bind to AAG.

Indazole Derivative Substitution Pattern Plasma Protein Binding (%) Reference
Compound A3-carboxamide95Fictional Example
Compound B5-sulfonamide85Fictional Example
Compound C1-alkyl98Fictional Example

Table 1: Comparative Plasma Protein Binding of Substituted Indazoles (Illustrative Data)

It is important to note that only the unbound drug is available for metabolism and excretion. Therefore, understanding the PPB of indazole derivatives is crucial for predicting their pharmacokinetic profile.

Metabolism: The Body's Chemical Processing Plant

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their elimination. The indazole core is susceptible to a variety of metabolic transformations, and the nature and position of substituents play a critical role in determining the metabolic pathways and the rate of metabolism.

Cytochrome P450 (CYP) Enzymes are the primary family of enzymes responsible for drug metabolism. Indazole derivatives can act as substrates, inhibitors, or inducers of CYP enzymes. Inhibition of CYPs can lead to drug-drug interactions, a significant safety concern.[13][14][15] The imidazole-like structure of indazole can lead to coordination with the heme iron of CYP enzymes, resulting in inhibition.[16]

Common metabolic pathways for indazole-containing compounds include:

  • Hydroxylation: Addition of a hydroxyl group to the indazole ring or its substituents.[17][18]

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.[17]

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.[17]

The metabolic stability of an indazole derivative is a key determinant of its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are used to assess metabolic stability.[19][20]

Indazole_Metabolism cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Substituted Indazole Substituted Indazole Hydroxylation Hydroxylation Substituted Indazole->Hydroxylation N-dealkylation N-dealkylation Substituted Indazole->N-dealkylation Oxidation Oxidation Substituted Indazole->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation N-dealkylation->Glucuronidation Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Common metabolic pathways for substituted indazoles.

Excretion: The Final Elimination

The final step in the ADME process is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, determine the primary route of excretion. The introduction of polar substituents on the indazole ring can facilitate renal clearance.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test indazole compound (final concentration 1 µM) to the pre-incubated mixture and start the timer.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Permeability: Add the test indazole compound to the apical (A) side of the monolayer and collect samples from the basolateral (B) side at specified time intervals.

    • Basolateral to Apical (B-A) Permeability: Add the test indazole compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of P-gp mediated efflux.

Conclusion: A Roadmap for Designing Better Indazole-Based Drugs

The ADME properties of substituted indazoles are a complex interplay of their physicochemical characteristics and their interactions with biological systems. A thorough understanding of how different substituents on the indazole core influence these properties is essential for the successful development of new drugs. By employing a strategic and early-stage assessment of ADME parameters, medicinal chemists can navigate the challenges associated with this privileged scaffold and design molecules with a higher probability of clinical success. This guide serves as a foundational resource for researchers in their quest to develop safer and more effective indazole-based therapeutics.

References

A Multi-Technique Approach to Confirming the Purity of Synthesized 4-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. For novel heterocyclic compounds like 4-methyl-6-nitro-1H-indazole, a molecule of interest due to the pharmacological significance of the indazole scaffold, a battery of orthogonal analytical techniques is required to build a comprehensive and trustworthy purity profile.[1] This guide provides an in-depth comparison of essential analytical methods, detailing the causality behind their application and presenting the experimental data necessary for researchers to confidently assess the purity of this synthesized compound.

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of methyl and nitro functional groups to this scaffold can significantly modulate its physicochemical and pharmacological properties. Therefore, ensuring the absence of starting materials, intermediates, or side-products is critical for accurate downstream biological evaluation and structure-activity relationship (SAR) studies.

This guide will navigate through a logical workflow of purity analysis, starting from rapid qualitative assessments to rigorous quantitative and structural confirmation techniques.

The Analytical Workflow: A Holistic Strategy

A robust purity assessment relies on the strategic application of multiple, independent analytical methods. Each technique provides a unique perspective on the sample's composition, and their collective data paints a comprehensive picture of its purity.

G cluster_0 Initial Qualitative Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Final Verification TLC Thin-Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Corroborative Check HPLC High-Performance Liquid Chromatography (HPLC) MP->HPLC Quantitative Purity GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Volatile Impurity Check NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) GCMS->NMR Structural Identity EA Elemental Analysis NMR->EA Empirical Formula Confirmation Pure_Compound Confirmed Pure Compound EA->Pure_Compound Final Purity Confirmed Synthesis Synthesized This compound Synthesis->TLC Quick Purity Check G cluster_0 ¹H NMR Spectrum of this compound cluster_signals a Aromatic Protons (H3, H5, H7) b NH Proton c Methyl Protons d Chemical Shift (ppm) x_axis 12 -> 10 -> 8 -> 6 -> 4 -> 2 -> 0 NH ~13 ppm (broad singlet, 1H) H5 ~8.5 ppm (singlet, 1H) H7 ~8.0 ppm (singlet, 1H) H3 ~7.8 ppm (singlet, 1H) CH3 ~2.5 ppm (singlet, 3H) y_axis Intensity

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methyl-6-nitro-1H-indazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methyl-6-nitro-1H-indazole, a nitroaromatic compound that requires careful management to ensure personnel safety and environmental protection. This document is designed to be a trusted resource, offering clarity and procedural guidance that extends beyond the product to support the core of your laboratory's safety culture.

Hazard Assessment and Chemical Profile of this compound

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, like many nitroaromatic compounds, is classified as a hazardous substance.[1][2] Its primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

Given these properties, all waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂[3]
Molecular Weight177.16 g/mol [3]
AppearanceSolid powder[3]
HazardsHarmful (oral, dermal, inhalation), Skin/Eye Irritant[1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Restrict Access: Prevent entry to the affected area.

  • Don Appropriate PPE: Ensure you are wearing the correct protective gear.

  • Avoid Dust Generation: Gently cover the spill with a damp paper towel to avoid creating airborne dust.

  • Clean-up: Use a scoop or other appropriate tools to carefully collect the spilled material and damp paper towels. Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.

  • Dispose of Waste: All materials used for clean-up must be disposed of as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the relevant emergency response team.

Step-by-Step Disposal Procedure for this compound

The guiding principle for the disposal of this compound is to collect, segregate, and label it as hazardous waste for collection by a licensed disposal service. Chemical neutralization is not recommended in a standard laboratory setting due to the potential for uncontrolled reactions and the production of other hazardous byproducts.

Protocol:

  • Waste Segregation:

    • Designate a specific, compatible, and clearly marked container for "Halogenated/Nitrated Organic Solid Waste."

    • Do not mix this compound waste with other waste streams, particularly with acids, bases, or reactive chemicals, to prevent unforeseen chemical reactions.[4][5]

  • Container Selection and Labeling:

    • Use a high-density polyethylene (HDPE) or other compatible container with a secure, leak-proof lid.

    • As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag.

    • The label must clearly state the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container.

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound directly into the designated hazardous waste container.

    • Contaminated Labware: Disposable items such as weighing boats, contaminated pipette tips, and gloves should be placed in the same container.

    • Rinsate: If rinsing non-disposable glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container. Do not dispose of the rinsate down the drain.

  • Storage of Waste Container:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6]

    • Ensure the SAA is in a well-ventilated area and away from sources of ignition or incompatible materials.

    • The waste container should be placed within secondary containment to mitigate any potential leaks or spills.[6]

  • Arranging for Disposal:

    • Once the waste container is full or if the material has been stored for a period approaching your institution's limit (often one year for satellite accumulation areas), contact your EHS department to arrange for a waste pickup.[6]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_hazards 1. Hazard Assessment - Harmful (swallowed, skin, inhaled) - Skin/Eye Irritant start->assess_hazards ppe 2. Don Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat assess_hazards->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol - Alert, contain, clean up - Collect waste for disposal spill_check->spill_protocol Yes waste_collection 3. Collect Waste - Unused chemical - Contaminated labware spill_check->waste_collection No spill_protocol->waste_collection segregation 4. Segregate Waste - Designated 'Nitrated Organic Solid Waste' container waste_collection->segregation labeling 5. Label Container - 'Hazardous Waste' - Full chemical name - Start date segregation->labeling storage 6. Store in Satellite Accumulation Area - Closed container - Secondary containment - Ventilated area labeling->storage pickup 7. Arrange for EHS Pickup storage->pickup

Caption: A workflow diagram for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is a cornerstone of scientific excellence and a testament to a robust safety culture.

References

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